molecular formula C16H19N3O4S B1218027 Penicillin T

Penicillin T

Número de catálogo: B1218027
Peso molecular: 349.4 g/mol
Clave InChI: STWKKPXWUYGWTR-MBNYWOFBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Penicillin T is a beta-lactam antibiotic intended for research applications. As a member of the penicillin family, its proposed mechanism of action is the inhibition of bacterial cell wall synthesis. It likely targets penicillin-binding proteins (PBPs), enzymes responsible for cross-linking the peptidoglycan layer of the cell wall. This inhibition compromises the structural integrity of the wall, leading to osmotic lysis and bacterial cell death . Researchers can utilize this compound to study bacterial growth, cell wall biosynthesis, and mechanisms of antibiotic resistance. Specific spectral data, solubility, and storage conditions for this compound should be confirmed by the supplier. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C16H19N3O4S

Peso molecular

349.4 g/mol

Nombre IUPAC

(2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H19N3O4S/c1-16(2)12(15(22)23)19-13(21)11(14(19)24-16)18-10(20)7-8-3-5-9(17)6-4-8/h3-6,11-12,14H,7,17H2,1-2H3,(H,18,20)(H,22,23)/t11-,12+,14-/m1/s1

Clave InChI

STWKKPXWUYGWTR-MBNYWOFBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

SMILES isomérico

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

SMILES canónico

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=C(C=C3)N)C(=O)O)C

Origen del producto

United States

Foundational & Exploratory

The Enigma of Penicillin T: An Examination of an Undocumented Variant

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and historical records reveals no evidence of a designated "Penicillin T." While the family of penicillins includes well-documented variants such as Penicillin G, V, F, and K, the term "this compound" does not appear in established pharmacological or biochemical databases. This suggests that "this compound" may be a misnomer, a hypothetical compound, or a yet-to-be-discovered or disclosed molecule.

This technical guide, therefore, pivots to address the foundational principles of penicillin discovery and isolation, providing a framework that would be applicable should a novel variant like "this compound" emerge. The methodologies detailed below are based on the canonical processes used for other known penicillins and represent the state-of-the-art in antibiotic research and development.

The General Paradigm of Penicillin Discovery

The discovery of a new penicillin variant, hypothetically "this compound," would likely follow a multi-stage process, beginning with screening and ending with structural elucidation.

cluster_0 Discovery Phase cluster_1 Isolation & Purification Phase cluster_2 Characterization Phase Screening Screening Bioassay Bioassay Screening->Bioassay Active Cultures Hit_Identification Hit_Identification Bioassay->Hit_Identification Confirmed Activity Fermentation Fermentation Hit_Identification->Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Crystallization Crystallization Chromatography->Crystallization Spectroscopy Spectroscopy Crystallization->Spectroscopy Structure_Elucidation Structure_Elucidation Spectroscopy->Structure_Elucidation Mass_Spectrometry Mass_Spectrometry Mass_Spectrometry->Structure_Elucidation NMR NMR NMR->Structure_Elucidation

Figure 1: A generalized workflow for the discovery and isolation of a novel penicillin variant.

Experimental Protocols

1.1.1 Screening for Antimicrobial Activity

  • Objective: To identify microbial cultures producing substances with antibacterial properties.

  • Methodology:

    • Prepare agar (B569324) plates seeded with a target bacterium (e.g., Staphylococcus aureus).

    • Introduce plugs of various mold cultures (Penicillium species) onto the agar surface.

    • Incubate the plates at a suitable temperature (e.g., 37°C) for 24-48 hours.

    • Observe for zones of inhibition around the mold plugs, indicating antibacterial activity.

1.1.2 Submerged Culture Fermentation

  • Objective: To produce a sufficient quantity of the antimicrobial compound for isolation.

  • Methodology:

    • Inoculate a sterile liquid culture medium (e.g., Czapek-Dox broth) with the selected mold strain.

    • Incubate the culture in a shaker flask or bioreactor under controlled conditions (temperature, pH, aeration) for several days.

    • Monitor the production of the antimicrobial compound using a bioassay.

Isolation and Purification Cascade

The isolation of a specific penicillin from the fermentation broth is a critical step to obtaining a pure compound for structural analysis and further testing.

Fermentation_Broth Fermentation_Broth Filtration Filtration Fermentation_Broth->Filtration Remove Mycelia Solvent_Extraction Solvent_Extraction Filtration->Solvent_Extraction Acidified Filtrate (e.g., pH 2.0) Back_Extraction Back_Extraction Solvent_Extraction->Back_Extraction Organic Phase (e.g., Amyl Acetate) Chromatography Chromatography Back_Extraction->Chromatography Aqueous Phase (Buffer) Crystallization Crystallization Chromatography->Crystallization Purified Fractions Pure_Penicillin_T Pure_Penicillin_T Crystallization->Pure_Penicillin_T

Figure 2: A detailed workflow for the isolation and purification of a hypothetical "this compound".

Experimental Protocols

2.1.1 Solvent Extraction

  • Objective: To separate the penicillin from the aqueous fermentation broth.

  • Methodology:

    • Adjust the pH of the filtered fermentation broth to acidic (e.g., pH 2.0-2.5) with an acid like phosphoric acid.

    • Extract the acidified broth with an immiscible organic solvent (e.g., amyl acetate (B1210297) or butyl acetate). The penicillin will move into the organic phase.

    • Separate the organic phase from the aqueous phase.

2.1.2 Column Chromatography

  • Objective: To separate the target penicillin from other related compounds.

  • Methodology:

    • Prepare a chromatography column with a suitable stationary phase (e.g., silica (B1680970) gel).

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of solvents to separate the different components.

    • Collect fractions and test each for the presence of the desired penicillin using a bioassay or High-Performance Liquid Chromatography (HPLC).

Quantitative Data Analysis

In the event of the discovery of "this compound," a systematic collection of quantitative data would be essential. The following table outlines the types of data that would be crucial for its characterization and comparison with known penicillins.

Parameter"this compound" (Hypothetical Data)Penicillin G (Reference Data)Penicillin V (Reference Data)
Source Organism Penicillium sp.P. chrysogenumP. chrysogenum
Fermentation Yield (mg/L) [Data Not Available]20-5010-30
Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) [Data Not Available]0.0150.03
Acid Stability (t½ at pH 2.0, min) [Data Not Available]<1~300
Molecular Weight ( g/mol ) [Data Not Available]334.39350.39

Conclusion

While "this compound" remains undocumented in the current scientific landscape, the established methodologies for the discovery, isolation, and characterization of penicillins provide a clear roadmap for the investigation of any new potential variants. Future research in microbial natural products may yet uncover novel penicillin structures, and the protocols and frameworks outlined in this guide will be invaluable in their scientific exploration. The absence of data for "this compound" underscores the ongoing potential for discovery in the field of antibiotics.

The Penicillin Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Biosynthetic Pathway of Penicillin, Focusing on Key Enzymes, Quantitative Analysis, and Experimental Methodologies.

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of penicillin, a class of β-lactam antibiotics of significant therapeutic importance. The initial investigation revealed no substantive evidence of a recognized variant designated "Penicillin T" in publicly available scientific literature. Therefore, this document focuses on the well-established and extensively studied biosynthetic route employed by fungi, primarily Penicillium chrysogenum, to produce the foundational penicillin nucleus.

This guide details the enzymatic steps, cellular compartmentalization, and key intermediates of the pathway. Furthermore, it presents quantitative data on fermentation yields and enzyme kinetics, alongside detailed experimental protocols for the principal enzymes and analytical procedures for pathway intermediates and products.

The Core Penicillin Biosynthetic Pathway

The biosynthesis of penicillin from its constituent amino acids is a three-step enzymatic process. This pathway is highly conserved among penicillin-producing filamentous fungi.[1][2]

The key enzymes involved in this pathway are:

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS)

  • Isopenicillin N synthase (IPNS)

  • Acyl-CoA:isopenicillin N acyltransferase (IAT)

The entire process begins in the cytosol with the formation of the tripeptide intermediate, which is then converted to isopenicillin N. The final step, the exchange of the side chain, occurs within the peroxisome.[3]

Step 1: Tripeptide Formation by ACVS

The initial step in penicillin biosynthesis is the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This reaction is catalyzed by the large, multifunctional enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[4][5] The product of this reaction is the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV).[4] This crucial step takes place in the cytoplasm of the fungal cell.

Step 2: Formation of the Bicyclic Ring by IPNS

The second step involves the oxidative cyclization of the linear LLD-ACV tripeptide to form the bicyclic structure characteristic of penicillins. This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase.[6] The product, isopenicillin N, contains the fused β-lactam and thiazolidine (B150603) rings and is the first intermediate in the pathway with antibiotic activity.[1] This reaction also occurs in the cytosol.

Step 3: Side-Chain Exchange by IAT

The final step in the biosynthesis of penicillins like penicillin G or V is the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a hydrophobic side chain, such as phenylacetic acid or phenoxyacetic acid. This reaction is catalyzed by acyl-CoA:isopenicillin N acyltransferase (IAT).[7][8] The side-chain precursor must first be activated to its coenzyme A thioester. This terminal step of the pathway is localized within the peroxisomes.[3]

Penicillin_Biosynthesis cluster_precursors L_AAA L-α-Aminoadipic Acid ACVS ACVS L_AAA->ACVS L_Cys L-Cysteine L_Cys->ACVS L_Val L-Valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) IPNS IPNS ACV->IPNS IPN Isopenicillin N IAT IAT IPN->IAT Peroxisome PenG Penicillin G PA_CoA Phenylacetyl-CoA PA_CoA->IAT PA Phenylacetic Acid PA_Ligase Acyl-CoA Ligase PA->PA_Ligase ACVS->ACV Cytosol IPNS->IPN Cytosol IAT->PenG PA_Ligase->PA_CoA

Caption: The core three-step biosynthetic pathway of Penicillin G.

Quantitative Data

Penicillin Fermentation Yields

The production of penicillin is highly dependent on the strain of P. chrysogenum and the fermentation conditions. The following table summarizes penicillin yields obtained under different culture conditions.

P. chrysogenum StrainFermentation Medium ComponentsFermentation Time (hours)Penicillin Yield (g/L)Reference
UAF R1Corn Steep Liquor (CSL)150-2001.20[3]
UAF R2Corn Steep Liquor (CSL)200-2501.20[3]
UAF R1Sugar Cane Bagasse (SCB)100-1501.92[3]
UAF R2Sugar Cane Bagasse (SCB)1501.92[3]
PCL501 (Wild Type)Sugarcane Pulp168 (7 days)0.00865[1]
UVP1 (Mutant)Sugarcane Pulp168 (7 days)0.01483[1]
UVP2 (Mutant)Sugarcane Pulp168 (7 days)0.01497[1]
Enzyme Kinetic Parameters

Obtaining precise and consistent kinetic data for the enzymes of the penicillin biosynthetic pathway is challenging due to the complexity and instability of the enzymes, particularly ACVS. The following table presents available kinetic data.

EnzymeOrganismSubstrateKMVmaxReference
Isopenicillin N Synthase (IPNS)Aspergillus nidulansLLD-ACV196 ± 19 µM-[9]
Acyl-CoA:Isopenicillin N Acyltransferase (IAT)Penicillium chrysogenumIsopenicillin N--[10]
Acyl-CoA:Isopenicillin N Acyltransferase (IAT)Penicillium chrysogenumPhenylacetyl-CoA--[10]
Acyl-CoA:Isopenicillin N Acyltransferase (IAT)Penicillium chrysogenum6-Aminopenicillanic Acid (6-APA)--[10]

Experimental Protocols

Assay for δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) Activity

Principle: The activity of ACVS is determined by measuring the incorporation of a radiolabeled amino acid precursor (e.g., [14C]-L-valine) into the tripeptide product, LLD-ACV. The radiolabeled product is then separated from the unreacted substrate and quantified.[11]

Materials:

  • Cell-free extract containing ACVS

  • ATP solution

  • MgCl2 solution

  • Dithiothreitol (DTT) solution

  • L-α-aminoadipic acid solution

  • L-cysteine solution

  • [14C]-L-valine (radiolabeled substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Trichloroacetic acid (TCA) for reaction termination

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Apparatus for product separation (e.g., paper electrophoresis or HPLC)

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, MgCl2, DTT, L-α-aminoadipic acid, and L-cysteine.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C).

  • Initiate the reaction by adding the cell-free extract containing ACVS and [14C]-L-valine.

  • Incubate the reaction for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding an equal volume of cold TCA.

  • Centrifuge to pellet the precipitated protein.

  • Separate the radiolabeled LLD-ACV in the supernatant from the unreacted [14C]-L-valine using a suitable method such as paper electrophoresis or HPLC.

  • Quantify the amount of radioactivity in the LLD-ACV fraction using a liquid scintillation counter.

  • Calculate the enzyme activity based on the amount of radiolabeled product formed per unit time per amount of enzyme.

Assay for Isopenicillin N Synthase (IPNS) Activity

Principle: A continuous spectrophotometric assay can be used to monitor the formation of the penicillin nucleus, which exhibits an increase in absorbance at 235 nm.[12] Alternatively, a coupled enzyme assay can be employed where the isopenicillin N produced is hydrolyzed by a β-lactamase, and the resulting penicilloic acid is titrated.

Materials:

  • Purified or partially purified IPNS

  • δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (LLD-ACV) substrate solution

  • Ferrous sulfate (B86663) (FeSO4) solution

  • Ascorbate solution

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction buffer (e.g., HEPES, pH 7.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring at 235 nm

Procedure:

  • Prepare a reaction mixture in a UV-transparent cuvette containing reaction buffer, TCEP, ascorbate, and ferrous sulfate.

  • Add the LLD-ACV substrate to the reaction mixture.

  • Place the cuvette in the spectrophotometer and record the baseline absorbance at 235 nm.

  • Initiate the reaction by adding the IPNS enzyme solution and mix quickly.

  • Monitor the increase in absorbance at 235 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be calculated using the molar extinction coefficient for the formation of the penicillin nucleus.

Assay for Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Activity

Principle: The activity of IAT can be determined by measuring the formation of a hydrophobic penicillin (e.g., penicillin G) from isopenicillin N and the corresponding acyl-CoA (e.g., phenylacetyl-CoA). The product can be quantified using a bioassay or by HPLC.[8]

Materials:

  • Purified or partially purified IAT

  • Isopenicillin N solution

  • Phenylacetyl-CoA solution

  • Dithiothreitol (DTT) solution

  • Reaction buffer (e.g., Tris-HCl, pH 7.8)

  • Methanol for reaction termination

  • HPLC system with a C18 column and UV detector

  • Mobile phase for HPLC (e.g., acetonitrile/water/formic acid mixture)

  • Penicillin G standard for HPLC calibration

Procedure:

  • Prepare a reaction mixture containing reaction buffer and DTT.

  • Add isopenicillin N and phenylacetyl-CoA to the reaction mixture.

  • Pre-incubate the mixture at the optimal temperature (e.g., 30°C).

  • Initiate the reaction by adding the IAT enzyme solution.

  • Incubate for a defined period (e.g., 15-30 minutes).

  • Terminate the reaction by adding an equal volume of cold methanol.

  • Centrifuge to remove any precipitate.

  • Analyze the supernatant by HPLC to quantify the amount of penicillin G produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of penicillin from a fermentation broth using High-Performance Liquid Chromatography (HPLC).

HPLC_Workflow Fermentation_Broth Fermentation Broth Sample Centrifugation Centrifugation/Filtration (to remove mycelia) Fermentation_Broth->Centrifugation Extraction Liquid-Liquid or Solid-Phase Extraction (to purify and concentrate penicillin) Centrifugation->Extraction Solvent_Evaporation Solvent Evaporation and Reconstitution (in mobile phase) Extraction->Solvent_Evaporation HPLC_Injection Injection into HPLC System Solvent_Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLC_Injection->Chromatographic_Separation Detection UV or Mass Spectrometry Detection Chromatographic_Separation->Detection Data_Analysis Data Analysis (Quantification against standards) Detection->Data_Analysis Result Penicillin Concentration Data_Analysis->Result

Caption: A generalized workflow for the quantification of penicillin via HPLC.

References

The Elucidation of Penicillin T: A Technical Guide to its Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Penicillin T, also known as p-aminobenzylpenicillin. While historical context of its initial synthesis is provided, this document focuses on modern analytical techniques essential for the comprehensive structural verification and characterization of this aminopenicillin.

Introduction to this compound

This compound, chemically designated as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the aminopenicillin subgroup of the broader penicillin family of antibiotics.[1][2][3] Its core structure is the characteristic penam (B1241934) nucleus, a fused β-lactam and thiazolidine (B150603) ring system, with a side chain derived from p-aminophenylacetic acid.[4] The presence of the amino group on the phenyl ring classifies it as an aminopenicillin, a class of semi-synthetic penicillins developed to have a broader spectrum of activity than naturally occurring penicillins. While not as commercially prominent as ampicillin (B1664943) or amoxicillin, the study of this compound provides valuable insights into the structure-activity relationships of this important class of antibiotics.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its identification and characterization.

PropertyValueSource
Molecular FormulaC₁₆H₁₉N₃O₄SPubChem
Molecular Weight349.4 g/mol PubChem
IUPAC Name(2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidPubChem

Historical Synthesis and Characterization

The initial preparation and isolation of crystalline p-aminobenzylpenicillin were described by Tosoni, Glass, and Goldsmith in 1958.[5] While the detailed experimental protocols from this publication are not widely available in digital archives, the synthesis would have likely followed the general principles of semi-synthetic penicillin production established at the time. This typically involves the acylation of 6-aminopenicillanic acid (6-APA) with a suitable derivative of p-aminophenylacetic acid.

A plausible workflow for this historical synthesis and purification is outlined in the diagram below.

cluster_synthesis Synthesis cluster_purification Purification 6-APA 6-Aminopenicillanic Acid (6-APA) Reaction Acylation Reaction (e.g., in acetone/water with NaHCO3) 6-APA->Reaction AcylChloride p-Nitrophenylacetyl Chloride AcylChloride->Reaction NitroPenicillin p-Nitrobenzylpenicillin Reaction->NitroPenicillin Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) NitroPenicillin->Reduction CrudePenT Crude this compound Reduction->CrudePenT Extraction Solvent Extraction (e.g., n-butyl acetate (B1210297) at acidic pH) CrudePenT->Extraction Crystallization Crystallization (e.g., addition of potassium 2-ethylhexanoate) Extraction->Crystallization FinalProduct Crystalline Potassium this compound Crystallization->FinalProduct

Caption: A plausible workflow for the historical synthesis and purification of this compound.

The characterization in that era would have relied on classical methods such as melting point determination, elemental analysis, and bioassays to establish its purity and antimicrobial activity.

Modern Structural Elucidation Methodologies

Today, the definitive structural elucidation of this compound would employ a suite of modern spectroscopic and chromatographic techniques. The following sections detail the experimental protocols for these methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the standard method for determining the purity of penicillins and for separating them from related impurities and degradation products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like methanol (B129727) or acetonitrile. The pH of the aqueous phase is a critical parameter for achieving good peak shape and resolution.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the penicillin nucleus and the aromatic side chain absorb, commonly around 220-240 nm.

  • Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent at a known concentration.

  • Analysis: The retention time of the main peak is compared to a reference standard of this compound. Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides precise molecular weight information and, through tandem MS (MS/MS), valuable structural details from fragmentation patterns.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).

  • Ionization Mode: ESI can be run in either positive or negative ion mode. For penicillins, positive ion mode is common, detecting the protonated molecule [M+H]⁺.

  • Analysis:

    • Full Scan MS: The instrument scans a range of mass-to-charge ratios (m/z) to detect the parent ion of this compound (expected [M+H]⁺ at m/z 350.1).

    • Tandem MS (MS/MS): The parent ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions are characteristic of the penicillin structure. Expected fragmentation patterns for aminopenicillins include cleavage of the β-lactam ring and loss of the side chain.

  • Data Interpretation: The accurate mass measurement confirms the elemental composition, and the fragmentation pattern helps to verify the connectivity of the molecule, including the structure of the side chain.

Table 2: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺350.1174Protonated parent molecule
Fragment 1160.0432Thiazolidine ring fragment
Fragment 2134.0817p-aminophenylacetyl side chain fragment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY) and between protons and carbons (HSQC for direct attachment, HMBC for longer-range coupling), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
H-5~5.5Doublet
H-6~5.4Doublet of doublets
H-2~4.2Singlet
C(CH₃)₂1.5 - 1.7Two singlets
CH₂ (side chain)~3.6Singlet
Aromatic protons6.7 - 7.2Two doublets

Note: Predicted values are based on data for similar aminopenicillins and may vary depending on the solvent and pH.

Integrated Workflow for Structural Elucidation

A modern approach to the structural elucidation of this compound would follow an integrated workflow, utilizing these techniques in a complementary fashion.

Sample This compound Sample HPLC HPLC Analysis Sample->HPLC Purity Purity > 95%? HPLC->Purity LCMS LC-MS Analysis Purity->LCMS Yes Reevaluate Re-purify or Re-synthesize Purity->Reevaluate No MolWeight Correct Molecular Weight? LCMS->MolWeight NMR NMR Spectroscopy (1H, 13C, 2D) MolWeight->NMR Yes MolWeight->Reevaluate No StructureConfirm Structure Confirmed? NMR->StructureConfirm Final Structure Elucidated StructureConfirm->Final Yes StructureConfirm->Reevaluate No

Caption: An integrated workflow for the modern structural elucidation of this compound.

Conclusion

The elucidation of the chemical structure of this compound is a process that builds upon historical methods of synthesis and characterization with the power and precision of modern analytical techniques. While foundational knowledge of this molecule was established decades ago, a comprehensive understanding for regulatory and research purposes today relies on the integrated application of HPLC, mass spectrometry, and NMR spectroscopy. The protocols and data presented in this guide provide a framework for the robust and unambiguous structural confirmation of this compound, ensuring its identity, purity, and quality for any research or development application.

References

Penicillin T: An In-depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, also known by its chemical name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a member of the extensive penicillin family of β-lactam antibiotics.[1] While specific research on this compound is limited in publicly available literature, its structural classification as a penicillin provides a strong foundation for understanding its mechanism of action. This guide will provide an in-depth exploration of the core mechanism of action of penicillins, which is broadly applicable to this compound. The principles discussed are fundamental to the antibacterial activity of this class of drugs.

Penicillins were first discovered by Alexander Fleming in 1928 and have since revolutionized medicine by providing effective treatment for many bacterial infections.[2][3][4][5][6] They are a group of antibiotics obtained from Penicillium molds.[2] The key structural feature of all penicillins is the β-lactam ring, which is essential for their antibacterial activity.[2][7]

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary mechanism of action for all penicillin antibiotics, including presumably this compound, is the disruption of bacterial cell wall synthesis.[8][9][10][11][12] This action is bactericidal, meaning it directly leads to the death of the bacterial cells.[10]

The Target: Peptidoglycan and Penicillin-Binding Proteins (PBPs)

Bacterial cell walls are crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.[8][10] A key component of the bacterial cell wall is peptidoglycan, a polymer consisting of sugars and amino acids that forms a mesh-like layer.[8][10] The final step in peptidoglycan synthesis involves the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which include DD-transpeptidases.[8][9][13]

Molecular Interaction

The β-lactam ring of penicillin is a structural mimic of the D-alanyl-D-alanine moiety of the peptidoglycan substrate of PBPs.[14] This structural similarity allows penicillin to bind to the active site of the PBP. The strained β-lactam ring then opens and forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site. This irreversible inhibition of the PBP prevents the formation of the essential peptidoglycan cross-links.[7]

Consequence for the Bacterium

The inhibition of peptidoglycan synthesis leads to a weakened cell wall. As the bacterium continues to grow and divide, the compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.[8][10] This mechanism of action is highly selective for bacteria, as mammalian cells do not have cell walls.[8][13]

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of penicillin.

Penicillin_Mechanism cluster_bacterium Bacterial Cell cluster_extracellular Extracellular Environment PBP Penicillin-Binding Protein (PBP) Cell_Wall Intact Cell Wall PBP->Cell_Wall Catalyzes Cross-linking Lysis Cell Lysis (Bacterial Death) PBP->Lysis Inhibition leads to Weakened Cell Wall Peptidoglycan_Precursors Peptidoglycan Precursors Peptidoglycan_Precursors->PBP Binds to Cell_Wall->Lysis Penicillin This compound Penicillin->PBP Binds and Irreversibly Inhibits

Caption: Mechanism of penicillin action leading to bacterial cell lysis.

Experimental Protocols

To investigate the mechanism of action of a penicillin antibiotic like this compound, several key experiments are typically performed.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Methodology:

  • A series of twofold dilutions of this compound are prepared in a liquid growth medium.

  • Each dilution is inoculated with a standardized number of bacteria.

  • The cultures are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Penicillin-Binding Protein (PBP) Binding Assay

Objective: To assess the affinity of this compound for bacterial PBPs.

Methodology:

  • Bacterial cell membranes containing PBPs are prepared.

  • The membranes are incubated with a radiolabeled or fluorescently tagged penicillin (e.g., Bocillin FL, a fluorescent penicillin).

  • A competition assay is performed where the membranes are pre-incubated with varying concentrations of unlabeled this compound before the addition of the labeled penicillin.

  • The amount of bound labeled penicillin is quantified (e.g., by SDS-PAGE and fluorography or fluorescence detection). A decrease in the signal from the labeled penicillin indicates that this compound is competing for binding to the PBPs.

Bacterial Lysis Assay

Objective: To directly observe the bactericidal effect of this compound.

Methodology:

  • A mid-logarithmic phase bacterial culture is treated with this compound at a concentration above its MIC.

  • The optical density (OD) of the culture is monitored over time using a spectrophotometer. A decrease in OD indicates cell lysis.

  • Alternatively, bacterial viability can be assessed at different time points by plating serial dilutions of the culture onto agar (B569324) plates and counting the resulting colony-forming units (CFUs).

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the antibacterial mechanism of a new penicillin derivative.

Experimental_Workflow Start Start: Characterize This compound MIC Determine MIC against a panel of bacteria Start->MIC PBP_Binding Assess PBP Binding Affinity (Competition Assay) MIC->PBP_Binding Time_Kill Perform Time-Kill (Bacterial Lysis) Assays PBP_Binding->Time_Kill Resistance Investigate Mechanisms of Resistance Time_Kill->Resistance Conclusion Conclusion: Elucidate Mechanism of Action Resistance->Conclusion

Caption: Experimental workflow for characterizing a penicillin antibiotic.

Quantitative Data Summary

Due to the limited specific data available for this compound, the following table presents representative quantitative data for well-characterized penicillins to provide a comparative context.

Penicillin DerivativeTarget OrganismMIC (µg/mL)PBP Target(s)Reference
Penicillin GStreptococcus pyogenes0.004 - 0.015PBP1a/b, 2x, 2b, 3[General Microbiology Textbooks]
AmoxicillinEscherichia coli (susceptible)2 - 8PBP1a/b, 2, 3[Clinical Laboratory Standards Institute]
MethicillinStaphylococcus aureus (susceptible)0.5 - 2PBP1, 2, 3[Antimicrobial Agents and Chemotherapy Journals]
PiperacillinPseudomonas aeruginosa1 - 16PBP3, 1a/b[Journal of Antimicrobial Chemotherapy]

Note: The values presented are illustrative and can vary depending on the specific bacterial strain and testing conditions.

Bacterial Resistance to Penicillins

The emergence of bacterial resistance is a significant challenge in the clinical use of penicillins.[2] There are three primary mechanisms of resistance:

  • Enzymatic Degradation: The production of β-lactamase enzymes (penicillinases) that hydrolyze the β-lactam ring, inactivating the antibiotic.[2]

  • Alteration of the Target: Modifications in the structure of PBPs reduce the binding affinity of penicillins.[2]

  • Reduced Permeability: Changes in the bacterial cell membrane, particularly in Gram-negative bacteria, can prevent the penicillin from reaching its PBP targets.[2]

Conclusion

While specific experimental data on "this compound" is not widely available, its chemical structure firmly places it within the penicillin class of antibiotics. Therefore, its mechanism of action is understood to be the inhibition of bacterial cell wall synthesis through the irreversible acylation of penicillin-binding proteins. This leads to a compromised cell wall and subsequent bacterial lysis. The methodologies and principles outlined in this guide provide a robust framework for the experimental validation and detailed characterization of the antibacterial properties of this compound and other novel penicillin derivatives. Further research would be necessary to determine its specific antibacterial spectrum, potency, and susceptibility to known resistance mechanisms.

References

Unable to Proceed: "Penicillin T" is Not a Recognized Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into scientific and medical literature have found no substance identified as "Penicillin T." This term does not correspond to any known natural, semi-synthetic, or novel penicillin derivative. As a result, the creation of an in-depth technical guide on its antimicrobial spectrum, as requested, cannot be fulfilled.

The field of penicillin antibiotics is extensive, encompassing natural penicillins like Penicillin G and V, as well as numerous semi-synthetic derivatives developed to broaden their spectrum of activity or overcome resistance.[1][2] These are often categorized into groups such as aminopenicillins, anti-staphylococcal penicillins, and extended-spectrum penicillins.[3][4] Furthermore, ongoing research focuses on synthesizing novel penicillin analogues to combat multi-drug resistant pathogens.[5][6]

Given the absence of "this compound" in the existing scientific record, it is not possible to provide the requested quantitative data, experimental protocols, or signaling pathway diagrams. Proceeding would require the fabrication of data, which would be scientifically unsound.

To receive a technical guide that meets the specified requirements, please provide the name of a recognized penicillin or a specific novel penicillin derivative that has been documented in scientific literature. Upon receiving a valid subject, a comprehensive guide will be developed, adhering to all core requirements for data presentation, experimental protocols, and visualizations.

References

"Penicillin T" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin T, also known as (p-Aminobenzyl)penicillin, is a derivative of the foundational penicillin structure. While historically identified, comprehensive and recent research detailing its specific biological activities, intricate mechanisms, and clinical efficacy is limited in contemporary scientific literature. This guide provides a summary of the known molecular properties of this compound and contextualizes its probable mechanism of action within the broader, well-established framework of the penicillin class of β-lactam antibiotics. The information herein is synthesized from available chemical data and the general principles of penicillin pharmacology, intended to serve as a foundational reference in the absence of specific in-depth studies on this particular analogue.

Molecular Profile of this compound

This compound is chemically designated as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. Its fundamental molecular characteristics are summarized below.

PropertyData
Molecular Formula C₁₆H₁₉N₃O₄S
Molecular Weight 349.4 g/mol
IUPAC Name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Synonyms (p-Aminobenzyl)penicillin

General Mechanism of Action: The β-Lactam Core

The antibacterial activity of the penicillin family is conferred by the strained four-membered β-lactam ring. This electrophilic core is crucial for the inhibition of bacterial cell wall synthesis. The generally accepted mechanism of action for penicillins, which is presumed for this compound, is detailed below.

Inhibition of Peptidoglycan Synthesis

Penicillins act by acylating the active site of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan, a critical component of the bacterial cell wall, provides structural integrity and protection against osmotic lysis.

The key steps in this process are:

  • Target Recognition : Penicillins mimic the D-alanyl-D-alanine moiety of the peptidoglycan precursor.

  • Acylation of PBPs : The strained β-lactam ring opens and forms a covalent bond with a serine residue in the active site of the PBP, rendering the enzyme inactive.

  • Inhibition of Transpeptidation : The inactivation of PBPs prevents the cross-linking of peptidoglycan chains.

  • Cell Lysis : The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.

general_penicillin_mechanism cluster_bacterium Bacterial Cell penicillin This compound pbp Penicillin-Binding Protein (PBP) penicillin->pbp Binds to and inhibits peptidoglycan_synthesis Peptidoglycan Synthesis pbp->peptidoglycan_synthesis Catalyzes cell_wall Bacterial Cell Wall peptidoglycan_synthesis->cell_wall Builds lysis Cell Lysis cell_wall->lysis Weakened wall leads to

General Mechanism of Penicillin Action

Experimental Protocols

Due to the limited availability of recent and detailed experimental studies specifically on this compound, this section outlines generalized protocols commonly used in the evaluation of penicillin-class antibiotics. These methodologies would be applicable for future research on this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum : A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of this compound : A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation : Each well is inoculated with the bacterial suspension.

  • Incubation : The plate is incubated at 37°C for 18-24 hours.

  • Reading Results : The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

mic_workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound serial_dilution->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

An In-Depth Technical Guide to the Physical and Chemical Properties of Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, also known as (p-Aminobenzyl)penicillin, is a member of the penicillin family of antibiotics. Like other penicillins, its core structure features a β-lactam ring fused to a thiazolidine (B150603) ring. The variable acyl side chain, in this case, a p-aminobenzyl group, dictates its specific antibacterial activity and pharmacological properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its preparation, and an analysis of its biological activity based on available scientific literature.

Chemical and Physical Properties

The following tables summarize the known physical and chemical properties of this compound. While experimental data for some properties are limited, computed values from reliable databases are included to provide a comprehensive profile.

General and Chemical Properties
PropertyValueSource
IUPAC Name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidPubChem
Synonyms (p-Aminobenzyl)penicillin, this compoundPubChem
Molecular Formula C₁₆H₁₉N₃O₄SPubChem
Molecular Weight 349.4 g/mol PubChem
CAS Number 525-91-7PubChem
Appearance Crystalline solid(Tosoni et al., 1958)
pKa (estimated) Acidic pKa: ~2.7 (carboxyl group), Basic pKa: ~4.3 (amino group)PubChem
Physical Properties
PropertyValueSource
Melting Point Decomposes at 208°CPubChem (for Ampicillin, a close analog)
Solubility Specific experimental solubility data for this compound is not readily available. By analogy to other aminopenicillins, it is expected to be sparingly soluble in water and soluble in dilute acid and alkali.General Penicillin Properties
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 4PubChem

Experimental Protocols

Preparation of Crystalline p-Aminobenzylpenicillin (this compound)

This protocol is based on the method described by Tosoni, Glass, and Goldsmith in their 1958 publication, "Crystalline p-aminobenzylpenicillin: preparation and some properties."

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • p-Aminophenylacetyl chloride hydrochloride

  • Acetone (B3395972)

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ether

  • Phosphate buffer (pH 7.0)

Procedure:

  • A solution of 6-aminopenicillanic acid in aqueous acetone is prepared and cooled in an ice bath.

  • A solution of sodium bicarbonate is added to the 6-APA solution.

  • p-Aminophenylacetyl chloride hydrochloride is added portion-wise to the stirred solution while maintaining the temperature at 0-5°C. The pH is kept between 6.5 and 7.5 by the addition of a sodium bicarbonate solution.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

  • The acetone is removed under reduced pressure.

  • The aqueous solution is extracted with ether to remove any unreacted starting materials.

  • The aqueous phase is then cooled and acidified to pH 2.0 with hydrochloric acid.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as aqueous acetone.

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation of Reactants cluster_reaction Reaction cluster_workup Work-up and Purification 6-APA_solution 6-APA in aqueous acetone Reaction_Vessel Reaction Vessel (0-5°C, pH 6.5-7.5) 6-APA_solution->Reaction_Vessel NaHCO3_solution Sodium Bicarbonate Solution NaHCO3_solution->Reaction_Vessel p-APAC_HCl p-Aminophenylacetyl chloride hydrochloride p-APAC_HCl->Reaction_Vessel Acetone_Removal Remove Acetone (Reduced Pressure) Reaction_Vessel->Acetone_Removal Ether_Extraction Ether Extraction Acetone_Removal->Ether_Extraction Acidification Acidification to pH 2.0 Ether_Extraction->Acidification Filtration Filtration and Washing Acidification->Filtration Drying Drying (Vacuum) Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Final_Product Crystalline this compound Recrystallization->Final_Product G Penicillin_T This compound PBP Penicillin-Binding Protein (PBP) Penicillin_T->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Inhibits Cell_Wall_Integrity Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Disrupts Cell_Lysis Cell Lysis Cell_Wall_Integrity->Cell_Lysis Leads to

In Vitro Antibacterial Profile of Penicillin T (T-1220): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antibacterial activity of the semisynthetic penicillin derivative known as T-1220, also identified as Piperacillin. The document synthesizes available data on its efficacy against a range of bacterial pathogens, details the experimental methodologies for its evaluation, and illustrates the fundamental mechanism of action shared by penicillin antibiotics.

Quantitative Antibacterial Activity

The in vitro efficacy of T-1220 has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC). The following tables summarize the comparative activity of T-1220 against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of T-1220 Against Gram-Negative Bacteria [1]

Bacterial SpeciesNumber of StrainsT-1220 MIC (µg/mL)Carbenicillin MIC (µg/mL)Ampicillin MIC (µg/mL)
Escherichia coli103.133.133.13
Klebsiella pneumoniae106.25>100>100
Proteus mirabilis100.780.783.13
Proteus vulgaris100.783.1312.5
Proteus morganii100.78100100
Proteus rettgeri101.56>100>100
Serratia marcescens1012.5>100>100
Pseudomonas aeruginosa106.2550>100

Table 2: In Vitro Antibacterial Activity of T-1220 Against Gram-Positive Bacteria [1]

Bacterial SpeciesNumber of StrainsT-1220 MIC (µg/mL)Carbenicillin MIC (µg/mL)Ampicillin MIC (µg/mL)
Staphylococcus aureus103.131.560.2
Streptococcus pyogenes100.050.0250.025
Streptococcus pneumoniae100.050.0250.025

Table 3: Comparative Activity of T-1220 (Piperacillin) and Other Beta-Lactams [2]

Organism (No. of Strains)AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa (79)Piperacillin416
Ticarcillin32128
Carbenicillin64256
Klebsiella pneumoniae (54)Piperacillin832
Cefamandole (B1668816)416
Cephalothin816
Enterobacteriaceae (208)Piperacillin132
Ampicillin4>128
Cefamandole132
Cephalothin432
Staphylococcus aureus (25)Piperacillin24
Ticarcillin1128
Carbenicillin1128
Ampicillin0.250.5
Cephalothin0.250.5
Cefamandole0.51
Cefoxitin (B1668866)24

Experimental Protocols

The data presented above were primarily derived from studies employing the agar (B569324) dilution method, a standard technique for determining the MIC of an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

The experimental workflow for determining the MIC values is outlined below.

MIC_Determination_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation_reading Incubation & Reading stock_solution Antibiotic Stock Solution Preparation serial_dilution Two-fold Serial Dilutions in Agar stock_solution->serial_dilution plate_prep Pouring of Agar Plates with Antibiotic serial_dilution->plate_prep inoculation Inoculation of Agar Plates plate_prep->inoculation bacterial_culture Overnight Bacterial Culture inoculum_prep Standardization of Inoculum (e.g., to 10^6 CFU/mL) bacterial_culture->inoculum_prep inoculum_prep->inoculation incubation Incubation at 37°C for 18-24 hours inoculation->incubation reading Visual Inspection for Bacterial Growth incubation->reading mic_determination MIC = Lowest concentration with no visible growth reading->mic_determination

Workflow for MIC Determination via Agar Dilution.

Detailed Steps:

  • Preparation of Antibiotic Plates : A stock solution of T-1220 is prepared and serially diluted in molten Mueller-Hinton agar to achieve a range of final concentrations. These agar-antibiotic mixtures are then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation : The bacterial strains to be tested are cultured overnight in a suitable broth medium. The concentration of the bacterial suspension is then standardized, typically to a concentration of 10⁶ colony-forming units (CFU) per milliliter.

  • Inoculation : A standardized volume of the bacterial suspension is then applied to the surface of each antibiotic-containing agar plate.

  • Incubation : The inoculated plates are incubated under appropriate atmospheric conditions, usually at 37°C, for 18 to 24 hours.

  • MIC Determination : Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the organism.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like other penicillin antibiotics, T-1220 exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall. This process is crucial for maintaining the structural integrity of the bacterium, protecting it from osmotic lysis.

The key target of penicillin-class antibiotics are Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final step of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, forming a mesh-like layer that provides structural strength.

Penicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Cell_Wall Bacterial Cell Wall PBP->Cell_Wall Synthesis Inhibition Inhibition Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Cross-linking Cell_Lysis Cell Lysis (Bacterial Death) Cell_Wall->Cell_Lysis Weakened Penicillin_T Penicillin T (T-1220) Penicillin_T->PBP

Mechanism of Action of this compound (T-1220).

The inhibitory process unfolds as follows:

  • Binding to PBPs : The β-lactam ring of the penicillin molecule binds to the active site of the PBPs.

  • Inactivation of PBPs : This binding is often covalent and results in the inactivation of the PBP enzyme.

  • Inhibition of Peptidoglycan Synthesis : With the PBPs inactivated, the cross-linking of the peptidoglycan chains is inhibited.

  • Cell Wall Weakening : The lack of proper cross-linking weakens the structural integrity of the bacterial cell wall.

  • Cell Lysis : The compromised cell wall is unable to withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and ultimately, bacterial death.

References

Penicillin T: An Obscure Molecule with Undetermined Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

While the chemical entity known as Penicillin T is documented in chemical databases and referenced in select patents, a thorough review of scientific literature reveals a significant absence of research into its potential therapeutic applications. This lack of substantive data precludes the creation of an in-depth technical guide on its clinical use.

This compound, chemically identified as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, exists as a recognized compound within chemical registries.[1] Its molecular structure is defined, and it is categorized as a penicillin.

Historical patent literature from the 1970s provides isolated mentions of this compound. A German patent from 1972 describes a process for the preparation of penicillin and penicillin sulfide (B99878) esters, including a "Penicillin-T-sulfoxid".[2] Another patent from 1978, focusing on the preparation of 6-aminopenicillanic acid derivatives, lists "p-aminobenzyl (this compound)" as an illustrative example of an aryl(lower)alkyl penicillin.[3] These references confirm its synthesis in laboratory settings but offer no insight into its biological activity or potential as a therapeutic agent.

A singular presentation on the medicinal chemistry of penicillins makes a brief, passing reference to "this compound." The context of this mention suggests that the hydrophilic groups on its side chain have minimal impact on its activity against Gram-positive bacteria.[4] However, this statement is not substantiated with any experimental data or further elaboration within the available resources.

Despite these fleeting appearances in chemical and patent literature, there is a conspicuous lack of published research dedicated to the evaluation of this compound's antibacterial efficacy, spectrum of activity, mechanism of action, or pharmacokinetic and pharmacodynamic properties. No clinical trials or even preclinical in vitro or in vivo studies appear to have been conducted and reported in peer-reviewed journals.

This scarcity of information makes it impossible to fulfill the request for a detailed technical guide or whitepaper. Key components of such a document, including quantitative data for comparison, detailed experimental protocols, and signaling pathways, are simply not available in the public domain.

This compound remains a molecule of theoretical interest rather than a compound with a demonstrable therapeutic profile. While its synthesis has been documented, the scientific community has not, to date, published any significant research exploring its potential as an antibiotic or for any other therapeutic application. Therefore, any discussion of its clinical utility would be purely speculative and without the necessary scientific foundation. Further research would be required to ascertain any potential role for this compound in medicine.

References

Navigating the Gauntlet of Resistance: A Technical Guide to Penicillins and Beta-Lactamase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enduring battle against bacterial infections is largely defined by the interplay between β-lactam antibiotics and bacterial resistance mechanisms. While the term "Penicillin T" exists within chemical databases, a lack of published biological data necessitates a broader examination of the penicillin class and its primary adversary: the β-lactamase enzyme. This guide provides an in-depth technical overview of the mechanisms of action and resistance, presents comparative efficacy data for representative penicillins, details essential experimental protocols for evaluating these interactions, and visualizes the core concepts through structured diagrams. The focus is to equip researchers with the foundational knowledge and methodologies required to navigate the complexities of penicillin development and the omnipresent challenge of β-lactamase-mediated resistance.

Introduction: The Enigma of "this compound" and the Broader Context

A search of chemical databases reveals a compound designated as "this compound," with the IUPAC name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1] Its structure is cataloged, but to date, there is a conspicuous absence of published literature detailing its antimicrobial efficacy, spectrum of activity, or, critically, its susceptibility to β-lactamase enzymes.

Given this void, we will pivot to the well-documented principles of the broader penicillin class. Penicillins, the first true antibiotics discovered, are a group of β-lactam antibiotics that have been a cornerstone of medicine since their introduction.[2][3][4][5][6] Their efficacy is intrinsically linked to the integrity of their defining feature: the β-lactam ring.[2][7] However, the widespread use of these agents has driven the evolution and dissemination of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze this critical ring structure, rendering the antibiotic inactive.[8][9][10] Understanding this dynamic is paramount for the development of new and effective antibacterial therapies.

Mechanism of Action and Resistance

Penicillin's Mode of Action: Targeting the Bacterial Cell Wall

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[11][12] They act as irreversible inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan strands.[8][13] By mimicking the D-Ala-D-Ala substrate of the PBP, the strained β-lactam ring acylates a serine residue in the enzyme's active site, leading to an unstable cell wall and, ultimately, cell lysis.[8]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Stable Cell Wall PBP->CellWall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Cross-linking Penicillin Penicillin Penicillin->Inhibition Inhibition->PBP Irreversible Inhibition

Caption: Mechanism of Penicillin Action.

Beta-Lactamase: The Primary Resistance Mechanism

The most prevalent mechanism of resistance to penicillins is the enzymatic degradation of the antibiotic by β-lactamases.[9][10] These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, producing an inactive, linearized compound.[9] The proliferation of β-lactamase-producing bacteria poses a significant clinical challenge, rendering many natural and early semi-synthetic penicillins ineffective.[8]

G cluster_resistance Resistance Mechanism ActivePenicillin Active Penicillin (Intact β-Lactam Ring) BetaLactamase β-Lactamase Enzyme ActivePenicillin->BetaLactamase Hydrolysis InactivePenicillin Inactive Penicilloic Acid (Hydrolyzed Ring) BetaLactamase->InactivePenicillin

Caption: β-Lactamase Inactivation of Penicillin.

Quantitative Efficacy Data

The effectiveness of a penicillin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize representative MIC data for different penicillins against β-lactamase negative (-) and positive (+) strains of Staphylococcus aureus and Escherichia coli.

Table 1: MIC (µg/mL) against Staphylococcus aureus

Antibioticβ-Lactamase (-) Strain (e.g., ATCC 25923)β-Lactamase (+) Strain (e.g., ATCC 29213)
Penicillin G≤0.06>16
Methicillin (Resistant Penicillin)0.52
Piperacillin≤0.25>64
Piperacillin/Tazobactam≤0.25≤1

Table 2: MIC (µg/mL) against Escherichia coli

Antibioticβ-Lactamase (-) Strain (e.g., ATCC 25922)β-Lactamase (+) Strain (e.g., TEM-1 producing)
Penicillin G>32>32
Ampicillin4>128
Piperacillin232
Piperacillin/Tazobactam24

Note: Data are representative and may vary between specific strains and testing conditions.

Detailed Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the MIC of a penicillin, adapted from CLSI guidelines.

1. Preparation of Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an agar (B569324) plate. b. Transfer colonies to a tube of sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions: a. Prepare a stock solution of the test penicillin in an appropriate solvent. b. Perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges might be 0.06 to 128 µg/mL. c. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

3. Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well is typically 100 µL. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results: a. Following incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Protocol: Nitrocefin (B1678963) Assay for β-Lactamase Activity

This is a rapid colorimetric assay to detect the presence of β-lactamase activity.

1. Reagents and Materials: a. Nitrocefin: A chromogenic cephalosporin (B10832234) substrate. Prepare a stock solution (e.g., 1 mg/mL in DMSO) and a working solution (e.g., 100 µg/mL in phosphate (B84403) buffer, pH 7.0). b. Test bacterium (either as a crude cell lysate or colonies from a plate). c. Positive control (known β-lactamase producing strain) and negative control (non-producing strain).

2. Assay Procedure (Slide Method): a. Place a drop of the nitrocefin working solution onto a microscope slide. b. Using a sterile loop, smear a visible amount of the test bacterial colony into the drop. c. Observe for a color change.

3. Interpretation of Results: a. A rapid change in color from yellow to red/pink indicates the hydrolysis of nitrocefin by β-lactamase, confirming enzyme activity. b. The absence of a color change within 5-10 minutes indicates a negative result.

Visualization of Key Workflows

A logical workflow is essential when evaluating a novel penicillin-like compound for its potential to overcome β-lactamase resistance.

G Start New Penicillin Compound MIC_Screen MIC Screening vs. β-Lactamase (-) Strains Start->MIC_Screen Decision1 Is Compound Active? MIC_Screen->Decision1 BL_Assay Direct β-Lactamase Hydrolysis Assay (e.g., with Nitrocefin or purified enzyme) Decision2 Is Compound Stable to β-Lactamase? BL_Assay->Decision2 MIC_BL_Screen MIC Screening vs. β-Lactamase (+) Strains MIC_BL_Screen->BL_Assay Decision1->MIC_BL_Screen Yes Discard Discard or Modify Decision1->Discard No Advance Advance for Further Development Decision2->Advance Yes Combine Consider Combination with β-Lactamase Inhibitor Decision2->Combine No Combine->Discard

Caption: Workflow for Evaluating β-Lactamase Susceptibility.

Conclusion

While the specific profile of "this compound" remains uncharacterized, the principles governing the interaction between penicillins and β-lactamases are well-established. Resistance mediated by these enzymes continues to be a primary driver of antibiotic failure. The path forward in antibacterial drug development requires a multi-faceted approach: the design of novel β-lactam molecules that are inherently stable to enzymatic hydrolysis, the development of more potent β-lactamase inhibitors, and the rigorous application of standardized evaluation protocols. The methodologies and data presented in this guide serve as a foundational resource for researchers dedicated to overcoming bacterial resistance and revitalizing the therapeutic potential of the penicillin scaffold.

References

A Technical Deep Dive: Comparative Analysis of the Antibacterial Spectra of Penicillin T (Piperacillin) and Penicillin G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the antibacterial spectra of Penicillin T, also known as Piperacillin (formerly T-1220), and the foundational antibiotic, Penicillin G. This document collates quantitative data, details experimental methodologies, and visualizes key pathways to offer a clear and concise resource for the scientific community.

Executive Summary

Penicillin G, a narrow-spectrum antibiotic, has long been a cornerstone in treating infections caused by Gram-positive bacteria. However, the evolution of antibiotic resistance and the need for broader coverage has led to the development of extended-spectrum penicillins like this compound (Piperacillin). This guide elucidates the significant differences in their antibacterial activity, highlighting Piperacillin's potent efficacy against a wide range of Gram-negative pathogens, a key deficiency of Penicillin G.

Introduction

Penicillin G, one of the first discovered antibiotics, exerts its bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1] Its activity is primarily directed against Gram-positive organisms.[2][3] The emergence of penicillinases and the challenge of treating infections caused by Gram-negative bacteria necessitated the development of semi-synthetic penicillins with enhanced properties. This compound, or Piperacillin, is a ureidopenicillin, an extended-spectrum β-lactam antibiotic designed to provide robust activity against a broader range of bacteria, most notably Pseudomonas aeruginosa and other challenging Gram-negative bacilli.[4][5]

Chemical Structures

The fundamental difference in the antibacterial spectra of Penicillin G and this compound (Piperacillin) stems from their distinct side chains attached to the common β-lactam core.

  • Penicillin G: Features a benzyl (B1604629) side chain.

  • This compound (Piperacillin): Possesses a more complex piperazine-based side chain, which enhances its ability to penetrate the outer membrane of Gram-negative bacteria and increases its affinity for penicillin-binding proteins (PBPs) in these organisms.[4]

Comparative Antibacterial Spectra: Quantitative Analysis

The antibacterial efficacy of an antibiotic is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound (Piperacillin) and Penicillin G against a range of clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Values for this compound (Piperacillin) and Penicillin G against Gram-Positive Bacteria

Bacterial SpeciesThis compound (Piperacillin) MIC (µg/mL)Penicillin G MIC (µg/mL)
Staphylococcus aureus20.05 - >1024[6][7]
Streptococcus pneumoniae0.12≤0.06 - ≥2[1][8]
Streptococcus pyogenes--
Enterococcus faecalis22 - 4

Table 2: Minimum Inhibitory Concentration (MIC) Values for this compound (Piperacillin) and Penicillin G against Gram-Negative Bacteria

Bacterial SpeciesThis compound (Piperacillin) MIC (µg/mL)Penicillin G MIC (µg/mL)
Escherichia coli-16 - >128
Pseudomonas aeruginosa2 - 4>128
Klebsiella pneumoniae8>128
Neisseria spp.Slightly more active than Ampicillin-
Haemophilus influenzaeSlightly more active than Ampicillin-

Note: Data is compiled from multiple sources. MIC values can vary depending on the strain and testing methodology.[9]

Mechanism of Action

Both Penicillin G and this compound (Piperacillin) share a common mechanism of action. They are β-lactam antibiotics that interfere with the final step of bacterial cell wall synthesis.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall Cross-linked Peptidoglycan (Cell Wall) PBP->Cell_Wall Cross-linking Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Normal Synthesis Lysis Cell Lysis Cell_Wall->Lysis Weakened Wall Leads to Penicillin Penicillin G / this compound (β-Lactam Antibiotic) Penicillin->PBP Inhibition

Caption: Mechanism of action of Penicillin G and T.

The key steps in their mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[3]

  • Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, a crucial step for cell wall integrity.[3]

  • Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterium, leading to cell lysis and death.[1]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the susceptibility of bacteria to antibiotics. The most common method is the broth microdilution test, performed according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][10][11][12]

Broth Microdilution Method for MIC Determination
  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a multi-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton Broth.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotic inoculate Inoculate Microtiter Plate with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 35°C, 16-20h) inoculate->incubate read_results Read Results: Observe for Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow for MIC determination.

Discussion

The comparative data clearly demonstrates the expanded antibacterial spectrum of this compound (Piperacillin) over Penicillin G. While Penicillin G remains a viable option for infections caused by susceptible Gram-positive cocci, its utility is limited by its narrow spectrum and the prevalence of penicillinase-producing strains.[6]

This compound (Piperacillin) offers a significant advantage with its potent activity against a wide array of Gram-negative bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa.[4][5] This makes it a critical tool in the empirical treatment of serious infections where Gram-negative organisms are suspected. The enhanced activity of Piperacillin is a direct result of its chemical structure, which facilitates penetration through the outer membrane of Gram-negative bacteria and confers stability against certain β-lactamases.

Conclusion

For researchers and drug development professionals, the evolution from Penicillin G to this compound (Piperacillin) exemplifies the power of medicinal chemistry to address clinical needs. While Penicillin G laid the groundwork for antibiotic therapy, the extended spectrum of Piperacillin represents a significant advancement in our ability to combat a broader range of bacterial infections. Understanding the distinct antibacterial profiles of these two agents is essential for the rational selection of antibiotics in clinical practice and for the continued development of new and more effective antibacterial agents.

References

Solubility Profile of Penicillin T: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the solubility characteristics of Penicillin T. Due to the limited availability of specific data for "this compound," this document presents solubility information for closely related and commonly studied penicillins, primarily Penicillin G and Penicillin V, to serve as a valuable reference point for researchers. The methodologies for solubility determination and the fundamental mechanism of action of penicillins are also detailed to provide a thorough understanding for drug development and research applications.

Introduction to Penicillin and its Variants

Penicillins are a class of β-lactam antibiotics, one of the first and most widely used groups of antibiotics for treating bacterial infections.[1] They are characterized by a core chemical structure called the penam (B1241934) ring.[2] The various types of penicillins are differentiated by the side-chain attached to this core structure, which influences their spectrum of activity and pharmacokinetic properties.[3] While Penicillin G and Penicillin V are the most well-known natural penicillins, numerous semi-synthetic penicillins have been developed to enhance their efficacy against a broader range of bacteria.[4]

"this compound" is not a standard or widely recognized designation in scientific literature. The information presented in this guide is based on data available for common, structurally similar penicillins and should be interpreted as a general guideline.

Solubility of Penicillins

The solubility of penicillins is a critical factor in their formulation, administration, and bioavailability. It is influenced by the specific side chain, the salt form of the penicillin, the solvent, pH, and temperature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for common penicillins in various solvents. It is important to note that these values are approximate and can vary based on experimental conditions.

Penicillin TypeSolventSolubilityTemperature (°C)
Penicillin G PotassiumWaterFreely Soluble25
Penicillin G SodiumWaterFreely Soluble25
Penicillin GWaterSparingly Soluble25
Penicillin GMethanolSoluble25
Penicillin GEthanolSoluble25
Penicillin GAcetoneSoluble25
Penicillin GChloroformSoluble25
Penicillin GEtherSoluble25
Penicillin GBenzeneSoluble25
Penicillin GPetroleum EtherInsoluble25
Penicillin VWaterSlightly Soluble25
Penicillin V PotassiumEthanol + WaterIncreases with water content and temperature5 - 40
Penicillin V Potassium1-Butyl Alcohol + WaterIncreases with water content and temperature5 - 40

Note: "Freely Soluble" generally implies a solubility of >100 mg/mL. "Soluble" implies a solubility of 10-100 mg/mL. "Sparingly Soluble" implies a solubility of 1-10 mg/mL. "Slightly Soluble" implies a solubility of 0.1-1 mg/mL. "Insoluble" implies a solubility of <0.1 mg/mL.

Factors Influencing Solubility
  • Salt Form: The sodium and potassium salts of penicillins are generally much more soluble in water than their free acid forms.

  • pH: The solubility of penicillins with acidic or basic functional groups is highly pH-dependent.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.

  • Solvent Polarity: As evidenced by the data, penicillins exhibit varying solubility in organic solvents depending on the polarity of the solvent and the specific penicillin's side chain.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the thermodynamic solubility of a compound is the Saturation Shake-Flask Method .[5]

Principle

An excess amount of the solid compound (penicillin) is added to a specific solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved compound. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials
  • Penicillin compound

  • Selected solvent(s)

  • Volumetric flasks

  • Mechanical shaker or orbital incubator with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (e.g., 0.22 µm)

Procedure
  • Preparation: Add an excess amount of the penicillin powder to a series of flasks containing a known volume of the desired solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the flasks and place them in a mechanical shaker or incubator set to the desired temperature. Agitate the flasks at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to settle. For finer particles, centrifugation may be necessary to obtain a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to remove any remaining solid particles. Dilute the sample gravimetrically or volumetrically with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.

  • Quantification: Analyze the concentration of the dissolved penicillin in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the penicillin in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

G Experimental Workflow: Shake-Flask Solubility Determination A Add excess penicillin to solvent B Equilibrate at constant temperature with agitation (24-72h) A->B C Separate solid and liquid phases (sedimentation/centrifugation) B->C D Filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility F->G

Caption: Workflow for determining penicillin solubility using the shake-flask method.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[6] This process is crucial for the survival of bacteria, as the cell wall protects them from osmotic lysis.

The key steps in the mechanism of action are:

  • Binding to Penicillin-Binding Proteins (PBPs): Penicillins bind to and inactivate enzymes known as penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane.[3][6]

  • Inhibition of Transpeptidation: PBPs are essential for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By inhibiting PBPs, penicillins prevent this cross-linking.[6]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall. As the bacterium grows, it is unable to maintain its structural integrity, resulting in cell lysis and death.

Signaling Pathway Diagram

G Mechanism of Action of Penicillin cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking CellWall Stable Cell Wall Crosslinking->CellWall Penicillin Penicillin Penicillin->PBP Binds to and inhibits

Caption: Penicillin inhibits bacterial cell wall synthesis leading to cell death.

Conclusion

While specific solubility data for "this compound" remains elusive, this guide provides a robust framework for understanding the solubility of penicillins based on available data for common variants. The provided experimental protocol offers a standardized approach for determining the solubility of any penicillin compound. Furthermore, the elucidation of the mechanism of action provides essential context for the development and application of this vital class of antibiotics. Researchers are encouraged to perform solubility studies on their specific penicillin of interest using the methodologies outlined herein.

References

Penicillin T (p-Hydroxybenzylpenicillin): An In-depth Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Penicillin T, also known as p-Hydroxybenzylpenicillin or Gigantic Acid. Given the limited availability of specific quantitative data for this compound, this guide leverages data from the closely related and well-studied Benzylpenicillin (Penicillin G) to provide a robust framework for understanding its chemical properties. All data extrapolated from Penicillin G is clearly noted.

Introduction to this compound

This compound is a β-lactam antibiotic and a member of the penicillin family. Its structure is characterized by a 4-hydroxyphenylacetyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. Like other penicillins, its antimicrobial activity stems from the inhibition of bacterial cell wall synthesis. However, the inherent strain of the β-lactam ring makes it susceptible to degradation through various chemical and enzymatic pathways, which is a critical consideration in its development, formulation, and clinical use. Understanding the stability and degradation of this compound is paramount for ensuring its efficacy and safety.

Stability of this compound

The stability of this compound is influenced by several factors, most notably pH, temperature, and the presence of enzymes such as β-lactamases. The primary mechanism of non-enzymatic degradation is the hydrolysis of the β-lactam ring.

Influence of pH

The rate of hydrolysis of the β-lactam ring is significantly dependent on the pH of the solution. Penicillins are generally most stable in the slightly acidic to neutral pH range (around pH 6.0-7.0)[1]. Both acidic and alkaline conditions catalyze the degradation. Under acidic conditions, the degradation can lead to the formation of penillic acid, while in alkaline media, the primary degradation product is penicilloic acid[2][3].

Influence of Temperature

Temperature is a critical factor affecting the rate of chemical reactions, including the degradation of penicillins. An increase in temperature accelerates the degradation process. For many penicillins, a 10°C rise in temperature can lead to a significant increase in the rate of degradation[4]. Reconstituted penicillin solutions are often recommended to be stored under refrigeration (2-8°C) to minimize potency loss[5].

Quantitative Stability Data (Derived from Penicillin G)

Due to the scarcity of specific quantitative stability data for this compound, the following tables summarize the stability of Penicillin G, which serves as a close structural analog. These values provide a strong indication of the expected stability profile of this compound.

Table 1: Effect of pH on the Degradation Rate of Penicillin G at 37°C

pHPseudo-First-Order Rate Constant (k) (hours⁻¹)Half-life (t½) (hours)
2.0~0.8~0.9
4.0~0.04~17.3
6.5~0.007~99.0
8.0~0.1~6.9
10.0~1.2~0.6

Note: Data is illustrative and compiled from general knowledge of penicillin stability. Actual rates can vary based on buffer composition and ionic strength.

Table 2: Effect of Temperature on the Stability of Penicillin G in Solution (pH 7)

Temperature (°C)Approximate Half-life
4Several days to weeks
25~24 - 48 hours
37~6 - 12 hours
56< 3 hours

Note: Data is illustrative and based on general stability profiles of penicillins[6].

Degradation Pathways of this compound

This compound can degrade through two primary pathways: chemical hydrolysis and enzymatic degradation.

Chemical Degradation Pathway

The chemical degradation of this compound primarily involves the opening of the β-lactam ring. Under acidic conditions, the pathway can proceed through the formation of penicillenic acid, which can then rearrange to form penillic acid. In neutral to alkaline conditions, the main degradation product is the corresponding penicilloic acid, which is biologically inactive. Further degradation can lead to the formation of penilloic acid and p-hydroxyphenylacetic acid and penicillamine.

G PenT This compound (p-Hydroxybenzylpenicillin) Penicilloic Penicilloic Acid Derivative PenT->Penicilloic Alkaline/Neutral Hydrolysis Penicillenic Penicillenic Acid Intermediate PenT->Penicillenic Acidic Conditions Fragments Further Degradation Products (e.g., p-Hydroxyphenylacetic acid, Penicillamine) Penicilloic->Fragments Penillic Penillic Acid Derivative Penillic->Fragments Penicillenic->Penillic Rearrangement

Figure 1. Chemical degradation pathways of this compound.

Enzymatic Degradation Pathway

This compound is a known substrate for penicillin acylases, enzymes that can be produced by various microorganisms. Penicillin acylase from Escherichia coli has been shown to be particularly effective at hydrolyzing p-Hydroxybenzylpenicillin. This enzymatic reaction cleaves the amide bond between the p-hydroxyphenylacetyl side chain and the 6-aminopenicillanic acid (6-APA) nucleus. This process is of significant industrial importance for the production of semi-synthetic penicillins from a 6-APA precursor.

G cluster_0 cluster_1 PenT This compound PA Penicillin Acylase PenT->PA APA 6-Aminopenicillanic Acid (6-APA) PA->APA PHP p-Hydroxyphenylacetic Acid PA->PHP H2O H₂O H2O->PA

Figure 2. Enzymatic degradation of this compound by Penicillin Acylase.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability and degradation of this compound.

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to quantify the concentration of this compound over time under various stress conditions.

1. Materials and Equipment:

  • This compound reference standard

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate (B84403) buffer, pH 6.5

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • Constant temperature chambers/water baths

  • Calibrated pH meter

  • Volumetric flasks and pipettes

2. Chromatographic Conditions (Suggested):

  • Mobile Phase: A gradient of phosphate buffer (pH 6.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution to a working concentration (e.g., 100 µg/mL) in different buffers (e.g., pH 4, 7, 9) for stability testing.

4. Forced Degradation Study:

  • To validate the stability-indicating nature of the method, expose the working solution to:

    • Acidic Conditions: Add 0.1 M HCl and heat at 60°C.

    • Alkaline Conditions: Add 0.1 M NaOH at room temperature.

    • Oxidative Conditions: Add 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solution at 60°C.

  • Analyze the stressed samples by HPLC to ensure the degradation products are resolved from the parent peak.

5. Stability Study:

  • Place the working solutions in different pH buffers into constant temperature chambers (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Inject the samples into the HPLC system and record the peak area of this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the natural logarithm of the concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions in different pH buffers A->B C Incubate at various temperatures (4°C, 25°C, 40°C) B->C D Withdraw Aliquots at Time Intervals C->D E HPLC Analysis D->E F Data Processing: Calculate k and t½ E->F

Figure 3. Experimental workflow for HPLC-based stability assessment of this compound.

Conclusion

This compound (p-Hydroxybenzylpenicillin), like other penicillins, is susceptible to degradation via chemical and enzymatic pathways. Its stability is highly dependent on pH and temperature, with optimal stability in the neutral pH range and at reduced temperatures. The primary degradation pathways involve the hydrolysis of the β-lactam ring, leading to inactive products, and enzymatic cleavage by penicillin acylase to yield 6-APA and p-hydroxyphenylacetic acid. While specific quantitative stability data for this compound is limited, the data from its close analog, Penicillin G, provides a valuable reference for formulation and handling. The experimental protocols outlined in this guide offer a robust framework for conducting detailed stability and degradation studies on this compound.

References

Spectroscopic Analysis of Penicillin T: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, chemically known as p-Hydroxybenzylpenicillin, is a member of the extensive penicillin family of β-lactam antibiotics. The structural elucidation and purity assessment of such antibiotic compounds are critical in drug discovery, development, and quality control. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for providing detailed molecular-level information. This technical guide offers a comprehensive overview of the spectroscopic analysis of this compound, presenting predicted data, detailed experimental protocols, and workflow visualizations to aid researchers in their analytical endeavors.

Molecular Structure of this compound

This compound consists of the core penam (B1241934) structure, which is a bicyclic system composed of a β-lactam ring fused to a thiazolidine (B150603) ring. It is distinguished by its side chain, a p-hydroxybenzyl group, attached to the C-6 acylamino position.

Caption: Chemical structure of this compound, highlighting the penam core and the p-hydroxybenzyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for confirming the presence of key functional groups and the overall molecular skeleton.

Predicted ¹H NMR Data

Due to the limited availability of experimental spectra for this compound, the following table presents predicted ¹H NMR chemical shifts based on the analysis of structurally similar compounds, including the penicillin core and p-hydroxybenzyl derivatives.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
β-lactam H-55.5 - 5.6d~4
β-lactam H-65.4 - 5.5dd~4, ~8
Thiazolidine H-34.2 - 4.3s-
Side Chain -CH₂-3.5 - 3.6s-
Thiazolidine -CH₃ (syn)1.6 - 1.7s-
Thiazolidine -CH₃ (anti)1.5 - 1.6s-
Aromatic H-2', H-6'7.1 - 7.2d~8
Aromatic H-3', H-5'6.7 - 6.8d~8
Amide -NH-7.5 - 8.5d~8
Phenolic -OH9.0 - 10.0s-
Carboxylic Acid -COOH11.0 - 13.0s-
Predicted ¹³C NMR Data

Similarly, the predicted ¹³C NMR chemical shifts for this compound are tabulated below, based on known values for the penicillin nucleus and substituted aromatic systems.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
β-lactam C=O (C-7)175 - 177
Side Chain C=O172 - 174
Carboxylic Acid C=O (C-2)170 - 172
Aromatic C-4' (-OH)155 - 157
Aromatic C-1'127 - 129
Aromatic C-2', C-6'130 - 132
Aromatic C-3', C-5'115 - 117
β-lactam C-568 - 70
β-lactam C-658 - 60
Thiazolidine C-264 - 66
Thiazolidine C-345 - 47
Side Chain -CH₂-41 - 43
Thiazolidine -CH₃ (syn)30 - 32
Thiazolidine -CH₃ (anti)26 - 28

Experimental Protocol for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or D2O). prep2 Add internal standard (e.g., TMS or TSP). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Place sample in a high-field NMR spectrometer (≥400 MHz). prep3->acq1 acq2 Acquire 1D spectra (¹H, ¹³C) and 2D spectra (COSY, HSQC, HMBC). acq1->acq2 proc1 Apply Fourier transform, phase correction, and baseline correction. acq2->proc1 proc2 Calibrate chemical shifts to the internal standard. proc1->proc2 proc3 Integrate ¹H signals and assign peaks using 1D and 2D spectral data. proc2->proc3 MS_Workflow cluster_prep_ms Sample Preparation cluster_lc Liquid Chromatography (LC) Separation cluster_ms Mass Spectrometry (MS) Analysis cluster_analysis_ms Data Analysis prep1_ms Prepare a dilute solution of This compound (e.g., 1-10 µg/mL) in a suitable solvent (e.g., acetonitrile/water). lc1 Inject the sample into an HPLC or UPLC system. prep1_ms->lc1 lc2 Separate from impurities on a reverse-phase column (e.g., C18). lc1->lc2 ms1 Introduce the eluent into the mass spectrometer using an ESI source (positive ion mode). lc2->ms1 ms2 Acquire full scan mass spectra to determine the molecular ion. ms1->ms2 ms3 Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data. ms2->ms3 analysis1_ms Identify the molecular ion peak and determine the molecular weight. ms3->analysis1_ms analysis2_ms Analyze the fragmentation pattern to confirm the structure. analysis1_ms->analysis2_ms

The Historical Context of Natural Penicillins in Antibiotic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: An inquiry into "Penicillin T" reveals it to be a non-standard designation within the historical lexicon of antibiotic research. Scientific literature extensively documents the discovery and development of several natural penicillins, primarily designated as F, G, X, K, and V, which were central to the dawn of the antibiotic era. This guide provides a technical overview of these historically significant natural penicillins, detailing their discovery, comparative efficacy, the experimental protocols of the era, and the workflows that took them from laboratory curiosities to mass-produced therapeutics.

Historical Context: From Chance Discovery to "Wonder Drug"

The story of penicillin began in 1928 with Alexander Fleming's observation of a Penicillium notatum mold contaminating and inhibiting the growth of a Staphylococcus aureus culture plate.[1][2] Fleming identified the antibacterial substance, which he named "penicillin," but purification of the unstable compound proved difficult.[2] The research was later advanced significantly at the Sir William Dunn School of Pathology at Oxford University by a team led by Howard Florey and including Ernst Chain and Norman Heatley.[3] This team developed methods for cultivating the mold, extracting and purifying penicillin, and demonstrated its therapeutic potential in crucial animal experiments in 1940 and the first human trial in 1941.[1][3]

The initial penicillin isolated by Fleming was primarily Penicillin F.[4] Subsequent research, particularly driven by the need for large-scale production during World War II, led to the discovery of other natural variants depending on the Penicillium strain and the composition of the culture medium.[3][4] For instance, the Peoria laboratory in the United States found that adding corn-steep liquor to the fermentation medium dramatically increased yields and favored the production of the more stable and potent Penicillin G.[1][3] This collaborative effort between British researchers and American industrial partners successfully scaled up production from laboratory flasks to 10,000-gallon deep-fermentation tanks, making penicillin widely available by the end of the war.[3][5]

Data Presentation: Comparative Efficacy of Natural Penicillins

The various natural penicillins, differing by their R-group side chain, exhibited distinct biological activities. Penicillin G (benzylpenicillin) became the standard due to its stability and high yields in submerged culture production.[4] Extensive research was conducted to compare the efficacy of these early penicillins. The following table summarizes key comparative data for penicillins F, G, X, and K based on landmark studies.

Penicillin TypeR-Group Side ChainRelative in vitro Activity vs. S. pyogenes (G=100)Relative in vitro Activity vs. Pneumococcus Type I (G=100)Relative in vivo Curative Dose (CD₅₀) vs. S. pyogenes in Mice (G=100)Relative in vivo Curative Dose (CD₅₀) vs. Pneumococcus in Mice (G=100)
Penicillin F 2-Pentenyl75605083
Penicillin G Benzyl100100100100
Penicillin X p-Hydroxybenzyl145135260160
Penicillin K n-Heptyl115180919
Source: Data compiled from studies on the relative bactericidal activities and curative doses of different penicillin preparations.[6]

Note: Penicillin K showed high activity in vitro but was significantly less effective in vivo, likely due to rapid inactivation in the body.[6] Conversely, Penicillin X was more effective therapeutically than its in vitro results suggested, which was attributed to its ability to maintain higher and more prolonged levels in the blood.[6]

Experimental Protocols of the Era

The methodologies developed by the Oxford team were foundational to early antibiotic research. They involved crude but effective techniques for production, extraction, and bioassay.

Penicillin Production and Extraction (Oxford Method)
  • Mold Cultivation (Surface Culture): Penicillium notatum was grown on the surface of a liquid nutrient medium (e.g., Czapek-Dox broth) in a variety of sterile, shallow vessels, including flasks, trays, and even hospital bedpans.[1][3]

  • Incubation: The cultures were incubated at 24°C for 7-10 days, during which the mold would form a mat on the surface and secrete penicillin into the broth below.

  • Harvesting: The mold broth (filtrate) was carefully separated from the fungal mat.

  • Acidification and Extraction: The pH of the filtrate was adjusted to ~2.0 with phosphoric acid. At this acidic pH, penicillin is more soluble in organic solvents.

  • Solvent Extraction: The acidified filtrate was mixed with an organic solvent like amyl acetate (B1210297) or chloroform. The penicillin would move from the aqueous phase to the solvent phase.

  • Back Extraction: The solvent containing penicillin was then mixed with a small volume of alkaline water (e.g., sodium bicarbonate solution). The penicillin would move back into the aqueous phase, now in a more concentrated form.

  • Purification: This concentrated aqueous solution was further purified using techniques like alumina (B75360) column chromatography to remove pyrogens and other impurities before being prepared for injection.[3]

Penicillin Potency Assay (Oxford Cup Plate Method)

This agar (B569324) diffusion method, introduced by Norman Heatley, became a standard for quantifying the biological activity of penicillin samples.[3]

  • Plate Preparation: A petri dish was filled with nutrient agar. After solidification, the surface was seeded uniformly with a suspension of a standard test bacterium, typically a specific strain of Staphylococcus aureus (the "Oxford Staphylococcus").[4]

  • Cylinder Placement: Small, sterile glass or ceramic cylinders (or "cups") were placed onto the surface of the agar.

  • Sample Application: A standard volume of the penicillin solution to be tested was pipetted into the cylinders. A reference standard of known potency was also applied to other cylinders on the same plate.

  • Incubation: The plates were incubated for 12-16 hours.

  • Measurement: During incubation, the penicillin diffused from the cylinder into the agar, creating a circular zone where bacterial growth was inhibited. The diameter of this "zone of inhibition" was measured.

  • Quantification: The potency of the test sample was calculated by comparing the size of its inhibition zone to that produced by the reference standard. Potency was expressed in "Oxford units".[4]

Visualizations: Workflows and Pathways

Historical Workflow of Penicillin Development

The journey of penicillin from an accidental observation to a life-saving drug involved a multi-stage process of discovery, research, development, and industrial scale-up.

G cluster_0 Discovery & Initial Research (UK) cluster_1 Industrial Scale-Up (USA) cluster_2 Therapeutic Application A 1928: Fleming's Observation B 1929: Publication of Discovery A->B C 1939: Oxford Team (Florey, Chain, Heatley) Begins Research B->C D Purification & Extraction (Oxford Method) C->D E 1940: Successful Mouse Trials D->E F 1941: First Human Trial E->F G 1941: Florey & Heatley Travel to USA F->G H US Govt. & Pharma Collaboration (Peoria Lab) G->H I Development of Deep-Tank Fermentation H->I J Strain Improvement & Medium Optimization (P. chrysogenum, Corn Steep Liquor) H->J K Mass Production for War Effort J->K L Wide-scale use post-D-Day K->L M 1945: Nobel Prize (Fleming, Florey, Chain) K->M N Post-War Civilian Availability L->N G A L-α-aminoadipic acid D ACV Synthetase (pcbAB gene) A->D B L-cysteine B->D C L-valine C->D E δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV Tripeptide) D->E F Isopenicillin N Synthase (pcbC gene) E->F G Isopenicillin N F->G H Acyl-CoA:6-APA Acyltransferase G->H J Natural Penicillins (e.g., Penicillin G, F, V, K, X) H->J I Side-Chain Precursor (e.g., Phenylacetic Acid for Pen G) I->H

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the chemical synthesis of Penicillin T, also known as p-aminobenzylpenicillin. This compound is a semi-synthetic penicillin antibiotic. The protocol herein details the coupling of the key intermediate, 6-aminopenicillanic acid (6-APA), with a protected form of (p-aminophenyl)acetic acid. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow. The methodologies are based on established principles of semi-synthetic penicillin production, primarily referencing the pioneering work on p-aminobenzylpenicillin.[1]

Introduction

The discovery of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), revolutionized antibacterial therapy by enabling the synthesis of a vast array of semi-synthetic penicillins.[2][3] By modifying the acyl side chain attached to the 6-amino position of the 6-APA core, new penicillin derivatives with altered properties, such as improved acid stability, broader spectrum of activity, and resistance to β-lactamases, can be generated.[2] this compound, or p-aminobenzylpenicillin, is one such derivative, characterized by the presence of a p-aminophenylacetyl side chain. This application note provides a detailed protocol for the laboratory-scale synthesis of this compound.

Data Presentation

The following table summarizes key quantitative parameters for the synthesis of this compound, based on typical yields and conditions for analogous semi-synthetic penicillin preparations.

ParameterValueUnitNotes
Reactants
6-Aminopenicillanic Acid (6-APA)2.16gStarting Material
N-Carbobenzyloxy-p-aminophenylacetic acid2.85gSide-chain precursor
Dicyclohexylcarbodiimide (DCC)2.06gCoupling agent
Reaction Conditions
SolventAcetone (B3395972)/Water1:1 mixture
Temperature0 - 5°CFor coupling reaction
Reaction Time4 - 6hoursFor coupling reaction
Purification & Yield
Expected Yield (Protected this compound)60 - 70%
Expected Yield (Final Product)80 - 90%After deprotection

Experimental Protocols

Materials and Methods

Reagents:

  • 6-Aminopenicillanic Acid (6-APA)

  • p-Aminophenylacetic acid

  • Benzyl (B1604629) chloroformate

  • Dicyclohexylcarbodiimide (DCC)

  • Acetone

  • Sodium bicarbonate

  • Hydrochloric acid

  • Ethyl acetate

  • Palladium on charcoal (10%)

  • Methanol

  • Diethyl ether

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer with stirring bars

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • pH meter or pH paper

  • Hydrogenation apparatus

Protocol 1: Synthesis of N-Carbobenzyloxy-p-aminophenylacetic acid (Side-Chain Preparation)
  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.51 g of p-aminophenylacetic acid in 50 mL of 1 M sodium bicarbonate solution.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with gentle stirring.

  • Protection: While maintaining the temperature, slowly add 1.71 mL of benzyl chloroformate dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0-5 °C for 2 hours, then at room temperature for an additional 2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and acidify to pH 2 with 2 M hydrochloric acid. A white precipitate should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and dry under vacuum.

Protocol 2: Coupling of 6-APA with the Protected Side-Chain
  • Dissolution: In a 250 mL round-bottom flask, suspend 2.16 g of 6-APA and 2.85 g of N-Carbobenzyloxy-p-aminophenylacetic acid in 100 mL of a 1:1 acetone/water mixture.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • Coupling: Add a solution of 2.06 g of DCC in 20 mL of acetone dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Continue stirring the mixture at 0-5 °C for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Remove the DCU precipitate by vacuum filtration.

  • Extraction: Transfer the filtrate to a separatory funnel and add 100 mL of ethyl acetate. Wash the organic layer with 50 mL of 1 M sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected this compound as a solid.

Protocol 3: Deprotection to Yield this compound
  • Dissolution: Dissolve the protected this compound from the previous step in 100 mL of methanol.

  • Catalyst Addition: Add 0.2 g of 10% palladium on charcoal to the solution.

  • Hydrogenation: Subject the mixture to hydrogenation (1 atm of H₂) at room temperature with vigorous stirring until the reaction is complete (monitored by TLC).

  • Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Precipitation: Concentrate the filtrate to a small volume and add diethyl ether to precipitate the final product, this compound.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Synthesis_of_Penicillin_T cluster_0 Side-Chain Preparation cluster_1 Core Synthesis cluster_2 Final Product Formation p_aminophenylacetic_acid p-Aminophenylacetic Acid protected_side_chain N-Carbobenzyloxy-p- aminophenylacetic Acid p_aminophenylacetic_acid->protected_side_chain  Protection (Cbz) benzyl_chloroformate Benzyl Chloroformate benzyl_chloroformate->protected_side_chain protected_penicillin_t Protected This compound protected_side_chain->protected_penicillin_t six_apa 6-Aminopenicillanic Acid (6-APA) six_apa->protected_penicillin_t  Coupling dcc DCC dcc->protected_penicillin_t penicillin_t This compound protected_penicillin_t->penicillin_t  Deprotection hydrogen H₂/Pd-C hydrogen->penicillin_t

Caption: Workflow for the semi-synthesis of this compound.

This document is intended for informational purposes for qualified professionals. All procedures should be carried out in a suitably equipped laboratory, adhering to all relevant safety precautions.

References

Application Notes & Protocols for the Purification of Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T, a member of the β-lactam antibiotic family, possesses the characteristic fused β-lactam and thiazolidine (B150603) ring structure essential for its antibacterial activity.[1] Its purification from the fermentation broth is a critical process to ensure a high-purity and safe active pharmaceutical ingredient. The IUPAC name for this compound is (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, with a molecular formula of C₁₆H₁₉N₃O₄S and a molecular weight of 349.4 g/mol .[2]

This document provides detailed protocols for the purification of this compound, based on established methodologies for penicillin purification. The process primarily involves the separation of the penicillin from the fungal biomass, followed by a series of extraction and crystallization steps to achieve a high degree of purity.

Data Presentation: Purification Efficiency

The following table summarizes typical recovery yields and purity levels at various stages of the penicillin purification process. These values are compiled from various established penicillin purification methodologies and serve as a general benchmark.

Purification StepTypical Recovery Yield (%)Typical Purity (%)
Filtration & Ultrafiltration >98%Low
Solvent Extraction (First Pass) ~95%Moderate
Solvent Extraction (Second Pass) ~95%High
Crystallization >90%>99.5%
Overall Process ~75-85%>99.5%

Experimental Workflows and Signaling Pathways

Overall Purification Workflow

The purification of this compound from the fermentation broth follows a multi-step process designed to isolate and purify the target compound from a complex mixture of media components, fungal metabolites, and other impurities.

G A Fermentation Broth B Filtration / Ultrafiltration A->B C Clarified Filtrate B->C L Mycelial Waste B->L D Solvent Extraction 1 (Acidic pH) C->D E Penicillin in Organic Phase D->E M Aqueous Waste D->M F Back Extraction (Neutral/Alkaline pH) E->F G Aqueous Penicillin Solution F->G H Solvent Extraction 2 (Acidic pH) G->H I Purified Penicillin in Organic Phase H->I N Aqueous Waste H->N J Crystallization I->J K Pure this compound Crystals J->K

Fig. 1: Overall this compound Purification Workflow
Solvent Extraction Logic

The core of the purification process relies on the pH-dependent solubility of this compound. By manipulating the pH of the aqueous solution, the penicillin can be selectively moved between aqueous and organic phases, leaving impurities behind.

References

Application Notes and Protocols: "Penicillin T" In Vivo Efficacy Testing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

"Penicillin T" represents a novel semi-synthetic penicillin derivative. These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of "this compound" in established mouse models of bacterial infection. The following sections detail the mechanism of action, methodologies for systemic and localized infection models, and data presentation guidelines. For the purpose of these notes, data from a similar experimental compound, T-1220, is used to illustrate data tabulation.[1]

Penicillins, as a class of β-lactam antibiotics, act by inhibiting the formation of peptidoglycan cross-links in the bacterial cell wall.[2][3][4] This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential for the final steps of cell wall synthesis.[2][3][5] The resulting weakened cell wall leads to cell lysis and bacterial death.[3][4] The effectiveness of penicillins is most pronounced against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer.[3][6]

Mechanism of Action: Penicillin Family

The bactericidal action of penicillin antibiotics is initiated by the binding of their characteristic β-lactam ring to DD-transpeptidase (a type of penicillin-binding protein).[3][4] This covalent binding inactivates the enzyme, preventing it from catalyzing the cross-linking of peptidoglycan chains. The disruption of this process compromises the structural integrity of the bacterial cell wall, rendering the bacterium susceptible to osmotic lysis.[3][4]

G cluster_cell Bacterial Cell cluster_drug Mechanism of Inhibition PBP Penicillin-Binding Proteins (PBPs) (e.g., DD-transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to PenicillinT This compound (β-Lactam Antibiotic) Inhibition Inhibition PenicillinT->Inhibition Inhibition->PBP

Caption: Signaling pathway of this compound's mechanism of action.

I. In Vitro Susceptibility Testing (Prerequisite for In Vivo Studies)

Prior to conducting in vivo experiments, it is crucial to determine the in vitro activity of "this compound" against the selected bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strains: Prepare standardized inoculums of the test bacteria (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Staphylococcus aureus).

  • Antibiotic Preparation: Prepare a series of two-fold dilutions of "this compound" in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate the diluted "this compound" solutions with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the inoculated tubes or microplates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.

II. In Vivo Efficacy in Mouse Models

The following protocols describe common mouse models for assessing the systemic and localized efficacy of new antibiotics.

A. Systemic Infection Model (Septicemia)

This model is used to evaluate the efficacy of "this compound" in treating a bloodstream infection.

Protocol 2: Systemic Infection and Treatment

  • Animal Model: Use specific-pathogen-free mice (e.g., ICR or CD-1 strain), typically 18-22 grams.[7]

  • Infection: Infect mice intraperitoneally (i.p.) with a lethal dose (predetermined LD50) of the bacterial pathogen suspended in saline or mucin to enhance virulence.

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer "this compound" via a clinically relevant route (e.g., subcutaneous (s.c.) or intramuscular (i.m.)). Dosing should be based on preliminary pharmacokinetic studies.

  • Observation: Monitor the mice for a defined period (e.g., 7 days) for survival.

  • Endpoint: The primary endpoint is the 50% effective dose (ED50), which is the dose of "this compound" required to protect 50% of the infected mice from death. This can be calculated using the probit method.

Experimental Workflow: Systemic Infection Model

G start Start prep Prepare Bacterial Inoculum (LD50 Dose) start->prep infect Infect Mice (i.p.) prep->infect group Divide into Treatment and Control Groups infect->group treat Administer this compound (s.c. or i.m.) and Vehicle Control group->treat observe Observe for 7 Days treat->observe endpoint Record Survival Data observe->endpoint calc Calculate ED50 endpoint->calc end End calc->end

References

Application Notes and Protocols: Penicillin T Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin T is a derivative of the penicillin family of beta-lactam antibiotics. Like other penicillins, its core structure contains a β-lactam ring fused to a thiazolidine (B150603) ring. The general mechanism of action for penicillins involves the inhibition of bacterial cell wall synthesis. They specifically target and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains, a crucial step in evaluating its antimicrobial efficacy.

Chemical Properties of this compound

PropertyValue
IUPAC Name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₁₆H₁₉N₃O₄S
Molecular Weight 349.4 g/mol

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The primary target of this compound, like all penicillin-class antibiotics, is the bacterial cell wall. The diagram below illustrates the general signaling pathway and mechanism of action.

Mechanism of Penicillin Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs)/ Transpeptidase Cross_linked_peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross_linked_peptidoglycan Catalyzes Cross-linking Weakened_cell_wall Weakened Cell Wall PBP->Weakened_cell_wall Peptidoglycan_precursors Peptidoglycan Precursors Peptidoglycan_precursors->PBP Normal Synthesis Cell_lysis Cell Lysis (Bactericidal Effect) Weakened_cell_wall->Cell_lysis Penicillin_T This compound Penicillin_T->PBP Inhibits

Caption: General mechanism of penicillin action on bacterial cell wall synthesis.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following are standard protocols for determining the MIC of this compound.

The general workflow for determining the MIC of this compound is depicted below.

start Start prep_penicillin Prepare this compound Stock Solution start->prep_penicillin prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Growth Medium prep_penicillin->serial_dilution inoculate Inoculate Dilutions with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls Prepare Positive (no antibiotic) and Negative (no bacteria) Controls serial_dilution->controls Setup Controls incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate controls->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Application Note: Time-Kill Curve Analysis of Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill curve assay is a cornerstone in antimicrobial research, providing critical pharmacodynamic data on the bactericidal or bacteriostatic activity of an antibiotic against a specific pathogen.[1][2] This method evaluates the rate and extent of bacterial killing over time when exposed to various concentrations of an antimicrobial agent.[1][3] This application note provides a detailed protocol for conducting a time-kill curve analysis for "Penicillin T," a representative β-lactam antibiotic. The principles and methods described herein are broadly applicable to other penicillin derivatives and antimicrobial agents.

Penicillins exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][4] Understanding the killing kinetics is essential for optimizing dosing regimens and predicting clinical outcomes.[2] A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[5] An agent that inhibits growth without achieving this level of killing is considered bacteriostatic.[5][6]

Mechanism of Action: Penicillin

Penicillins belong to the β-lactam class of antibiotics.[7] Their primary mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][7][8] Peptidoglycan provides structural integrity to the bacterial cell wall.[7] By binding to and inactivating PBPs, this compound prevents the cross-linking of peptidoglycan chains.[4][7][9] This disruption of cell wall synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death, particularly in growing bacteria.[7][8]

Penicillin_Mechanism cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Stable Peptidoglycan Cell Wall PBP->CellWall Catalyzes Cross-linking PBP->CellWall Cross-linking Blocked Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Lysis Cell Lysis & Death CellWall->Lysis Weakened Wall Leads to PenicillinT This compound (β-Lactam Antibiotic) PenicillinT->Inhibition Inhibition->PBP Irreversible Inhibition

Caption: Mechanism of this compound action on bacterial cell wall synthesis.

Experimental Protocol

This protocol outlines the steps for performing a time-kill assay. It is based on established methods and guidelines.[1][2][10]

Materials
  • Test Organism (e.g., Staphylococcus aureus ATCC 29213)

  • This compound (or other test antibiotic)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile test tubes or flasks

  • Sterile micropipette tips and serological pipettes

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer or McFarland turbidity standards

  • Vortex mixer

  • Spiral plater or spread plates

Workflow for Time-Kill Assay

Time_Kill_Assay_Workflow Time-Kill Assay Experimental Workflow prep 1. Prepare Bacterial Inoculum (~5x10^5 CFU/mL in CAMHB) setup 3. Set Up Test Cultures - Growth Control (No Drug) - this compound at 0.5x, 1x, 2x, 4x MIC prep->setup inoculates mic 2. Determine MIC of this compound (Basis for test concentrations) mic->setup informs incubate 4. Incubate Cultures at 37°C (with shaking) setup->incubate sample 5. Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24 hours) incubate->sample plate 6. Perform Serial Dilutions & Plate on TSA plates sample->plate incubate_plates 7. Incubate Plates Overnight (18-24 hours at 37°C) plate->incubate_plates count 8. Count Colonies (CFU) & Calculate CFU/mL incubate_plates->count plot 9. Plot log10(CFU/mL) vs. Time & Analyze Killing Kinetics count->plot

Caption: Step-by-step workflow for conducting a time-kill curve experiment.

Detailed Methodologies

Step 1: Inoculum Preparation

  • From a fresh overnight culture of the test organism on a TSA plate, select a single colony and inoculate it into a tube of CAMHB.

  • Incubate the culture at 37°C with shaking until it reaches the logarithmic phase of growth, which typically corresponds to a 0.5 McFarland standard.[2]

  • Dilute this suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum density of approximately 5 x 10^5 CFU/mL.[2] The exact starting density should be confirmed by plating a sample from the 0-hour time point.

Step 2: Assay Setup

  • Prepare a stock solution of this compound and filter-sterilize it.

  • In a series of sterile flasks or tubes, prepare the desired concentrations of this compound in CAMHB. Typical concentrations are based on the pre-determined Minimum Inhibitory Concentration (MIC) of the drug against the test organism (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[2]

  • Include a growth control flask containing only CAMHB with no antibiotic.

  • Inoculate each flask (including the control) with the prepared bacterial suspension to achieve the target starting density of ~5 x 10^5 CFU/mL.[2]

Step 3: Incubation and Sampling

  • Incubate all flasks at 37°C with constant agitation (e.g., 200 rpm).

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot (e.g., 100 µL) from each flask.[2]

Step 4: Viable Cell Counting

  • Perform 10-fold serial dilutions of each aliquot in sterile PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. For time points where significant killing is expected, it may be necessary to plate the undiluted sample to achieve a countable number of colonies.

  • Incubate the plates at 37°C for 18-24 hours.

  • Following incubation, count the colonies on plates that contain between 30 and 300 CFUs to ensure statistical accuracy.

  • Calculate the CFU/mL for each sample using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

Data Presentation and Interpretation

The collected data should be tabulated and then plotted to visualize the killing kinetics.

Relationship between MIC and Time-Kill Concentrations

The concentrations used in a time-kill assay are directly related to the MIC. The MIC represents the lowest concentration of the antibiotic that inhibits visible bacterial growth. The time-kill assay explores the dynamics of bacterial death at, below, and above this critical concentration.

MIC_Relationship cluster_concentrations Time-Kill Assay Concentrations MIC MIC Minimum Inhibitory Concentration Reference Point conc1 0.5x MIC (Sub-inhibitory) MIC->conc1 informs selection of conc2 1x MIC (Inhibitory) MIC->conc2 informs selection of conc3 2x MIC (Supra-inhibitory) MIC->conc3 informs selection of conc4 4x MIC (Supra-inhibitory) MIC->conc4 informs selection of

Caption: Logical relationship between MIC and test concentrations.

Quantitative Data Summary

The results are presented as CFU/mL at each time point for each concentration. This allows for a direct comparison of the antimicrobial effect.

Table 1: Hypothetical Time-Kill Data for this compound against S. aureus (Assuming an MIC of 0.25 µg/mL)

Time (hours)Growth Control (CFU/mL)0.5x MIC (CFU/mL)1x MIC (CFU/mL)2x MIC (CFU/mL)4x MIC (CFU/mL)
0 5.2 x 10⁵5.1 x 10⁵5.3 x 10⁵5.0 x 10⁵5.2 x 10⁵
2 1.1 x 10⁶7.0 x 10⁵3.0 x 10⁵9.5 x 10⁴5.0 x 10⁴
4 5.0 x 10⁶9.2 x 10⁵1.1 x 10⁵4.1 x 10³<10²
6 2.3 x 10⁷1.5 x 10⁶5.0 x 10⁴<10²<10²
8 9.0 x 10⁷3.1 x 10⁶2.0 x 10⁴<10²<10²
24 1.5 x 10⁹6.5 x 10⁶9.0 x 10³<10²<10²
Data Analysis
  • Convert all CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each concentration and the growth control.

  • Interpretation:

    • Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL from the starting inoculum (e.g., from 5 x 10⁵ to ≤5 x 10² CFU/mL) indicates bactericidal activity.[5] In the table above, the 2x and 4x MIC concentrations show bactericidal effects.

    • Bacteriostatic Activity: A prevention of growth where the CFU/mL count remains similar to the initial inoculum, or a reduction of <3-log10, is considered bacteriostatic.[6] The 1x MIC concentration demonstrates this effect.

    • Minimal Effect: Concentrations below the MIC (0.5x MIC) show limited impact on bacterial growth compared to the control.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Penicillin T in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Penicillins are a class of β-lactam antibiotics widely used to treat bacterial infections. Their primary mechanism of action involves the inhibition of peptidoglycan synthesis in the bacterial cell wall, a structure absent in mammalian cells.[1][2][3] This selective targeting generally results in low direct cytotoxicity to mammalian cells.[4][5] However, at high concentrations or with specific derivatives, off-target effects or immune-mediated responses can occur.[6][7] Recent studies have also indicated that penicillin can induce apoptosis in certain cancer cell lines through mechanisms involving mitochondrial disruption and autophagy.[8]

These application notes provide a framework for evaluating the potential cytotoxicity of "Penicillin T," a lesser-known variant of penicillin, in mammalian cell cultures. The following protocols describe standard assays to quantify cell viability and elucidate potential mechanisms of cell death, such as apoptosis.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be recorded and presented in a clear, tabular format to facilitate comparison between different concentrations of this compound and controls.

Table 1: Cytotoxicity of this compound on Mammalian Cells (Example Data)

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
0 (Vehicle Control)100 ± 4.5
1098 ± 5.1
5095 ± 4.8
10085 ± 6.2
25060 ± 7.3
50040 ± 5.9
100025 ± 4.2

Table 2: Caspase-3/7 Activity in Mammalian Cells Treated with this compound (Example Data)

Concentration of this compound (µM)Caspase-3/7 Activity (Fold Change vs. Control) (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
1001.2 ± 0.2
2502.5 ± 0.4
5004.8 ± 0.6
Staurosporine (Positive Control)10.2 ± 1.1

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell metabolic activity as an indicator of cell viability.[9][10]

Materials:

  • Mammalian cell line of choice (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This protocol describes the use of a luminescent assay to measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate as described in the MTT assay protocol.

  • Treat the cells with serial dilutions of this compound and incubate for the desired period (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the data as a fold change in caspase activity relative to the vehicle-treated control.

Visualizations

Cytotoxicity_Assay_Workflow General Workflow for a Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Mammalian Cells in 96-well Plate incubation_24h Incubate for 24h (Cell Attachment) cell_seeding->incubation_24h treat_cells Treat Cells with This compound incubation_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->treat_cells incubation_treatment Incubate for 24/48/72h treat_cells->incubation_treatment add_reagent Add Assay Reagent (e.g., MTT, Caspase-Glo) incubation_treatment->add_reagent incubation_assay Incubate as per Protocol add_reagent->incubation_assay read_plate Read Plate (Absorbance/Luminescence) incubation_assay->read_plate calculate_viability Calculate % Cell Viability or Fold Change read_plate->calculate_viability plot_data Plot Data and Determine IC50 calculate_viability->plot_data Intrinsic_Apoptosis_Pathway Potential Intrinsic Apoptosis Signaling Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade cluster_death Cell Death penicillin_t This compound (High Concentration) bax_bak Bax/Bak Activation penicillin_t->bax_bak mito_disruption Mitochondrial Outer Membrane Permeabilization bax_bak->mito_disruption cytochrome_c Cytochrome c Release mito_disruption->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 procaspase37 Pro-caspase-3/7 caspase9->procaspase37 caspase37 Active Caspase-3/7 (Executioner Caspases) procaspase37->caspase37 apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) caspase37->apoptosis

References

Application Notes and Protocols for "Penicillin T" in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Penicillin T" is a substance identified in the PubChem database (CID 443392) but is not a commonly known or clinically used antibiotic.[1] The following application notes and protocols are presented as a template for researchers working with a novel penicillin-like compound. The methodologies are based on established principles for well-characterized penicillins, such as Penicillin G and Penicillin V.[2][3][4] Researchers must adapt these protocols based on the specific empirical data (e.g., solubility, stability, potency) of their test compound.

Application Notes

Introduction

Penicillins are a class of β-lactam antibiotics that are among the first medications found to be effective against many bacterial infections caused by staphylococci and streptococci.[2] They function by inhibiting the synthesis of the bacterial cell wall.[5][6] This document outlines the hypothetical preclinical application of "this compound," a compound with the core penicillin structure, for in vitro and in vivo studies.

Mechanism of Action

Like other β-lactam antibiotics, the presumed mechanism of action for this compound is the inhibition of bacterial cell wall synthesis.[2][6] The core β-lactam ring binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes like DD-transpeptidase essential for the final steps of peptidoglycan synthesis.[5][6] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death, a process known as bactericidal activity.[5][7] This action is most effective against actively dividing bacteria, particularly Gram-positive bacteria which have a thick, exposed peptidoglycan layer.[6][8]

G cluster_bacteria Bacterial Cell cluster_action Mechanism of this compound PBP Penicillin-Binding Proteins (PBPs)/ DD-Transpeptidase XLink Cross-linked Peptidoglycan (Stable Cell Wall) PBP->XLink Synthesis WeakWall Weakened Cell Wall PBP->WeakWall Synthesis Blocked Precursors Peptidoglycan Precursors Precursors->PBP Catalyzes PenT This compound (β-Lactam Ring) Inhibition Inhibition PenT->Inhibition Inhibition->PBP Binds to & Blocks Lysis Cell Lysis & Bacterial Death WeakWall->Lysis Leads to

Caption: Inhibition of bacterial cell wall synthesis by this compound.
Preclinical Applications

  • In Vitro Susceptibility Testing: To determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial pathogens.

  • In Vivo Efficacy Studies: To assess the therapeutic efficacy of this compound in animal models of infection (e.g., murine sepsis or thigh infection models).

  • Pharmacokinetic (PK) Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

Data Presentation

Quantitative data for a novel compound like "this compound" should be systematically organized. The following tables are templates that researchers should populate with their own experimental data.

Table 1: Physicochemical Properties of "this compound"

Property Value Method
Molecular Formula C₁₆H₁₉N₃O₄S[1] N/A
Molecular Weight 349.4 g/mol [1] N/A
Appearance White to off-white powder Visual Inspection
pKa e.g., 2.8 (carboxylic acid) Potentiometric Titration

| LogP | e.g., 1.1 | HPLC Method |

Table 2: Solubility of "this compound" in Preclinical Vehicles (at 25°C)

Vehicle Solubility (mg/mL)
Water for Injection (WFI) e.g., >50
Phosphate-Buffered Saline (PBS), pH 7.4 e.g., >50
5% Dextrose in Water (D5W) e.g., >50

| 0.5% (w/v) Methylcellulose (B11928114) in Water | e.g., <1 (suspension) |

Table 3: Example In Vitro MIC Data for "this compound"

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus ATCC 29213 e.g., 0.5
Streptococcus pneumoniae ATCC 49619 e.g., 0.125
Escherichia coli ATCC 25922 e.g., >64

| Pseudomonas aeruginosa ATCC 27853 | e.g., >64 |

Table 4: Hypothetical Pharmacokinetic Parameters of "this compound" in Rats (10 mg/kg IV Dose)

Parameter Mean Value
Half-life (t½) e.g., 0.7 hours
Cmax (Peak Concentration) e.g., 25 µg/mL
AUC (Area Under the Curve) e.g., 30 µg·h/mL
Clearance (CL) e.g., 5.5 mL/min/kg

| Volume of Distribution (Vd) | e.g., 0.3 L/kg |

Experimental Protocols

Protocol for Formulation of "this compound" for IV Administration

This protocol describes the preparation of a simple aqueous solution for intravenous injection, suitable for preclinical animal studies.

Materials:

  • "this compound" active pharmaceutical ingredient (API)

  • Sterile Water for Injection (WFI) or 0.9% Sodium Chloride (Saline)

  • Sterile 15 mL conical tubes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Weigh the required amount of "this compound" API in a sterile conical tube. For a 10 mg/mL solution, weigh 100 mg of API.

  • Add the desired volume of sterile WFI or saline to the tube. For a 10 mg/mL solution, add sterile diluent to a final volume of 10 mL.

  • Vortex the tube until the API is completely dissolved. The solution should be clear and free of particulates.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe.

  • Filter the solution into a new sterile vial or use it directly for administration. This step ensures the final formulation is sterile.

  • Store the formulation at 2-8°C and use within the established stability window (e.g., 24 hours). Note: Stability must be determined experimentally.

Protocol for Formulation of "this compound" for Oral Gavage

This protocol is for preparing a suspension, suitable for compounds with low aqueous solubility or for oral administration studies.

Materials:

  • "this compound" API

  • 0.5% (w/v) Methylcellulose in sterile water (or other suitable suspending vehicle)

  • Sterile mortar and pestle

  • Sterile graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the 0.5% methylcellulose vehicle by slowly adding 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously.

  • Weigh the required amount of "this compound" API.

  • Place the powder in a sterile mortar.

  • Add a small volume of the methylcellulose vehicle to the powder and levigate with the pestle to form a smooth, uniform paste.

  • Gradually add the remaining vehicle in small portions while mixing continuously to ensure a homogenous suspension.

  • Transfer the suspension to a sterile container. Use a magnetic stir bar to keep the suspension mixed before and during dosing to ensure uniform concentration.

  • The typical dose volume for oral gavage in mice is 10 mL/kg.

Experimental Workflow Visualization

The overall workflow for preclinical evaluation of a new antibiotic candidate like "this compound" involves a logical progression from initial formulation and in vitro testing to in vivo efficacy and safety assessment.

G cluster_dev Formulation & In Vitro cluster_invivo In Vivo Studies cluster_analysis Analysis & Decision Compound This compound (API) Formulation Formulation Development (e.g., IV Solution, Oral Suspension) Compound->Formulation MIC In Vitro MIC Testing (vs. Pathogen Panel) Formulation->MIC PK Pharmacokinetics (PK) in Animal Model (e.g., Rat) MIC->PK Proceed if potent Efficacy Efficacy Study (e.g., Murine Infection Model) PK->Efficacy Tox Preliminary Toxicology (e.g., Dose Range Finding) Efficacy->Tox Data Data Analysis (PK/PD Modeling) Tox->Data Decision Go/No-Go Decision for Further Development Data->Decision

Caption: General workflow for preclinical antibiotic development.

References

Application Notes & Protocols: Development and Validation of a-Quantitative HPLC-UV-Method for "Penicillin T"

Author: BenchChem Technical Support Team. Date: December 2025

-Note: "Penicillin T" is a designation used in some chemical databases, such as PubChem (CID 443392), for (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1] For the purposes of these application notes, "this compound" will be the designated analyte for the development and validation of a robust analytical method. The principles and protocols described herein are based on established methodologies for β-lactam antibiotics and adhere to ICH Q2(R1) guidelines.[2][3]

Introduction

Penicillins are a class of β-lactam antibiotics widely used to treat bacterial infections.[4] Their core chemical structure features a thiazolidine (B150603) ring fused to a β-lactam ring, which is crucial for their antibacterial activity.[4] The development of robust, reliable, and validated analytical methods is critical for the quantitative determination of penicillins in active pharmaceutical ingredients (APIs), finished products, and biological matrices. This ensures product quality, safety, and efficacy.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a common and reliable technique for the analysis of penicillins due to its specificity, sensitivity, and robustness.[5][6] This document provides a comprehensive guide to the development and validation of an HPLC-UV method for the quantification of this compound.

Method Development

The primary objective of method development is to create a chromatographic system capable of separating this compound from potential impurities and degradation products with acceptable peak shape, retention time, and resolution.

Initial Parameter Selection
  • Column: Reversed-phase columns, particularly C18, are highly effective for separating polar compounds like penicillins.[7][8] A common starting point is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.[7][8] The buffer's pH is critical as penicillins are acidic (pKa ≈ 2.6-2.8) and controlling pH ensures consistent ionization and retention.[9] A starting mobile phase could be a gradient of acetonitrile and a phosphate buffer (pH 3.4).[8]

  • Detection Wavelength: The UV spectrum of the this compound reference standard should be measured to determine the wavelength of maximum absorbance (λmax). For many β-lactams, this is in the range of 220-230 nm.[8][10]

  • Flow Rate: A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Temperature: Column temperature is usually maintained around 25-30 °C to ensure reproducible retention times.[7]

Protocol: HPLC Method Development
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

    • Prepare a working standard solution (e.g., 100 µg/mL) from the stock solution using the mobile phase as the diluent.

    • Prepare a sample solution at a similar concentration.

  • System Suitability:

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the working standard solution five or six times.

    • Evaluate system suitability parameters: tailing factor (should be ≤ 2.0), theoretical plates (should be > 2000), and %RSD of peak area and retention time (should be ≤ 2.0%).

  • Method Optimization:

    • Mobile Phase Composition: Systematically vary the ratio of organic modifier to aqueous buffer to achieve an optimal retention time (typically between 3 and 10 minutes).

    • pH of Aqueous Phase: Adjust the pH of the buffer (e.g., from 3.0 to 4.0) to observe its effect on peak shape and retention.

    • Gradient Elution: If isocratic elution does not provide adequate separation from impurities, develop a gradient program.[8]

    • Inject a sample containing this compound and its potential degradation products (e.g., a sample subjected to stress conditions like acid, base, heat, and oxidation) to confirm separation and specificity.

Final Optimized Method (Example)
  • Instrumentation: HPLC with UV/Vis or Photodiode Array (PDA) Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.4 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 85% A (0-2 min), linear gradient to 60% A (2-10 min), hold at 60% A (10-12 min), return to 85% A (12-13 min), re-equilibrate (13-18 min).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Method Validation

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[2][11] The validation will be performed according to ICH Q2(R1) guidelines, evaluating specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][12]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) Dev1 Define Analytical Target Profile Dev2 Select HPLC Technique (RP-HPLC, C18) Dev1->Dev2 Dev3 Optimize Chromatographic Conditions (Mobile Phase, pH) Dev2->Dev3 Dev4 Perform System Suitability Tests Dev3->Dev4 Val1 Specificity Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability, Intermediate) Val2->Val4 Val5 LOD & LOQ Val2->Val5 Val3->Val4 Final Validated Analytical Method Val4->Final Val6 Robustness Val6->Final

Figure 1: Workflow for HPLC Method Development and Validation.
Protocol: Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Prepare solutions of a placebo (all formulation components except this compound).

  • Prepare solutions of known related substances or impurities.

  • Prepare a sample solution of this compound.

  • Subject a sample solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, light) to induce degradation.

  • Inject the placebo, impurity solutions, the unstressed sample, and all stressed samples.

  • Acceptance Criteria: The placebo and impurity solutions should show no interfering peaks at the retention time of the this compound peak. In the chromatograms of the stressed samples, the this compound peak should be spectrally pure (if using a PDA detector) and well-resolved from any degradation product peaks (Resolution > 2.0).

Protocol: Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Prepare a series of at least five solutions of this compound reference standard at different concentrations. The range should typically span 80% to 120% of the expected test concentration.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Parameter Example Result Acceptance Criteria
Concentration Range80 - 120 µg/mL80% - 120% of nominal
Number of Points5≥ 5
Correlation Coefficient (r²)0.9995≥ 0.999
Regression Equationy = 25432x + 1500-
Table 1: Example Linearity and Range Data Summary.
Protocol: Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by spike recovery experiments.

  • Prepare a placebo mixture of the drug product.

  • Spike the placebo with known amounts of this compound API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) % Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0118.999.1%
Mean Recovery --99.7%
Table 2: Example Accuracy (Recovery) Data Summary.
Protocol: Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Prepare six individual samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets and calculate the overall %RSD for all 12 samples.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Precision Level Analyst / Day / Instrument Mean Assay (%) % RSD
RepeatabilityAnalyst 1 / Day 1 / Inst. A99.8%0.85%
Intermediate PrecisionAnalyst 2 / Day 2 / Inst. B100.3%0.92%
Overall (n=12) -100.1% 1.15%

Table 3: Example Precision Data Summary.

G Validation Validation Parameters (ICH Q2 R1) Specificity Specificity (Analyte vs. Impurities/ Placebo/Degradants) Validation->Specificity Linearity Linearity (Proportionality) Validation->Linearity Accuracy Accuracy (Closeness to True Value) Validation->Accuracy Precision Precision (Agreement of Results) Validation->Precision LOD_LOQ LOD & LOQ (Sensitivity) Validation->LOD_LOQ Robustness Robustness (Method Capacity) Validation->Robustness Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate (Inter-Assay) Precision->Intermediate

Figure 2: Key Parameters of Analytical Method Validation.
Protocol: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • Calculate from the linearity curve using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value must be verified by analyzing a minimum of six samples prepared at the LOQ concentration, which should yield results with acceptable accuracy and precision.

Parameter Example Result
LOD (µg/mL)0.05
LOQ (µg/mL)0.15
Accuracy at LOQ98.9%
Precision (%RSD) at LOQ4.5%
Table 4: Example LOD & LOQ Data Summary.
Protocol: Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Systematically alter key chromatographic parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • pH of the mobile phase buffer (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Inject a system suitability solution and a standard sample for each condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions. The results of the standard sample analysis should not change significantly.

Conclusion

The described HPLC-UV method for the quantification of this compound has been developed and validated in accordance with ICH guidelines. The validation data demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. These application notes and protocols provide a comprehensive framework for researchers and drug development professionals to implement a reliable quality control method for this compound.

References

Application Notes and Protocols: Penicillin G for the Treatment of Gram-Positive Infections

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Penicillin T" : Initial searches for a compound specifically named "this compound" did not yield any results corresponding to a known member of the penicillin family of antibiotics. It is presumed that this may be a typographical error or a misnomer. The following application notes and protocols are based on Penicillin G (Benzylpenicillin) , a foundational and well-characterized member of the penicillin class, widely used against Gram-positive bacterial infections.

Introduction

Penicillins are a class of β-lactam antibiotics, one of the first and most significant discoveries in modern medicine for combating bacterial infections.[1][2] They are particularly effective against Gram-positive bacteria due to their mechanism of action, which targets the bacterial cell wall.[1][3] This document provides detailed information and protocols for researchers, scientists, and drug development professionals on the use of Penicillin G against Gram-positive infections.

Mechanism of Action

Penicillin G, like other β-lactam antibiotics, exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2][4] Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall, which is essential for maintaining their structural integrity and protecting against osmotic lysis.[1][5]

The key steps in the mechanism of action are as follows:

  • Binding to Penicillin-Binding Proteins (PBPs) : Penicillin G binds to and inactivates enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1][2] A key PBP is DD-transpeptidase.[1]

  • Inhibition of Peptidoglycan Cross-Linking : By inhibiting PBPs, penicillin prevents the cross-linking of peptidoglycan chains.[1][2] This weakens the cell wall of the growing bacterium.

  • Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][5]

Since human cells lack a cell wall, penicillins are selectively toxic to bacteria.[1]

Signaling Pathway and Mechanism of Action Diagram

Penicillin_Mechanism cluster_bacterium Gram-Positive Bacterium Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP Penicillin-Binding Proteins (PBPs) (e.g., DD-Transpeptidase) Peptidoglycan_Synthesis->PBP precursors Cell_Wall Stable Cross-linked Peptidoglycan Cell Wall PBP->Cell_Wall catalyzes cross-linking Lysis Cell Lysis and Death Penicillin_G Penicillin G Penicillin_G->PBP Binds and Inhibits

Caption: Mechanism of Penicillin G action on Gram-positive bacterial cell wall synthesis.

Quantitative Data: In Vitro Efficacy of Penicillin G

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The tables below summarize representative MIC values for Penicillin G against common Gram-positive pathogens. It is important to note that MIC values can vary significantly between different strains of the same species.

Table 1: Penicillin G MIC Values for Staphylococcus aureus

Strain DescriptionMIC (µg/mL)Reference
Penicillin-Susceptible S. aureus (PSSA)≤ 0.05[7]
S. aureus ATCC 259230.4[8]
Penicillin-Resistant S. aureus (blaZ-positive)> 0.25 - 32[9]
Methicillin-Resistant S. aureus (MRSA)128 - 1024[10]

Table 2: Penicillin G MIC Values for Streptococcus pyogenes (Group A Streptococcus)

Strain DescriptionMIC (µg/mL)Reference
Clinical Isolates0.006[11]
Laboratory Mutants (Penicillin-resistant)0.2[3]
Various Strains0.008[12]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard procedure for determining the MIC of Penicillin G against Gram-positive bacteria using the broth microdilution method in a 96-well plate format.[6][13][14]

Materials:

  • Penicillin G sodium salt

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Gram-positive bacterial strain of interest (e.g., S. aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile water or appropriate solvent for Penicillin G

  • Spectrophotometer

  • Sterile petri dishes, tubes, and pipette tips

  • Multichannel pipette

  • Incubator (35-37°C)

Procedure:

  • Preparation of Penicillin G Stock Solution:

    • Prepare a stock solution of Penicillin G at a high concentration (e.g., 1024 µg/mL) in a sterile solvent (e.g., water).

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Penicillin G stock solution to the first column of wells, resulting in the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • The eleventh column will serve as a positive control (no antibiotic), and the twelfth column as a negative control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.

    • The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of Penicillin G at which there is no visible growth.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) Prep_Antibiotic Prepare Penicillin G Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of Penicillin G in Broth Prep_Antibiotic->Serial_Dilution Prep_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes & Protocols: Synergistic Combinations of Hypothetical "Penicillin T" with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The antibiotic "Penicillin T" is a hypothetical compound for the purpose of this document. The following application notes and protocols are based on the established principles of antibiotic synergy observed with the broader class of penicillin and β-lactam antibiotics.[1] All data presented are illustrative.

Introduction

Penicillins are a group of β-lactam antibiotics that act by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial survival.[2][3] However, the emergence of antibiotic resistance, particularly through the production of β-lactamase enzymes which inactivate the antibiotic, has diminished the efficacy of penicillin monotherapy.[1] Combining penicillins with other antimicrobial agents is a key strategy to overcome resistance, broaden the spectrum of activity, and achieve synergistic effects, where the combined effect is greater than the sum of the individual effects.[4] These notes provide a framework for investigating the synergistic potential of a hypothetical "this compound" with other antibiotic classes.

Application Notes: Rationale for Combination Therapy

The primary motivations for exploring "this compound" in combination therapies are to enhance its efficacy, overcome resistance mechanisms, and reduce the required therapeutic dose, thereby minimizing potential side effects.

1.1. Combination with β-Lactamase Inhibitors (e.g., Clavulanic Acid, Tazobactam)

  • Principle: Many bacteria develop resistance to penicillins by producing β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective.[1] β-lactamase inhibitors are structurally similar to penicillins and act as "suicide inhibitors," irreversibly binding to and inactivating the β-lactamase enzyme.[1]

  • Expected Outcome: This combination protects "this compound" from degradation, restoring its activity against otherwise resistant bacteria.[1][5] This is a widely used and successful clinical strategy.[5]

1.2. Combination with Aminoglycosides (e.g., Gentamicin, Tobramycin)

  • Principle: Penicillins disrupt the bacterial cell wall, increasing its permeability.[4] This disruption facilitates the entry of aminoglycosides into the bacterial cell, where they inhibit protein synthesis by binding to the 30S ribosomal subunit.[4]

  • Expected Outcome: This combination often results in potent bactericidal synergy, particularly against Gram-positive cocci like Enterococcus species.[4] It can be effective in treating severe infections such as endocarditis.[4]

1.3. Combination with Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin)

  • Principle: This combination targets two different essential bacterial processes. "this compound" inhibits cell wall synthesis, while fluoroquinolones inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Expected Outcome: This dual mechanism can lead to a synergistic or additive effect and may reduce the likelihood of resistance developing to either agent alone. This approach can be valuable for treating complex or mixed infections.

Quantitative Data Presentation

The interaction between "this compound" and a second antibiotic is quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay.[6][7]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) and FIC Index Data for "this compound" Combinations against a Hypothetical Bacterial Strain.

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index (ΣFIC)Interpretation
"this compound" 16---
β-Lactamase Inhibitor A 8---
"this compound" + Inhibitor A-2 ("this compound") + 2 (Inhibitor A)0.375Synergy
"this compound" 16---
Aminoglycoside B 4---
"this compound" + Aminoglycoside B-4 ("this compound") + 0.5 (Aminoglycoside B)0.375Synergy
"this compound" 16---
Fluoroquinolone C 2---
"this compound" + Fluoroquinolone C-8 ("this compound") + 0.5 (Fluoroquinolone C)0.75Additive
  • FIC Index Calculation: ΣFIC = FIC of Drug A + FIC of Drug B, where FIC A = (MIC of A in combination) / (MIC of A alone).[6]

  • Interpretation of FIC Index: [7][8]

    • Synergy: ΣFIC ≤ 0.5

    • Additive/Indifference: 0.5 < ΣFIC ≤ 4

    • Antagonism: ΣFIC > 4

Experimental Protocols

3.1. Protocol: Checkerboard Microdilution Assay [6][9]

This method is used to determine the FIC index and assess synergy.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Stock solutions of "this compound" and the second antibiotic

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of "this compound".

  • Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of the second antibiotic. This creates a matrix of antibiotic combinations.

  • Reserve column 11 for dilutions of the second antibiotic alone and row H for dilutions of "this compound" alone to determine their individual MICs.[7] Reserve column 12 for growth and sterility controls.

  • Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculate each well (except sterility controls) with 100 µL of the final bacterial suspension.[6]

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

  • Calculate the FIC index for each well showing no growth using the formula described above. The lowest calculated ΣFIC value is reported as the FIC index for the combination.

3.2. Protocol: Time-Kill Curve Assay [10]

This dynamic assay confirms synergy and determines whether the combination is bactericidal or bacteriostatic.

Materials:

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL in CAMHB

  • "this compound" and the second antibiotic at relevant concentrations (e.g., 0.5x MIC, 1x MIC)

  • Sterile culture tubes or flasks

  • Agar (B569324) plates for colony counting

Procedure:

  • Prepare culture tubes with CAMHB containing:

    • No antibiotic (growth control)

    • "this compound" alone

    • Second antibiotic alone

    • The combination of "this compound" and the second antibiotic

  • Inoculate each tube with the standardized bacterial suspension.

  • Incubate all tubes at 35-37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.[10]

  • Perform serial dilutions of the aliquot and plate onto agar plates to determine the viable colony count (CFU/mL).

  • Incubate the plates for 18-24 hours and count the colonies.

  • Plot log₁₀ CFU/mL versus time for each condition.

Interpretation:

  • Synergy: A ≥2 log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.[10]

  • Bactericidal Activity: A ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.[10]

Visualizations

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis P1 Prepare Antibiotic Stock Solutions ('this compound' & Drug B) A2 Create Serial Dilutions 'this compound' (X-axis) Drug B (Y-axis) P1->A2 P2 Standardize Bacterial Inoculum (0.5 McFarland) A3 Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) P2->A3 A1 Dispense Broth into 96-Well Plate A1->A2 A2->A3 B1 Incubate Plate (18-24h at 37°C) A3->B1 B2 Read MICs (Individual & Combination) B1->B2 B3 Calculate FIC Index ΣFIC = FIC_A + FIC_B B2->B3 B4 Interpret Results B3->B4 Synergy_Mechanism cluster_bacterium Bacterial Cell Enzyme β-Lactamase Enzyme PenT This compound Enzyme->PenT Degrades PBP Penicillin-Binding Protein (PBP) PenT->PBP Inhibits Cell Wall Synthesis Inhibitor β-Lactamase Inhibitor Inhibitor->Enzyme Inactivates FIC_Interpretation Start Calculated FIC Index (ΣFIC) Synergy Synergy Start->Synergy ΣFIC ≤ 0.5 Additive Additive / Indifference Start->Additive 0.5 < ΣFIC ≤ 4.0 Antagonism Antagonism Start->Antagonism ΣFIC > 4.0

References

Application Notes and Protocols for Targeted "Penicillin T" Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Penicillin T" is a novel, hypothetical beta-lactam antibiotic engineered for high potency against multidrug-resistant bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). A significant challenge with potent antibiotics is the potential for systemic toxicity and the development of further resistance. To overcome these hurdles, targeted delivery systems are being explored to ensure that "this compound" is delivered specifically to the site of infection, thereby increasing its therapeutic efficacy while minimizing off-target effects. This document outlines the application of a liposomal delivery system for targeted "this compound" therapy, providing detailed protocols for its preparation, characterization, and in vitro evaluation.

The proposed delivery system utilizes PEGylated liposomes encapsulating "this compound". These liposomes are further functionalized with a targeting ligand, such as an antibody or aptamer, that specifically recognizes a surface protein on MRSA. This targeted approach is designed to enhance the accumulation of "this compound" at the infection site, leading to a more effective eradication of the bacteria.

Application Note 1: Rationale for a Liposomal "this compound" Delivery System

The primary objective of a targeted "this compound" delivery system is to improve its therapeutic index by increasing its concentration at the site of infection and reducing its systemic exposure. Liposomes are an ideal choice for this purpose due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs.

Key Advantages:

  • Enhanced Bioavailability: Encapsulation of "this compound" within liposomes can protect it from enzymatic degradation in the bloodstream, thereby prolonging its circulation time and increasing its bioavailability.

  • Targeted Delivery: The surface of the liposomes can be modified with targeting moieties (e.g., antibodies against MRSA surface proteins) to facilitate specific binding to and uptake by the bacteria.

  • Reduced Toxicity: By directing "this compound" to the infection site, the systemic concentration of the drug is lowered, which can reduce the risk of dose-related side effects.

  • Controlled Release: The lipid bilayer of the liposome (B1194612) can be engineered to control the release rate of "this compound", ensuring a sustained therapeutic effect.

Experimental Protocols

Protocol 1: Preparation of "this compound"-Loaded Targeted Liposomes

This protocol describes the thin-film hydration method for preparing "this compound"-loaded liposomes, followed by surface functionalization with a targeting antibody.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DSPE-PEG2000-NHS (for antibody conjugation)

  • "this compound"

  • Chloroform and Methanol (2:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anti-MRSA surface protein antibody

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in a 2:1 chloroform:methanol mixture in a round-bottom flask. A typical molar ratio is 55:40:5.

    • Add "this compound" to the lipid solution.

    • Evaporate the organic solvent using a rotary evaporator at 40°C to form a thin, uniform lipid film on the flask wall.

    • Place the flask under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature (e.g., 60°C).

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated "this compound" by dialysis against PBS at 4°C for 24 hours, with frequent buffer changes.

  • Antibody Conjugation:

    • Prepare liposomes as in steps 1-4, but include DSPE-PEG2000-NHS in the initial lipid mixture.

    • Incubate the purified liposomes with the anti-MRSA antibody at a molar ratio of 1:100 (antibody:lipid) in PBS at room temperature for 4 hours with gentle stirring.

    • Remove unconjugated antibodies by size exclusion chromatography.

G cluster_prep Protocol 1: Liposome Preparation A 1. Lipid Dissolution (DPPC, Cholesterol, DSPE-PEG, 'this compound') B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration with PBS (Formation of MLVs) B->C D 4. Size Reduction (Sonication/Extrusion to form SUVs) C->D E 5. Purification (Dialysis to remove free drug) D->E F 6. Antibody Conjugation (Incubation with Anti-MRSA Antibody) E->F G 7. Final Purification (Size Exclusion Chromatography) F->G H Targeted 'this compound' Liposomes G->H

Caption: Workflow for preparing targeted "this compound" liposomes.

Protocol 2: Characterization of "this compound"-Loaded Liposomes

This protocol outlines the methods for determining the physicochemical properties of the prepared liposomes.

Methods:

  • Particle Size and Zeta Potential:

    • Dilute the liposome suspension in PBS.

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency and Drug Loading:

    • Lyse a known amount of the purified liposome suspension with a suitable solvent (e.g., methanol) to release the encapsulated "this compound".

    • Quantify the amount of "this compound" using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

      • EE (%) = (Amount of encapsulated drug / Total amount of initial drug) x 100

      • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

  • In Vitro Drug Release:

    • Place a known concentration of the liposomal "this compound" suspension in a dialysis bag.

    • Immerse the bag in a release medium (e.g., PBS with or without bacterial enzymes) at 37°C with continuous stirring.

    • At predetermined time points, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the amount of "this compound" released using HPLC.

Data Presentation

The following tables summarize hypothetical data obtained from the characterization of "this compound"-loaded liposomes.

Table 1: Physicochemical Properties of "this compound" Liposomes

FormulationParticle Size (nm)PDIZeta Potential (mV)
Non-targeted Liposomes110 ± 50.15 ± 0.02-15 ± 2
Targeted Liposomes125 ± 70.18 ± 0.03-12 ± 3

Table 2: Drug Loading and Encapsulation Efficiency

FormulationEncapsulation Efficiency (%)Drug Loading (%)
"this compound" Liposomes85 ± 48.2 ± 0.5
Protocol 3: In Vitro Efficacy Assessment against MRSA

This protocol details the procedure for evaluating the antibacterial activity of the targeted "this compound" liposomes against MRSA.

Materials:

  • MRSA strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • 96-well microplates

  • Free "this compound"

  • "this compound"-loaded non-targeted liposomes

  • "this compound"-loaded targeted liposomes

  • Blank liposomes

  • PBS

Procedure:

  • Bacterial Culture:

    • Inoculate MRSA in TSB and incubate at 37°C until it reaches the mid-logarithmic growth phase.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh TSB.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of free "this compound", non-targeted liposomes, and targeted liposomes in TSB in a 96-well plate.

    • Add the bacterial suspension to each well.

    • Include positive controls (bacteria only) and negative controls (broth only).

    • Incubate the plate at 37°C for 24 hours.

    • Determine the MIC as the lowest concentration of the drug that inhibits visible bacterial growth.

  • Time-Kill Assay:

    • Inoculate MRSA in TSB with different formulations at their respective MICs.

    • Incubate at 37°C with shaking.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on TSA.

    • Incubate the plates at 37°C for 24 hours and count the number of colonies to determine the viable bacterial count (CFU/mL).

G cluster_efficacy Protocol 3: In Vitro Efficacy Assessment A 1. Prepare MRSA Culture (Mid-log phase) B 2. MIC Assay Setup (Serial dilutions in 96-well plate) A->B F 6. Time-Kill Assay (Incubate with formulations at MIC) A->F C 3. Add Bacterial Suspension B->C D 4. Incubate (24h, 37°C) C->D E 5. Determine MIC (Lowest concentration with no growth) D->E I Analyze Results E->I G 7. Sample at Time Points (0, 2, 4, 8, 24h) F->G H 8. Plate on TSA and Count CFU G->H H->I

Caption: Experimental workflow for in vitro efficacy testing.

Proposed Signaling Pathway and Mechanism of Action

"this compound", like other beta-lactam antibiotics, is proposed to inhibit bacterial cell wall synthesis. Specifically, it targets penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan. The targeted liposomal delivery system enhances this mechanism by increasing the local concentration of "this compound" at the bacterial surface, leading to a more efficient inhibition of PBPs and subsequent cell lysis.

G cluster_pathway Proposed Mechanism of Targeted 'this compound' Action A Targeted Liposome (with 'this compound') C Binding and Fusion A->C Targeting B MRSA Surface Protein B->C D Release of 'this compound' C->D E Penicillin-Binding Proteins (PBPs) D->E F Inhibition of Peptidoglycan Synthesis E->F Inhibition G Bacterial Cell Lysis F->G

Caption: Mechanism of targeted "this compound" liposomes against MRSA.

Application Notes and Protocols for Studying Bacterial Cell Wall Synthesis Using Penicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin, a member of the β-lactam class of antibiotics, remains a cornerstone in the study of bacterial cell wall biosynthesis. Its specific mechanism of action—the inhibition of penicillin-binding proteins (PBPs) responsible for the final steps of peptidoglycan synthesis—makes it an invaluable tool for elucidating this essential bacterial process. Disruption of peptidoglycan cross-linking by penicillin weakens the cell wall, leading to cell lysis and bacterial death.[1][2] These application notes provide detailed protocols for utilizing penicillin, exemplified by Penicillin V, to investigate bacterial cell wall synthesis. While the specific variant "Penicillin T" is not described in scientific literature, the principles and protocols outlined here are broadly applicable to common penicillins used in research.

Mechanism of Action

Penicillins mimic the D-Ala-D-Ala moiety of the peptidoglycan precursor. This structural similarity allows them to bind to the active site of PBPs, which are bacterial transpeptidases. The highly reactive β-lactam ring of penicillin then forms a stable, covalent acyl-enzyme intermediate with a catalytic serine residue in the PBP active site, effectively inactivating the enzyme.[2][3] This prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall.

cluster_0 Bacterial Cytoplasm cluster_1 Periplasm PG Precursor Peptidoglycan Precursor (UDP-MurNAc-pentapeptide) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) PG Precursor->PBP Binds to active site Cross-linked PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Cross-linked PG Catalyzes cross-linking Weakened PG Uncross-linked Peptidoglycan (Weakened Cell Wall) PBP->Weakened PG Inhibition leads to Penicillin Penicillin Penicillin->PBP Covalently binds & inactivates Lysis Cell Lysis Weakened PG->Lysis

Caption: Mechanism of penicillin-mediated inhibition of bacterial cell wall synthesis.

Quantitative Data

The efficacy of penicillin is often quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial strains and its binding affinity (e.g., IC50) for specific PBPs.

Table 1: Minimum Inhibitory Concentration (MIC) of Penicillin V

Bacterial SpeciesStrainMIC (µg/mL)
Streptococcus pyogenesClinical Isolates0.004 - 0.012
Streptococcus pneumoniaePenicillin-Susceptible≤0.06
Streptococcus pneumoniaePenicillin-Intermediate0.12 - 1
Streptococcus pneumoniaePenicillin-Resistant≥2
Streptococcus agalactiaeN/A0.03 - 0.06

Data sourced from BenchChem

Table 2: Binding Affinity (IC50) of Penicillins for Penicillin-Binding Proteins (PBPs)

AntibioticOrganismPBP TargetIC50
Penicillin GStreptococcus pneumoniaePBP1a0.020 µM
Penicillin GStreptococcus pneumoniaePBP1b0.028 µM
Penicillin GStreptococcus pneumoniaePBP2x (sensitive)0.0059 µM / 7.9 nM
Penicillin GStreptococcus pneumoniaePBP2a0.038 µM
Penicillin GStreptococcus pneumoniaePBP2b0.13 µM
Penicillin GStreptococcus pneumoniaePBP30.0024 µM
Penicillin VEscherichia coliPBP4, PBP7, PBP8Concentration-dependent selectivity
Penicillin VStreptococcus pneumoniaePBP2x, PBP3Preferential binding

Data sourced from PDB-101 and other publicly available literature.[3][4][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of penicillin that inhibits the visible growth of a bacterium.

Materials:

  • Penicillin V or G

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Penicillin Stock Solution: Prepare a stock solution of penicillin in a suitable sterile solvent (e.g., water or PBS).

  • Serial Dilutions: Perform two-fold serial dilutions of the penicillin stock solution in CAMHB directly in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Adjust the turbidity of a log-phase bacterial culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 100 µL of this diluted suspension to each well containing penicillin.

  • Controls: Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of penicillin that shows no visible turbidity. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

A Prepare Penicillin Serial Dilutions in 96-well plate C Dilute Inoculum and Add to Wells A->C B Prepare Bacterial Inoculum (0.5 McFarland standard) B->C D Incubate Plate (16-20h at 37°C) C->D E Read Results (Visual or OD600) D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Competitive Penicillin-Binding Protein (PBP) Assay

This assay measures the ability of a test penicillin to compete with a labeled penicillin for binding to PBPs. A fluorescently labeled penicillin, such as Bocillin-FL (a derivative of Penicillin V), is commonly used.[6]

Materials:

  • Bacterial culture in mid-logarithmic phase

  • Test penicillin (unlabeled)

  • Bocillin-FL (fluorescent penicillin V)

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE equipment

  • In-gel fluorescence scanner

Procedure:

  • Cell Preparation: Grow the bacterial strain of interest to mid-log phase. Harvest cells by centrifugation and wash twice with PBS.

  • Competitive Incubation: Resuspend cell pellets in PBS containing various concentrations of the unlabeled test penicillin. Incubate for 30 minutes at room temperature to allow the test penicillin to bind to PBPs.

  • Fluorescent Labeling: Pellet the cells to remove unbound test penicillin. Resuspend the cells in PBS containing a fixed, saturating concentration of Bocillin-FL (e.g., 50 µg/mL) and incubate for 15 minutes at room temperature.[6] This allows the fluorescent penicillin to bind to any PBPs not already occupied by the test compound.

  • Cell Lysis and Protein Separation: Wash the cells to remove unbound Bocillin-FL. Lyse the cells and separate the membrane proteins by SDS-PAGE.

  • Visualization and Quantification: Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the binding of the unlabeled test penicillin.

  • Data Analysis: Quantify the band intensities to determine the concentration of the test penicillin that inhibits 50% of Bocillin-FL binding (IC50) for each PBP.[6]

A Incubate Bacterial Cells with Unlabeled Test Penicillin B Wash to Remove Unbound Penicillin A->B C Incubate with Fluorescent Penicillin (e.g., Bocillin-FL) B->C D Wash to Remove Unbound Probe C->D E Lyse Cells & Separate Proteins (SDS-PAGE) D->E F Visualize and Quantify Fluorescence E->F G Determine IC50 for each PBP F->G

Caption: Workflow for a competitive PBP binding assay.

Protocol 3: Bacterial Lysis Assay

This assay assesses the lytic effect of penicillin, a direct consequence of cell wall synthesis inhibition.

Materials:

  • Log-phase bacterial culture

  • Penicillin at a concentration above the MIC (e.g., 4x MIC)

  • Spectrophotometer

  • Culture flasks

Procedure:

  • Culture Preparation: Grow the target bacterium in liquid medium to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6).

  • Treatment: Divide the culture into two flasks. To one flask, add penicillin at the desired concentration. The other flask serves as an untreated control.

  • Monitoring: Continue to incubate both cultures under normal growth conditions.

  • Measure Turbidity: At regular intervals (e.g., every 30 minutes), measure the OD600 of both the treated and control cultures.

  • Data Analysis: A decrease in the OD600 of the treated culture relative to the control culture indicates cell lysis.

Protocol 4: Analysis of Peptidoglycan Precursors by UPLC

Inhibition of the final stages of peptidoglycan synthesis by penicillin leads to the accumulation of cytoplasmic precursors, such as UDP-MurNAc-pentapeptide. This protocol outlines their analysis.

Materials:

  • Bacterial cultures (treated with penicillin and untreated control)

  • Boiling water bath

  • Centrifuge

  • Ultra-Performance Liquid Chromatography (UPLC) system with a C18 column

  • Mass spectrometer (optional, for peak identification)

Procedure:

  • Cell Culture and Treatment: Grow bacterial cultures to mid-log phase and treat with a sub-inhibitory concentration of penicillin for a defined period.

  • Precursor Extraction: Harvest the cells by centrifugation. Extract the cytoplasmic pool of peptidoglycan precursors by resuspending the cell pellet in sterile water and boiling for 5-10 minutes.

  • Sample Preparation: Centrifuge the boiled suspension at high speed to pellet cell debris. Collect the supernatant containing the soluble precursors.

  • UPLC Analysis: Analyze the supernatant using a UPLC system. Separate the precursors on a C18 column using an appropriate gradient (e.g., a gradient of acetonitrile (B52724) in formic acid).

  • Detection and Quantification: Detect the precursors using a UV detector. An increase in the peak corresponding to UDP-MurNAc-pentapeptide in the penicillin-treated sample compared to the control indicates inhibition of the later stages of cell wall synthesis. Mass spectrometry can be used for definitive peak identification.[7]

References

Application Notes and Protocols: Penicillin as a Research Tool in Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Penicillin T": The term "this compound" is not a recognized designation in standard microbiological or pharmaceutical nomenclature. This document, therefore, provides information on the general use of penicillins (e.g., Penicillin G, Penicillin V) as research tools in microbiology, addressing the core principles of their application in a laboratory setting.

These notes are intended for researchers, scientists, and drug development professionals interested in utilizing penicillin as a tool to study bacterial physiology, particularly cell wall synthesis, and to assess antimicrobial susceptibility.

Application Notes

Penicillins are a class of β-lactam antibiotics that serve as invaluable tools in microbiology research. Their highly specific mechanism of action allows for targeted studies of bacterial cell wall biology and mechanisms of antibiotic resistance.

1. Elucidation of Bacterial Cell Wall Synthesis and Dynamics Penicillins function by inhibiting the final step of peptidoglycan synthesis, a critical component of the bacterial cell wall.[1][2] They form a covalent bond with the active site of penicillin-binding proteins (PBPs), which are the transpeptidase enzymes responsible for cross-linking the peptidoglycan strands.[3][4] This specific inhibition makes penicillin an excellent tool for:

  • Investigating Peptidoglycan Metabolism: By arresting cell wall synthesis, researchers can study the consequences on cell morphology, division, and viability, leading to a better understanding of these fundamental processes.

  • Probing PBP Activity: Modified or fluorescently-labeled penicillins can be used as chemical probes in activity-based protein profiling (ABPP) to identify and characterize the activity of different PBPs within a bacterial proteome.[5]

  • Inducing and Studying Autolysis: Penicillin treatment can trigger endogenous autolytic enzymes, leading to cell lysis. This process can be studied to understand the signaling pathways that control bacterial cell death.[6][7]

2. Determination of Antimicrobial Susceptibility Penicillins are standard reference antibiotics for antimicrobial susceptibility testing (AST). These assays are fundamental for:

  • Screening for Antibiotic Resistance: Determining the Minimum Inhibitory Concentration (MIC) of penicillin against a bacterial strain is a primary method for identifying and quantifying resistance.

  • Evaluating Novel Antimicrobial Compounds: Penicillin can be used as a positive control when screening new chemical entities for antibacterial activity.

  • Studying Resistance Mechanisms: By comparing the susceptibility of wild-type and mutant strains, researchers can investigate the genetic and biochemical basis of penicillin resistance, such as the production of β-lactamase enzymes or alterations in PBPs.[1][8]

3. Induction of Cell Death Signaling Pathways While penicillin's primary target is the cell wall, its bactericidal effect can involve complex downstream signaling. In organisms like Streptococcus pneumoniae, penicillin binding to its targets can trigger a specific two-component system (VncR/S) via a secreted peptide, initiating a cell death program.[6] This makes penicillin a tool for studying these suicide or autolysis pathways in bacteria.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) of Penicillin V Potassium against various bacterial species, providing a baseline for susceptibility studies.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 292130.25 - 2
Streptococcus pyogenesClinical Isolates0.004 - 0.012
Streptococcus pneumoniaeATCC 496190.25 - 1
Streptococcus pneumoniaePenicillin-Susceptible≤0.06
Streptococcus pneumoniaePenicillin-Intermediate0.12 - 1
Streptococcus pneumoniaePenicillin-Resistant≥2
Streptococcus agalactiaeN/A0.03 - 0.06
(Data sourced from BenchChem Application Notes for Penicillin V Potassium)[9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol details the determination of the MIC of a penicillin compound against a specific bacterial strain.[9]

Materials:

  • Penicillin compound (e.g., Penicillin V Potassium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the penicillin in a suitable sterile solvent (e.g., water).

    • Perform serial two-fold dilutions of the stock solution in CAMHB directly within the 96-well plate. The final volume in each well should be 100 µL.

  • Preparation of Bacterial Inoculum:

    • Grow the bacterial strain in an appropriate broth to the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial suspension to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria in broth without antibiotic) and a negative/sterility control well (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Data Interpretation:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the penicillin that completely inhibits visible bacterial growth.

    • Alternatively, use a microplate reader to measure the optical density (e.g., at 600 nm) of each well.

Protocol 2: Analysis of Peptidoglycan Composition (Muropeptide Analysis)

This protocol is used to analyze changes in bacterial cell wall structure after treatment with a sub-inhibitory concentration of penicillin.[9]

Materials:

  • Bacterial culture

  • Penicillin compound

  • 4% Sodium Dodecyl Sulfate (SDS) solution

  • Pronase E

  • Muramidase (B13767233)

  • Sodium borohydride

  • Trifluoroacetic acid

  • Ultra-Performance Liquid Chromatography (UPLC) system

Procedure:

  • Isolation of Peptidoglycan (Sacculi):

    • Grow a bacterial culture to mid-log phase and treat with a sub-inhibitory concentration of penicillin for a defined period. Use an untreated culture as a control.

    • Harvest cells by centrifugation.

    • Resuspend the cell pellet in 4% SDS solution and boil for 30 minutes to lyse the cells.

    • Wash the insoluble peptidoglycan (sacculi) repeatedly with sterile water by centrifugation to remove the SDS.

    • Treat the sacculi with Pronase E to digest residual proteins, then wash again with water.

  • Muropeptide Preparation:

    • Resuspend the purified sacculi in a suitable buffer and digest overnight with muramidase to break the peptidoglycan into its constituent muropeptides.

    • Stop the muramidase reaction by boiling.

    • Reduce the MurNAc residues to N-acetylmuraminitol by adding sodium borohydride.

  • UPLC Analysis:

    • Acidify the muropeptide solution with trifluoroacetic acid.

    • Inject the sample into a UPLC system equipped with a suitable C18 column.

    • Separate the muropeptides using an appropriate gradient (e.g., acetonitrile (B52724) in formic acid).

    • Detect the muropeptides by monitoring absorbance at 204 nm. The resulting chromatogram can be compared to the control to identify changes in peptidoglycan cross-linking and composition.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pen Prepare Serial Dilutions of Penicillin in Plate inoculate Inoculate Plate Wells with Bacteria prep_pen->inoculate prep_ino Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_ino->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_plate Visually Inspect or Read OD600 incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Experimental workflow for MIC determination.

Penicillin_Death_Pathway cluster_membrane Cell Membrane pen Penicillin pbp Penicillin-Binding Proteins (PBPs) pen->pbp Inhibits wall_synth Peptidoglycan Cross-linking pbp->wall_synth Catalyzes pep27 Pep27 (Secreted Peptide) pbp->pep27 Stress leads to Pep27 secretion vncS VncS (Sensor Kinase) vncR VncR (Response Regulator) vncS->vncR Phosphorylates autolysis Autolysis & Cell Death vncR->autolysis Triggers pep27->vncS Senses

Caption: Penicillin-induced death pathway in S. pneumoniae.

References

Application Notes & Protocols for Preclinical Animal Studies of Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Penicillin T" is not a standard recognized nomenclature for a penicillin antibiotic. One historical reference mentions it in passing without chemical characterization.[1][2] Therefore, this document provides a generalized, robust framework for the preclinical evaluation of a novel, hypothetical beta-lactam antibiotic, herein referred to as "this compound." The protocols and data are representative models based on established methods for other penicillin-class antibiotics.[3][4][5][6][7]

Introduction

This compound is a novel semi-synthetic beta-lactam antibiotic hypothesized to exert its bactericidal effect by inhibiting bacterial cell wall synthesis. Like other penicillins, its primary target is expected to be the penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis. Inhibition of PBPs leads to compromised cell wall integrity, resulting in cell lysis and bacterial death.[8] These application notes outline the essential in vivo studies required to characterize the pharmacokinetic, efficacy, and safety profile of this compound in rodent models, providing a critical step in its preclinical development.[6][9][10]

Mechanism of Action Pathway

The proposed mechanism of action for this compound is illustrated below. The antibiotic is designed to bind to and acylate the active site of bacterial transpeptidases (a type of PBP), preventing the cross-linking of peptidoglycan strands that form the bacterial cell wall.

Mechanism_of_Action cluster_bacterium Bacterial Cell PenT_ext This compound (Extracellular) PBP Penicillin-Binding Protein (PBP) PenT_ext->PBP Binds & Inhibits CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis & Death PBP->Lysis Inhibition Leads To PG_Precursors Peptidoglycan Precursors PG_Precursors->PBP Normal Substrate

Caption: Proposed mechanism of action for this compound.

Preclinical Experimental Workflow

The overall strategy for the in vivo evaluation of this compound follows a logical progression from pharmacokinetics and safety to efficacy testing. This ensures that the drug's behavior in the body is understood before assessing its therapeutic effect in a disease model.[6][11]

Experimental_Workflow PK Protocol 1: Pharmacokinetic (PK) Study in Mice Efficacy Protocol 3: Neutropenic Mouse Thigh Infection Model PK->Efficacy Informs Dosing Regimen Tox Protocol 2: Acute Toxicity Study in Rats Tox->Efficacy Defines Safe Dose Range Decision Go/No-Go Decision for Further Development Efficacy->Decision

Caption: High-level workflow for preclinical animal studies.

Protocols and Data Presentation

Protocol 1: Pharmacokinetic (PK) Study in Mice

Objective: To determine the key pharmacokinetic parameters of this compound in plasma after a single subcutaneous dose in mice.[3]

Methodology:

  • Animals: Healthy female NMRI or ICR mice, 6-8 weeks old, weighing 23-27g (n=3-4 mice per time point).[3][12]

  • Drug Preparation: Prepare this compound in a sterile saline solution (0.9% NaCl) to the desired concentration.

  • Administration: Administer a single subcutaneous (SC) injection of this compound at doses of 10, 50, and 100 mg/kg.[3] The injection volume should be 0.2 mL.[3]

  • Sample Collection: Collect blood samples (approx. 50-100 µL) via retro-orbital sinus or tail vein at predefined time points: 0 (pre-dose), 10, 20, 40, 60, 90, 120, and 180 minutes post-administration.[3]

  • Sample Processing: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.

  • Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate PK parameters using a non-compartmental or two-compartmental model.[13] Key parameters include Cmax, Tmax, AUC (Area Under the Curve), and t1/2 (half-life).[3]

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Single SC Dose)

Dose (mg/kg)Cmax (µg/mL)Tmax (min)AUC₀-t (µg·min/mL)t½ (min)
108.5 ± 1.220550 ± 7535 ± 5
5042.1 ± 5.8202850 ± 31038 ± 6
10085.3 ± 11.2205900 ± 62041 ± 5
Data are presented as mean ± standard deviation.
Protocol 2: Acute Toxicity Study in Rats

Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of this compound following a single oral dose, based on OECD Guideline 425.[14][15][16]

Methodology:

  • Animals: Healthy young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females are preferred.[17]

  • Housing: House animals individually with controlled temperature (22 ± 3°C) and a 12h/12h light/dark cycle.[17]

  • Acclimatization: Allow a minimum of 5 days for acclimatization before the study begins.

  • Limit Test:

    • Begin with a limit test if the substance is expected to have low toxicity.[14] Fast one animal overnight, then administer a single oral gavage dose of 2000 mg/kg.[18]

    • If the animal survives, dose up to four additional animals sequentially. If three or more animals survive the 14-day observation period, the LD50 is determined to be >2000 mg/kg, and no further testing is needed.[14]

  • Main Test (Up-and-Down Procedure):

    • If mortality occurs in the limit test, proceed to the main test.

    • Dose animals one at a time, typically at 48-hour intervals.[17]

    • Select a starting dose one step below the best estimate of the LD50.

    • If an animal survives, the dose for the next animal is increased. If it dies, the dose for the next is decreased. The dose progression factor is typically 3.2.[17]

  • Observations: Observe all animals for clinical signs of toxicity and mortality for at least 14 days post-dosing. Record body weights prior to dosing and at euthanasia.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis: Calculate the LD50 using specialized software (e.g., AOT425StatPgm).

Data Presentation:

Table 2: Hypothetical Acute Oral Toxicity Data for this compound in Rats

ParameterResultGHS Classification
LD50 (Oral, Rat)>2000 mg/kgCategory 5 or Unclassified
Clinical SignsNo mortality or significant clinical signs of toxicity observed at 2000 mg/kg.-
Gross NecropsyNo treatment-related abnormalities observed.-
Protocol 3: Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo efficacy of this compound against a specific bacterial pathogen (e.g., Staphylococcus aureus) in an established infection model.[12][19][20][21]

Methodology:

  • Animals: Female ICR mice, 6 weeks old, weighing 23-27g.[12][21]

  • Immunosuppression: Render mice neutropenic (<100 neutrophils/mm³) by intraperitoneal (IP) injections of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).[12][19][21]

  • Infection:

    • Culture S. aureus (e.g., ATCC 29213) to mid-log phase.

    • Anesthetize neutropenic mice and inject 0.1 mL of the bacterial suspension (approx. 1 x 10⁷ CFU/mL) into the right thigh muscle.[19][21]

  • Treatment:

    • Initiate treatment 2 hours post-infection.[12][19]

    • Administer this compound subcutaneously at various doses (e.g., 10, 25, 50, 100 mg/kg/day), fractionated into a dosing schedule informed by the PK study (e.g., every 6 hours).[12]

    • Include a vehicle control group (saline) and a "0-hour" control group sacrificed at the start of therapy to establish the initial bacterial load.

  • Endpoint:

    • At 24 hours post-infection, humanely euthanize the mice.[21]

    • Aseptically remove the entire thigh muscle, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[19]

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) (e.g., Tryptic Soy Agar with 5% sheep's blood).[19]

    • Incubate plates overnight at 37°C and enumerate the colony-forming units (CFU).

  • Data Analysis: Calculate the bacterial load as log₁₀ CFU/gram of thigh tissue. Efficacy is determined by the reduction in bacterial load compared to the 24-hour vehicle control group.

Data Presentation:

Table 3: Hypothetical Efficacy of this compound in the Mouse Thigh Infection Model (S. aureus)

Treatment Group (Total Daily Dose)Dosing RegimenMean Bacterial Load (log₁₀ CFU/g) ± SDChange from 24h Control (Δlog₁₀ CFU/g)
0-Hour Control-5.85 ± 0.15-
24-Hour Vehicle ControlSaline q6h7.95 ± 0.250.00
This compound (10 mg/kg)2.5 mg/kg q6h7.10 ± 0.30-0.85
This compound (25 mg/kg)6.25 mg/kg q6h5.50 ± 0.45-2.45
This compound (50 mg/kg)12.5 mg/kg q6h4.15 ± 0.50-3.80 (Bacteriostatic)
This compound (100 mg/kg)25 mg/kg q6h2.80 ± 0.60-5.15 (Bactericidal)
Bacteriostatic effect is defined as a net-zero change from the 0-hour control. Bactericidal effect is typically defined as a ≥3-log₁₀ reduction from the 0-hour control.

References

Application Notes and Protocols: Sterile Filtration and Preparation of "Penicillin T"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Penicillin T" is not a recognized standard nomenclature for a known penicillin antibiotic. The following application notes and protocols are provided as a generalized guideline based on common laboratory practices for the sterile filtration and preparation of penicillin-like compounds, such as Penicillin G. These protocols and data are intended to serve as a starting point for researchers, scientists, and drug development professionals. All procedures, concentrations, and parameters must be validated and optimized for the specific molecule being used.

Introduction

The preparation of sterile antibiotic solutions is critical for various research applications, including cell culture, antimicrobial susceptibility testing, and in vivo studies. This document outlines a detailed protocol for the sterile filtration and preparation of a stock solution of "this compound," a hypothetical penicillin analog. The process involves the dissolution of the powdered antibiotic, followed by sterilization using a membrane filter to remove potential microbial contamination without the use of heat, which can degrade beta-lactam antibiotics.

Physicochemical Properties

The successful preparation and filtration of an antibiotic solution depend on its physicochemical properties. The following table summarizes hypothetical data for "this compound," based on typical values for penicillin compounds.

Table 1: Hypothetical Physicochemical Properties of "this compound"

PropertyValueNotes
Molecular Weight 334.39 g/mol Based on Penicillin G sodium salt. Should be confirmed for the specific compound.
Appearance White to off-white crystalline powderTypical appearance for penicillin salts.
Solubility in Water > 100 mg/mLHighly soluble, facilitating the preparation of concentrated stock solutions.
pKa 2.74The acidic nature influences buffer selection and stability at different pH levels.
Optimal pH for Stability 6.0 - 7.2Solutions are most stable in this pH range. Avoid strongly acidic or alkaline conditions.
Recommended Solvent Deionized Water or PBS (pH 7.2)Phosphate-Buffered Saline (PBS) is often preferred for maintaining a stable pH.

Sterile Filtration: Filter Selection and Validation

The choice of membrane filter is crucial for ensuring sterility while maximizing product recovery. Polyvinylidene fluoride (B91410) (PVDF) and Polyethersulfone (PES) are common choices for filtering aqueous solutions of antibiotics due to their low protein binding and high flow rates.

Table 2: Filter Performance Characteristics for a 100 mg/mL "this compound" Solution

Filter MembranePore Size (µm)Product Recovery (%)Flow Rate (mL/min)Notes
PVDF 0.2299.2 ± 0.545Recommended for low protein/solute binding. Ensures minimal loss of product.
PES 0.2298.8 ± 0.760Higher flow rate but may exhibit slightly higher solute binding.
Nylon 0.2295.5 ± 1.255Not recommended due to higher potential for solute binding.

Data represents typical expected values and should be confirmed experimentally.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the preparation and sterile filtration of the "this compound" stock solution.

G Workflow for Sterile 'this compound' Solution Preparation cluster_0 Preparation Phase cluster_1 Sterilization Phase cluster_2 Storage & QC A 1. Weigh 'this compound' Powder B 2. Dissolve in Sterile Solvent (e.g., PBS, pH 7.2) A->B C 3. Vortex to Ensure Complete Dissolution B->C D 4. Draw Solution into Sterile Syringe C->D Transfer to Syringe E 5. Attach 0.22 µm Syringe Filter (e.g., PVDF) D->E F 6. Filter into Sterile Conical Tube E->F G 7. Aliquot into Sterile Cryovials F->G H 8. Label Aliquots (Name, Conc., Date) G->H I 9. Store at -20°C or -80°C H->I J 10. Perform Sterility Check (Optional) I->J

Caption: Workflow for preparing a sterile "this compound" stock solution.

Detailed Experimental Protocol

This protocol describes the preparation of a 100 mg/mL sterile stock solution of "this compound." All steps should be performed in a laminar flow hood or biological safety cabinet to maintain sterility.

Materials:

  • "this compound" powder

  • Sterile, pyrogen-free deionized water or Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile 0.22 µm syringe filter (PVDF membrane recommended)

  • Sterile syringes (size appropriate for the final volume)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes or cryovials for aliquots

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Pre-filtration Preparation: 1.1. Calculate the required mass of "this compound" powder to achieve the desired final concentration (e.g., for 10 mL of a 100 mg/mL solution, weigh 1.0 g). 1.2. Aseptically weigh the "this compound" powder in a sterile weigh boat or directly into a sterile conical tube. 1.3. Using a sterile serological pipette, add the calculated volume of sterile solvent (e.g., 10 mL of PBS) to the conical tube containing the powder.

  • Dissolution: 2.1. Cap the tube securely and vortex the solution for 30-60 seconds, or until the powder is completely dissolved. 2.2. Visually inspect the solution against a light source to ensure there are no remaining particulates.

  • Sterile Filtration: 3.1. Unpack a sterile syringe and a 0.22 µm syringe filter in the laminar flow hood. 3.2. Draw the "this compound" solution into the syringe. 3.3. Securely attach the sterile syringe filter to the Luer-lock tip of the syringe. 3.4. Carefully uncap a new sterile collection tube (e.g., a 15 mL conical tube). 3.5. Position the filter outlet over the opening of the sterile collection tube and apply gentle, steady pressure to the syringe plunger to filter the solution. Do not apply excessive pressure, as this can rupture the filter membrane.

  • Aliquoting and Storage: 4.1. Once filtration is complete, use sterile pipette tips to aliquot the filtered stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile cryovials. 4.2. Clearly label each aliquot with the compound name ("this compound"), concentration (100 mg/mL), preparation date, and initials. 4.3. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Quality Control and Stability

A critical aspect of solution preparation is ensuring its stability and sterility.

Logical Relationship for Stability Assessment:

Caption: Key factors affecting the stability of "this compound" in solution.

Sterility Testing (Optional): To confirm the effectiveness of the sterile filtration process, a small sample of the final filtered product can be cultured.

  • Inoculate 10-50 µL of the final solution into 5 mL of sterile Tryptic Soy Broth (TSB).

  • Incubate at 37°C for 48-72 hours.

  • The absence of turbidity (cloudiness) in the broth indicates that the filtration was successful and the solution is sterile.

Troubleshooting & Optimization

Technical Support Center: Penicillin T Synthesis Yield Improvement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penicillin T (p-Hydroxybenzylpenicillin) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this natural penicillin variant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other penicillins?

A1: this compound, also known as p-Hydroxybenzylpenicillin or Penicillin X, is a natural penicillin produced by the mold Penicillium chrysogenum.[1] Its core structure consists of a β-lactam ring fused to a thiazolidine (B150603) ring, which is characteristic of all penicillins.[2] What distinguishes this compound is its side chain, which is a p-hydroxyphenylacetyl group derived from the amino acid L-tyrosine.[1] Early studies indicated that this compound possessed greater potency against certain bacterial strains compared to Penicillin G, the clinical standard.[1]

Q2: What are the key enzymatic steps in the biosynthesis of this compound?

A2: The biosynthesis of this compound involves three main steps common to most natural penicillins, followed by a specific side-chain exchange:[2][3][4]

  • Tripeptide Formation: The enzyme δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) condenses the three precursor amino acids (L-α-aminoadipic acid, L-cysteine, and L-valine) into the tripeptide ACV.[3][5]

  • Bicyclic Ring Formation: Isopenicillin N synthase (IPNS) catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N (IPN), which is the first bioactive intermediate containing the core penicillin structure.[3][5]

  • Side Chain Exchange: The final step is catalyzed by isopenicillin N acyltransferase (IAT). This enzyme removes the L-α-aminoadipyl side chain from IPN and replaces it with an activated p-hydroxyphenylacetic acid side chain to form this compound.[1]

Q3: What is the specific precursor for the this compound side chain?

A3: The p-hydroxyphenylacetyl side chain of this compound is derived from L-tyrosine.[1] The biosynthetic pathway is thought to proceed via the conversion of L-tyrosine to p-hydroxyphenylpyruvate, and then to p-hydroxyphenylacetic acid. This precursor must be activated, typically as a Coenzyme A thioester, before it can be incorporated by the IAT enzyme.[1] To specifically encourage the production of this compound, p-hydroxyphenylacetic acid is added to the fermentation medium.[1]

Troubleshooting Guides

Low this compound Yield

Q: My this compound yield is consistently low. What are the potential causes and how can I address them?

A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can significantly hinder fungal growth and penicillin production.[5]

    • Solution: Ensure that fermentation parameters are maintained within the optimal ranges. The pH should be kept between 6.5 and 7.0, and the temperature between 25-28°C.[1]

  • Nutrient Limitation: The fermentation medium may lack sufficient levels of essential nutrients.

    • Solution: Review and optimize the composition of your culture medium. Ensure adequate levels of carbon (e.g., sucrose, lactose) and nitrogen (e.g., yeast extract) sources.[5][6]

  • Insufficient Precursor Availability: The concentration of the p-hydroxyphenylacetic acid side-chain precursor is a direct limiting factor for this compound synthesis.[1][5]

    • Solution: Implement a fed-batch strategy to supply p-hydroxyphenylacetic acid during the fermentation process. This can improve yield by 20-30%.[7]

  • Producing Strain Vigor: The P. chrysogenum strain may lose its high-yield characteristics over time due to improper storage or excessive subculturing.[5]

    • Solution: Always start new fermentations from a fresh culture grown from a frozen stock to ensure genetic integrity.[8]

  • Feedback Inhibition: The accumulation of certain metabolites, such as lysine, can inhibit the penicillin biosynthesis pathway.[5]

    • Solution: Optimize the fermentation medium to avoid excessive accumulation of inhibitory compounds.

Batch-to-Batch Variability

Q: I'm observing significant variability in this compound yield between different fermentation batches. What could be the cause?

A: Inconsistency between batches is a common challenge in fermentation processes.[5] Key areas to investigate include:

  • Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation kinetics.[5]

    • Solution: Standardize your inoculum preparation protocol. Use a consistent amount of inoculum from a culture at the same growth stage for each fermentation.

  • Media Preparation: Minor differences in the concentration of media components can impact the final penicillin titer.[5]

    • Solution: Ensure precise and consistent preparation of the fermentation medium for every batch. Calibrate all measuring equipment regularly.

  • Environmental Fluctuations: Inconsistent control of temperature, pH, or agitation speed can affect fungal metabolism and product formation.[5][9]

    • Solution: Calibrate and monitor all sensors and controllers in your fermenter to ensure consistent environmental conditions across all batches.

  • Precursor Feeding Strategy: Inconsistent timing or concentration of precursor addition can lead to variable yields.[5]

    • Solution: Automate the feeding of p-hydroxyphenylacetic acid if possible, or adhere to a strict, documented feeding schedule.

Data Presentation

Table 1: Optimal Fermentation Parameters for Penicillin Production
ParameterOptimal RangeNotes
Producing Organism Penicillium chrysogenumHigh-yielding strains are crucial for industrial production.[2][10]
Temperature 25 - 28 °CTemperatures above 30°C can significantly reduce production.[1]
pH 6.5 - 7.0pH should be monitored and controlled throughout the fermentation.[1][6]
Carbon Source Sucrose (21 g/L)Lactose and corn-steep liquor are also effective carbon sources.[6][11]
Nitrogen Source Yeast Extract (3 g/L)Provides essential nitrogen and growth factors.[11]
Agitation 120 rpmEnsures proper mixing and aeration.
Fermentation Time 120 - 200 hoursPenicillin is a secondary metabolite, produced during the stationary phase.[1][10]
Side-Chain Precursor p-hydroxyphenylacetic acidAdded to the medium to direct synthesis towards this compound.[1]

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for this compound Production

This protocol describes a general method for producing this compound using a fed-batch fermentation strategy.

1. Inoculum Preparation: a. Inoculate 100 mL of a suitable seed medium (e.g., potato dextrose broth) with spores of a high-yielding P. chrysogenum strain.[1][2] b. Incubate the culture on a rotary shaker for 2-4 days to generate sufficient biomass.[2]

2. Fermenter Preparation: a. Prepare the production medium according to the parameters in Table 1 and sterilize the fermenter. b. Calibrate pH and temperature probes.

3. Fermentation: a. Inoculate the production medium with the seed culture. b. Maintain the fermentation parameters (temperature, pH, agitation) as outlined in Table 1. c. After an initial growth phase (approx. 48-72 hours), begin the fed-batch addition of a sterile solution of p-hydroxyphenylacetic acid. d. Continue the fermentation for 120-200 hours, monitoring cell growth and penicillin concentration.[1]

4. Product Recovery: a. At the end of the fermentation, chill the broth. b. Acidify the broth to an acidic pH to improve extraction efficiency.[6] c. Perform a solvent extraction using amyl acetate (B1210297) or isobutyl acetate to recover the this compound.[6] d. Further purify the product using chromatography techniques.

Visualizations

This compound Biosynthetic Pathway

Penicillin_T_Biosynthesis cluster_precursors Precursor Amino Acids cluster_sidechain_precursor Side Chain Precursor cluster_main_pathway Core Penicillin Synthesis L_alpha_aminoadipic_acid L-α-Aminoadipic Acid ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) L_alpha_aminoadipic_acid->ACV ACV Synthetase (ACVS) L_cysteine L-Cysteine L_cysteine->ACV ACV Synthetase (ACVS) L_valine L-Valine L_valine->ACV ACV Synthetase (ACVS) L_tyrosine L-Tyrosine p_HPAA p-Hydroxyphenylacetic Acid L_tyrosine->p_HPAA Biosynthesis Penicillin_T This compound p_HPAA->Penicillin_T Isopenicillin N Acyltransferase (IAT) IPN Isopenicillin N (IPN) ACV->IPN Isopenicillin N Synthase (IPNS) IPN->Penicillin_T Isopenicillin N Acyltransferase (IAT)

Caption: Biosynthetic pathway of this compound.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield Detected Check_Strain Verify Strain Integrity (Fresh stock, no excessive subculturing) Start->Check_Strain Strain_OK Strain OK? Check_Strain->Strain_OK Check_Media Analyze Fermentation Medium (Carbon, Nitrogen, Minerals) Media_OK Media OK? Check_Media->Media_OK Check_Conditions Review Fermentation Parameters (pH, Temp, Aeration) Conditions_OK Conditions OK? Check_Conditions->Conditions_OK Check_Precursor Evaluate Precursor Addition (Concentration, Feeding Strategy) Precursor_OK Precursor OK? Check_Precursor->Precursor_OK Strain_OK->Check_Media Yes Resolve_Strain Action: Start from new frozen stock Strain_OK->Resolve_Strain No Media_OK->Check_Conditions Yes Resolve_Media Action: Optimize medium composition Media_OK->Resolve_Media No Conditions_OK->Check_Precursor Yes Resolve_Conditions Action: Calibrate sensors and optimize parameters Conditions_OK->Resolve_Conditions No Resolve_Precursor Action: Optimize precursor feeding strategy Precursor_OK->Resolve_Precursor No End Yield Improved Precursor_OK->End Yes Resolve_Strain->Check_Strain Resolve_Media->Check_Media Resolve_Conditions->Check_Conditions Resolve_Precursor->Check_Precursor

Caption: Troubleshooting workflow for low yield.

References

"Penicillin T" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Penicillin T. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments with this compound, with a particular focus on solubility.

Disclaimer: this compound is a less common derivative of the penicillin family. As such, specific experimental data on its solubility and handling are not widely available. The information provided herein is based on the general physicochemical properties of penicillins. Researchers should always perform small-scale pilot experiments to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a member of the penicillin family of beta-lactam antibiotics. Its chemical structure is (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, with the molecular formula C₁₆H₁₉N₃O₄S. Like other penicillins, it is an acidic compound.

Q2: I'm having trouble dissolving this compound. What are the general solubility characteristics of penicillins?

Penicillins are known to have pH-dependent solubility. The free acid form is generally less soluble in water, while the sodium or potassium salt forms exhibit higher aqueous solubility. For many penicillins, solubility is lowest in acidic conditions and increases as the pH approaches neutral and becomes slightly alkaline. However, stability can be compromised at high pH.

Q3: What solvents are recommended for dissolving this compound?

Based on the properties of similar antibiotics, the following solvents can be considered. It is crucial to start with small quantities to test solubility before preparing a bulk stock solution.

  • Aqueous Buffers: For biological assays, dissolving this compound in a buffer at or near physiological pH (e.g., PBS pH 7.2-7.4) is recommended. The stability of penicillins is generally greatest around pH 6.0-7.0.[1][2]

  • Organic Solvents: For creating concentrated stock solutions, Dimethyl Sulfoxide (DMSO) or Ethanol (B145695) are commonly used for a wide range of antibiotics. These stock solutions can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it can be toxic to cells at higher concentrations.

Q4: How should I prepare a stock solution of this compound?

  • Start with a small amount: Weigh a small, precise amount of this compound powder.

  • Solvent Selection:

    • For direct use in aqueous systems: Attempt to dissolve the compound in your final experimental buffer (e.g., PBS, pH 7.2). Gentle warming (to no more than 37°C) and vortexing may aid dissolution. If solubility is low, consider adjusting the pH slightly towards neutral if your experiment allows.

    • For a concentrated stock: Try dissolving this compound in 100% DMSO or 100% Ethanol.

  • Sonication: If the compound does not readily dissolve, brief sonication in a water bath can be effective.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3]

Q5: What are the stability considerations for this compound solutions?

Penicillins are susceptible to degradation, particularly in solution. Key factors affecting stability include:

  • pH: Penicillins degrade in both acidic and alkaline conditions. The optimal pH for stability in aqueous solutions is typically around 6.0 to 7.0.[1][2][4]

  • Temperature: Degradation rates increase with higher temperatures.[1] Stock solutions should be stored frozen, and working solutions should be kept on ice when in use.

  • Enzymes: The beta-lactam ring of penicillins can be cleaved by beta-lactamase enzymes, which may be present in bacterial contamination. Always use sterile techniques.

Troubleshooting Guide: Solubility Issues

Problem Possible Cause Suggested Solution
This compound powder is not dissolving in water or buffer. The free acid form of this compound may have low aqueous solubility. The pH of the solution may be too acidic.1. Try adjusting the pH of the solution to between 6.0 and 7.5 with dilute NaOH. 2. Consider using a buffer, such as a citrate (B86180) buffer, which has been shown to improve the stability of Penicillin G.[1] 3. Prepare a concentrated stock solution in DMSO or ethanol and dilute it into your aqueous medium.
A precipitate forms after adding the this compound stock solution (in organic solvent) to my aqueous medium. The concentration of this compound exceeds its solubility limit in the final aqueous solution.1. Increase the volume of the aqueous medium to lower the final concentration of this compound. 2. Vortex the solution immediately after adding the stock to ensure rapid and even dispersion. 3. Slightly warming the aqueous medium before adding the stock solution may help, but be cautious of temperature-induced degradation.
The dissolved this compound solution appears cloudy. The compound may not be fully dissolved, or some degradation may have occurred.1. Try brief sonication to aid dissolution. 2. Centrifuge the solution and use the supernatant, then determine the concentration of the supernatant (e.g., by spectrophotometry) if possible. 3. Prepare a fresh solution using a different solvent or a buffer at the optimal pH for stability.

Quantitative Data Summary

Compound Solvent Solubility (mg/mL) pKa Optimal pH for Stability
Penicillin G SodiumWaterFreely Soluble~2.76.0 - 7.5[1]
Penicillin G PotassiumWaterFreely Soluble~2.76.0 - 7.5[1]
Penicillin VWaterSparingly Soluble~2.7-
6-Aminopenicillanic AcidWater2.46--

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Calculate the required mass: The molecular weight of this compound is approximately 349.4 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.49 mg of this compound.

  • Weighing: Accurately weigh 3.49 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the solution into smaller, single-use sterile tubes and store them at -20°C or -80°C to minimize degradation from freeze-thaw cycles.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO/Buffer weigh->dissolve filter Filter Sterilize (0.22 µm) dissolve->filter aliquot Aliquot & Store at -20°C/-80°C filter->aliquot thaw Thaw Aliquot aliquot->thaw Use in Experiment dilute Dilute in Assay Medium thaw->dilute assay Perform Experiment dilute->assay

Caption: A typical workflow for preparing and using a this compound stock solution.

signaling_pathway penicillin_t This compound pbp Penicillin-Binding Proteins (PBPs) penicillin_t->pbp Inhibits cross_linking Peptidoglycan Cross-linking pbp->cross_linking cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Blocks cross_linking->cell_wall Essential for lysis Cell Lysis & Death cell_wall->lysis Leads to

Caption: The mechanism of action of penicillin-like antibiotics.

References

Technical Support Center: Penicillin T Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific stability data for Penicillin T is limited in publicly available literature. The information provided in this technical support center is primarily based on data for other penicillins, such as Penicillin G, and general principles of β-lactam antibiotic stability. Researchers should consider this guidance as a starting point and perform their own stability studies for this compound in their specific experimental contexts.

Troubleshooting Guide

This guide addresses common issues encountered by researchers working with this compound in aqueous solutions.

Problem Possible Cause Solution
Loss of Antibacterial Activity in Solution Degradation of the β-lactam ring due to hydrolysis. This is accelerated by non-optimal pH, higher temperatures, and the presence of certain metal ions.[1][2]- pH Control: Maintain the pH of the solution between 6.0 and 7.5, which is the range of maximum stability for many penicillins.[2] - Temperature Control: Store stock solutions at low temperatures (e.g., ≤ -20°C) and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. - Buffer Selection: Use a citrate (B86180) buffer, which has been shown to be more suitable for maintaining penicillin stability compared to phosphate (B84403) buffers.[2]
Inconsistent Experimental Results Variability in the preparation and handling of this compound solutions, leading to different levels of degradation between experiments.- Standardized Protocol: Develop and adhere to a strict, standardized protocol for the preparation, storage, and use of this compound solutions. - Fresh Solutions: Always prepare fresh working solutions of this compound immediately before use. Do not store diluted solutions for extended periods.
Precipitate Formation in Solution The solubility of this compound may be exceeded, or degradation products may be insoluble.- Solvent and Concentration: Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent or buffer. - pH Adjustment: Check the pH of the solution, as pH shifts can affect solubility.
Unexpected Peaks in HPLC Analysis These may correspond to degradation products of this compound.- Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, heat, and oxidizing agents) to identify the retention times of potential degradation products. - Literature Review: Consult literature on the degradation products of similar penicillins to aid in peak identification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary cause of instability for penicillins, including likely this compound, is the hydrolysis of the four-membered β-lactam ring. This ring is sterically strained and susceptible to cleavage by nucleophilic attack, particularly from water or hydroxide (B78521) ions. This process leads to the formation of inactive degradation products.

Q2: What are the optimal pH and temperature conditions for storing this compound solutions?

A2: Based on data for Penicillin G, the optimal pH for stability is in the range of 6.0 to 7.5.[2] Aqueous solutions are most stable at low temperatures. For short-term storage, refrigeration (2-8°C) is recommended, while for long-term storage, freezing (≤ -20°C) is advisable. It is crucial to prepare fresh solutions for experiments whenever possible.

Q3: Which buffers are recommended for preparing this compound solutions?

A3: Studies on Penicillin G have shown that citrate buffer provides better stability compared to phosphate buffer.[2] When preparing solutions, it is recommended to use a citrate buffer within the optimal pH range of 6.0-7.5.

Q4: Can I use buffers containing primary amines, such as Tris?

A4: It is generally advisable to avoid buffers containing primary amines, as they can act as nucleophiles and catalyze the degradation of the β-lactam ring.

Q5: How can I monitor the stability of my this compound solution over time?

A5: The most common method for monitoring penicillin stability is High-Performance Liquid Chromatography (HPLC) with UV detection. This technique allows for the separation and quantification of the parent drug and its degradation products. A detailed experimental protocol is provided below.

Quantitative Data Summary

The following tables summarize the stability of penicillins under various conditions. Note that this data is for Penicillin G and should be used as a general guide for this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin G at 24°C

pHDegradation Rate Constant (k) x 10⁵ (min⁻¹)
2.01800
3.0150
4.020
5.02
6.50.5
7.51
8.05
9.050
10.0400
11.02500

(Data extrapolated and compiled from graphical representations in cited literature.)

Table 2: Effect of Temperature on the Stability of Penicillin G at pH 7.0

Temperature (°C)Half-life (t₁/₂) (hours)
4~2000
24~200
37~40

(Data extrapolated and compiled from graphical representations in cited literature.)

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., sterile water or a stability-indicating buffer like citrate buffer at pH 6.5) to prepare a concentrated stock solution.

    • Store the stock solution in small aliquots at ≤ -20°C.

  • Preparation of Stability Samples:

    • Dilute the this compound stock solution with the desired aqueous buffer (e.g., phosphate buffer at various pH values) to a final concentration suitable for HPLC analysis.

    • Prepare separate samples for each condition to be tested (e.g., different pH values, temperatures).

    • Include a control sample stored under optimal conditions (e.g., -20°C) to represent the initial concentration.

  • Incubation:

    • Incubate the samples at the desired temperatures in a controlled environment (e.g., water bath, incubator).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Sample Analysis by HPLC:

    • Immediately before injection, dilute the withdrawn aliquots with the mobile phase to a concentration within the linear range of the calibration curve.

    • Analyze the samples using a validated HPLC method. An example of HPLC conditions is provided below.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial concentration (time 0).

    • Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

Example HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 225 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway cluster_conditions Factors Accelerating Degradation Penicillin_T This compound (Active β-lactam ring) Penicilloic_Acid Penicilloic Acid (Inactive) Penicillin_T->Penicilloic_Acid Hydrolysis (H₂O, OH⁻, H⁺) Further_Degradation Further Degradation Products (e.g., Penilloic Acid) Penicilloic_Acid->Further_Degradation Decarboxylation High_Temp High Temperature High_Temp->Penicillin_T Extreme_pH Extreme pH (Acidic or Alkaline) Extreme_pH->Penicillin_T Metal_Ions Metal Ions Metal_Ions->Penicillin_T

Caption: General degradation pathway of penicillins in aqueous solution.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_samples Prepare Stability Samples (Different pH, Temp) prep_stock->prep_samples incubate Incubate Samples prep_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw analyze Analyze by HPLC withdraw->analyze data_analysis Data Analysis (Calculate % Remaining, Rate Constant) analyze->data_analysis end End data_analysis->end

References

"Penicillin T" unexpected side effects in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Penicillin T" is a hypothetical substance. The following technical support center, including all data, protocols, and pathways, is for illustrative purposes only and is not based on real-world experimental results.

This center provides troubleshooting guides and frequently asked questions regarding unexpected side effects observed during preclinical animal model studies of the novel beta-lactam antibiotic, this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected neuro-inflammatory markers in our rat models following this compound administration. Is this a known side effect?

A1: Yes, recent preclinical toxicology reports have indicated a potential for off-target neuro-inflammatory effects of this compound in rodent models, specifically Sprague-Dawley rats. This appears to be a dose-dependent effect, not typically seen with other penicillin-class antibiotics. We recommend quantifying specific cytokine levels (e.g., TNF-α, IL-6) to confirm the inflammatory response.

Q2: Our mouse models are showing signs of cardiotoxicity, including elevated troponin levels, after high-dose this compound treatment. Has this been reported before?

A2: Yes, cardiomyocyte apoptosis has been identified as a rare but serious unexpected side effect in C57BL/6 mice, particularly at cumulative doses exceeding 200 mg/kg. This is hypothesized to be linked to mitochondrial stress pathways. If you observe this, it is critical to perform histological analysis and specific apoptosis assays to characterize the extent of cardiac cell death.

Q3: What is the proposed mechanism for this compound-induced neuro-inflammation?

A3: The leading hypothesis is that a metabolite of this compound acts as a TLR4 agonist on microglia, triggering a downstream signaling cascade involving MyD88 and NF-κB. This leads to the transcription and release of pro-inflammatory cytokines. Please refer to the signaling pathway diagram below for a visual representation.

Q4: Are there any suggested mitigation strategies for these side effects in our animal experiments?

A4: For neuro-inflammation, co-administration of a known anti-inflammatory agent (e.g., dexamethasone) has shown some efficacy in reducing cytokine storms in exploratory studies, but this may interfere with your primary experimental outcomes. For cardiotoxicity, ensuring adequate hydration and monitoring renal function is crucial, as impaired clearance can exacerbate the toxic effects. Reducing the dose or using a staggered dosing schedule may also mitigate these effects.

Troubleshooting Guides

Issue 1: Atypical Seizure-Like Activity in Rat Models

Symptoms: Intermittent tremors, muscle spasms, or full tonic-clonic seizures observed in Sprague-Dawley rats 2-4 hours post-intravenous administration of this compound at doses >100 mg/kg.

Troubleshooting Steps:

  • Confirm Seizure Activity: Use electroencephalography (EEG) to confirm that the observed motor disturbances are cortical in origin and not peripheral neurotoxicity.

  • Analyze CSF: Collect cerebrospinal fluid (CSF) and analyze for inflammatory markers. Elevated levels of TNF-α and IL-6 are indicative of this compound-induced neuro-inflammation.

  • Histological Examination: Perfuse the animal and prepare brain tissue for histology. Look for evidence of microglial activation (Iba1 staining) and astrocyte reactivity (GFAP staining) in the hippocampus and cortex.

  • Dose-Response Analysis: If not already performed, conduct a dose-response study to identify the threshold for neurotoxicity. See Table 1 for reference data.

Issue 2: Unexpected Cardiac Arrhythmias in Mouse Models

Symptoms: Irregular heartbeat detected via telemetry or ECG in C57BL/6 mice receiving chronic daily doses of this compound (>50 mg/kg/day for 7 days).

Troubleshooting Steps:

  • Confirm Cardiotoxicity Markers: Collect blood samples and measure serum levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB). A significant increase is a strong indicator of myocardial injury.

  • Perform Apoptosis Assay: Euthanize the animal and collect heart tissue. Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to quantify the level of cardiomyocyte apoptosis. Refer to the Experimental Protocol section for a detailed method.

  • Mitochondrial Function Analysis: Isolate mitochondria from cardiac tissue and assess for mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in potential is consistent with the hypothesized mechanism of toxicity. See Table 2 for comparative data.

  • Review Dosing Regimen: Assess if the cumulative dose is exceeding known toxicity thresholds. Consider splitting the daily dose into two smaller administrations to reduce peak plasma concentration.

Data Presentation

Table 1: Dose-Dependent Neuro-inflammatory Markers in Sprague-Dawley Rats
This compound Dose (mg/kg, IV)Mean TNF-α in CSF (pg/mL)Mean IL-6 in CSF (pg/mL)Incidence of Seizure-Like Activity
Vehicle Control12.5 ± 2.118.3 ± 3.50%
5045.8 ± 5.660.1 ± 7.95%
100152.3 ± 15.2210.5 ± 22.445%
150489.7 ± 41.3655.2 ± 58.185%
Data are presented as mean ± standard deviation.
Table 2: Cardiomyocyte Apoptosis Markers in C57BL/6 Mice after 14 Days
Daily this compound Dose (mg/kg, IP)Serum cTnI (ng/mL)TUNEL Positive Nuclei (%)
Vehicle Control0.02 ± 0.010.5 ± 0.2
250.05 ± 0.021.1 ± 0.4
500.28 ± 0.095.8 ± 1.5
750.95 ± 0.2115.2 ± 3.1
Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Quantification of Cardiomyocyte Apoptosis via TUNEL Assay
  • Tissue Preparation:

    • Euthanize mice according to approved institutional protocols.

    • Perfuse the heart with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA).

    • Excise the heart, fix in 4% PFA overnight at 4°C.

    • Dehydrate the tissue through a graded ethanol (B145695) series and embed in paraffin.

    • Cut 5 µm thick sections and mount on positively charged slides.

  • Staining Procedure:

    • Deparaffinize sections in xylene and rehydrate through a graded ethanol series to distilled water.

    • Perform antigen retrieval by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95°C for 20 minutes.

    • Permeabilize the tissue with Proteinase K (20 µg/mL) for 15 minutes at room temperature.

    • Follow the manufacturer's instructions for the selected TUNEL assay kit (e.g., In Situ Cell Death Detection Kit, Fluorescein). This typically involves incubating the slides with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP for 60 minutes at 37°C in a humidified chamber.

    • Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).

  • Imaging and Quantification:

    • Image the slides using a fluorescence microscope.

    • Capture at least 5 random fields of view per heart section.

    • Quantify the percentage of TUNEL-positive (green) nuclei relative to the total number of DAPI-stained (blue) nuclei using image analysis software (e.g., ImageJ).

Visualizations

PenicillinT_Neuroinflammation_Pathway cluster_extracellular Extracellular Space cluster_membrane Microglial Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PenT_Metabolite This compound Metabolite TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates NFkB_IkB NF-κB / IκB IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB releases DNA DNA NFkB->DNA translocates & binds promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Hypothetical signaling pathway for this compound-induced neuro-inflammation in microglia.

TUNEL_Assay_Workflow start Euthanize Animal & Perfuse Heart fixation Fix in 4% PFA & Paraffin Embed start->fixation sectioning Section Tissue (5µm) & Mount on Slides fixation->sectioning deparaffinize Deparaffinize & Rehydrate Sections sectioning->deparaffinize permeabilize Permeabilize with Proteinase K deparaffinize->permeabilize labeling Incubate with TdT Enzyme & Fluorescein-dUTP permeabilize->labeling counterstain Counterstain Nuclei with DAPI labeling->counterstain imaging Image with Fluorescence Microscope counterstain->imaging quantify Quantify % TUNEL+ Nuclei imaging->quantify

Caption: Experimental workflow for TUNEL assay to detect cardiomyocyte apoptosis.

"Penicillin T" inconsistent results in MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for inconsistent Minimum Inhibitory Concentration (MIC) results observed during antimicrobial susceptibility testing of Penicillin T ((p-Aminobenzyl)penicillin).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during MIC assays with this compound. The troubleshooting guides are presented in a question-and-answer format to directly address specific problems.

Q1: We are observing significant variability in this compound MIC values between experimental replicates. What are the common causes?

A1: Inconsistent MIC results for this compound can arise from several factors, ranging from technical errors to the inherent properties of the compound. The most common causes include:

  • Inoculum Variability: The concentration of the bacterial inoculum is a critical parameter in MIC testing. An inoculum that is too dense can lead to falsely elevated MICs, while a low inoculum may result in artificially low values.

  • This compound Degradation: As a β-lactam antibiotic, this compound is susceptible to hydrolysis, which can be influenced by factors such as pH and temperature. Degradation during incubation can lead to a lower effective concentration of the active compound, resulting in inconsistent growth inhibition. Aminopenicillins, a related class of antibiotics, have shown to have half-lives of 15-20 hours in acidic solutions at 35°C.[1]

  • Media Composition: The composition of the culture medium, such as cation concentration and pH, can influence the activity of some antimicrobial agents.[2]

  • Presence of β-lactamases: If the test organism produces β-lactamase enzymes, this will lead to the degradation of this compound and result in higher and more variable MICs.[3]

Q2: Our Quality Control (QC) strain is showing this compound MIC values that are outside the acceptable range. What should we do?

A2: If your QC strain yields MIC values outside the established acceptable range, the results for all test isolates in that batch are considered invalid. It is crucial to identify and rectify the source of the error before re-testing.

Troubleshooting Steps for Out-of-Range QC Results:

  • Verify QC Strain Integrity:

    • Ensure the QC strain has been stored correctly (e.g., at -80°C in appropriate cryoprotectant).

    • Confirm that the strain has not been sub-cultured excessively, as this can lead to genetic drift and altered susceptibility profiles.

    • Streak the QC strain on a non-selective agar (B569324) plate to check for purity and typical colony morphology.

  • Review Reagent and Media Preparation:

    • This compound Stock Solution: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved and stored in single-use aliquots at an appropriate temperature (e.g., -70°C) to prevent degradation from repeated freeze-thaw cycles.

    • Culture Media: Verify the correct preparation of the Mueller-Hinton Broth (MHB), including pH and cation adjustments as required. Use a different lot of media if possible to rule out batch-specific issues.

  • Standardize Inoculum Preparation:

    • Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard.

    • Perform colony counts on a subset of inocula to confirm that the final concentration in the wells is approximately 5 x 10^5 CFU/mL.

Q3: We observe "skipped wells" in our this compound microdilution plates, where there is growth at a higher concentration and no growth at a lower concentration. What could be the cause?

A3: Skipped wells can be caused by a few issues during the assay setup:

  • Contamination: Contamination of a single well with a resistant organism can lead to unexpected growth.

  • Inaccurate Pipetting: Errors in the serial dilution of this compound or in the addition of the inoculum can result in inconsistent concentrations across the wells.

  • Inadequate Mixing: Failure to properly mix the contents of the wells after adding the inoculum can lead to uneven bacterial distribution.

Data Presentation

Table 1: Troubleshooting Inconsistent this compound MIC Results

Observation Potential Cause Recommended Action
High variability between replicatesInoculum size inconsistencyStandardize inoculum to 0.5 McFarland; verify with colony counts.
This compound degradationPrepare fresh stock solutions; aliquot and store at -70°C; minimize incubation time where possible.
ContaminationUse aseptic technique; check sterility of media and reagents.
MICs consistently too highInoculum too heavyRe-standardize inoculum.
This compound degradationSee above.
Presence of β-lactamasesConsider testing with a β-lactamase inhibitor.
MICs consistently too lowInoculum too lightRe-standardize inoculum.
Incorrect stock concentrationVerify calculations and weighing of this compound powder.
Skipped wellsPipetting errorReview and refine pipetting technique; use calibrated pipettes.
Inadequate mixingEnsure thorough mixing of plate contents after inoculation.
ContaminationSee above.
QC strain out of rangeAny of the aboveInvestigate all aspects of the assay as detailed in the troubleshooting guide.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile deionized water or DMSO, depending on solubility)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Test organism and appropriate QC strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in an appropriate solvent at a concentration 100 times the highest final concentration to be tested. b. Sterilize the stock solution by filtration if necessary. c. Store in single-use aliquots at -70°C.

  • Preparation of Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a gradient of this compound concentrations.

  • Inoculum Preparation: a. From a fresh culture (18-24 hours) of the test organism, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: a. Add 10 µL of the diluted bacterial suspension to each well, including a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Mandatory Visualization

MIC_Troubleshooting_Workflow start Inconsistent MIC Results Observed check_qc Are QC Strain MICs in Range? start->check_qc investigate_assay Investigate Assay Parameters check_qc->investigate_assay No analyze_test_results Analyze Test Isolate Results check_qc->analyze_test_results Yes qc_pass QC Pass qc_fail QC Fail check_inoculum Verify Inoculum Standardization (0.5 McFarland & Colony Count) investigate_assay->check_inoculum check_reagents Prepare Fresh Reagents (this compound Stock, Media) investigate_assay->check_reagents check_technique Review Aseptic & Pipetting Technique investigate_assay->check_technique rerun_assay Re-run MIC Assay check_inoculum->rerun_assay check_reagents->rerun_assay check_technique->rerun_assay rerun_assay->start If still inconsistent check_skipped Skipped Wells Observed? analyze_test_results->check_skipped check_variability High Replicate Variability? check_skipped->check_variability No investigate_technique Investigate Pipetting/ Mixing Technique & Contamination check_skipped->investigate_technique Yes final_analysis Report Validated MIC Results check_variability->final_analysis No investigate_stability Investigate this compound Stability & Potential for β-lactamase check_variability->investigate_stability Yes investigate_technique->rerun_assay investigate_stability->rerun_assay

Caption: Troubleshooting workflow for inconsistent this compound MIC results.

Penicillin_Degradation_Pathway cluster_result Impact on MIC Assay penicillin_t This compound (Active Compound) hydrolysis Hydrolysis (pH, Temp, β-lactamase) penicillin_t->hydrolysis penicilloic_acid Penicilloic Acid Derivative (Inactive) hydrolysis->penicilloic_acid other_products Other Degradation Products hydrolysis->other_products reduced_activity Reduced Effective Concentration penicilloic_acid->reduced_activity other_products->reduced_activity inconsistent_mic Inconsistent/Higher MIC Values reduced_activity->inconsistent_mic

Caption: Simplified pathway of this compound degradation and its impact on MIC assays.

References

Technical Support Center: Stability of Penicillin G & V During Storage

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Penicillin T": The designation "this compound" is not a standard nomenclature in scientific literature. This guide will focus on the stability of Penicillin G and Penicillin V, as their degradation pathways and stability profiles are well-documented and representative of the penicillin family.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of penicillin degradation during storage?

A1: The primary cause of degradation for penicillins, such as Penicillin G and V, is the chemical breakdown of the β-lactam ring. This four-membered ring is crucial for the antibiotic's activity, and its cleavage results in inactive products.[1] This degradation is most commonly caused by hydrolysis.

Q2: What are the main factors that influence the stability of penicillin?

A2: The stability of penicillins is significantly affected by several factors:

  • Temperature: Higher temperatures accelerate the rate of degradation.

  • pH: Penicillins are most stable in a neutral pH range (approximately 6.0-7.5). Both acidic and alkaline conditions lead to rapid degradation.

  • Humidity: Moisture can accelerate the hydrolysis of the β-lactam ring, especially in solid forms.

  • Light: Exposure to light can also contribute to the degradation of some penicillins.

  • Incompatible Substances: The presence of oxidizing agents, heavy metal ions (like copper, zinc, and mercury), and certain rubber compounds can catalyze degradation.

Q3: What are the major degradation products of Penicillin G and V?

A3: The principal degradation product for both Penicillin G and V, resulting from the hydrolysis of the β-lactam ring, is the corresponding penicilloic acid .[2][3] Under acidic conditions, further degradation to products like penilloic acid can occur.[2][3]

Q4: How should I store my penicillin samples to ensure stability?

A4: For optimal stability, solid penicillin powders should be stored in tightly sealed containers in a cool, dark, and dry place, preferably refrigerated (2-8°C) and protected from moisture. Solutions of penicillin are less stable and should be freshly prepared. If storage of a solution is necessary, it should be kept at 2-8°C for short periods or frozen (-20°C or lower) for longer-term storage, though stability may still be limited.[4][5]

Troubleshooting Guides

Issue 1: Rapid loss of potency in my penicillin solution.

  • Question: I prepared a stock solution of Penicillin G, but it seems to have lost its activity much faster than I expected. What could be the cause?

  • Answer: Several factors could be at play:

    • Incorrect pH: If your solution was prepared in a buffer outside the optimal pH range of 6.0-7.5, degradation would be accelerated. Unbuffered solutions are particularly problematic as the degradation process itself can alter the pH, leading to a feedback loop of accelerated decomposition.

    • High Storage Temperature: Storing penicillin solutions at room temperature can lead to significant potency loss in a short period. For instance, a reconstituted solution of Penicillin V can become unstable in less than 37 hours at 25°C.[5] Always store solutions at refrigerated temperatures (2-8°C).

    • Contamination: The presence of β-lactamase enzymes, often from microbial contamination, will rapidly inactivate penicillin. Ensure you use sterile techniques and water for your solutions. The presence of metal ions can also catalyze degradation.

Issue 2: Inconsistent results in my experiments using penicillin.

  • Question: I am getting variable results in my cell culture experiments when using a penicillin-containing medium. Could this be related to stability?

  • Answer: Yes, inconsistent results are a common consequence of penicillin degradation.

    • Age of Solution: If you are using a stock solution that was prepared several days or weeks prior, it has likely degraded, leading to a lower effective concentration of the antibiotic. It is always best to use freshly prepared solutions.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation. It is recommended to aliquot your stock solution into single-use volumes to avoid this.

    • Interaction with Media Components: While less common, some components in complex cell culture media could potentially affect the stability of penicillin over time, especially during incubation at 37°C.

Data Presentation

Table 1: Stability of Reconstituted Penicillin V Potassium Solution at Various Temperatures

Storage Temperature (°C)Time to Reach 90% PotencyDegradation Kinetics
25°C (Room Temp)< 37 hoursFirst-Order
4°C (Refrigerated)~11.5 daysFirst-Order
-10°C (Frozen)> 60 daysFirst-Order

Data compiled from studies on reconstituted Penicillin V potassium stored in plastic oral syringes.[5]

Table 2: Effect of pH on the Degradation Rate Constant (k) of Penicillin G in Citrate Buffer at 25°C

pHDegradation Rate Constant (k) x 10⁻³ (h⁻¹)
4.01.48
5.00.23
6.00.04
7.00.02
7.50.03
9.01.15
10.01.63

This data illustrates the V-shaped curve of penicillin degradation, with maximum stability around neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study of Penicillin G

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of an analytical method.

1. Materials and Reagents:

  • Penicillin G Potassium salt

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Deionized water

  • pH meter

  • Heating block or water bath

  • UV lamp (for photolytic degradation)

2. Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Penicillin G in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 2 hours. Cool the solution and neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Dissolve Penicillin G in 0.1 M NaOH to a final concentration of 1 mg/mL. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Dissolve Penicillin G in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 1 hour.

  • Thermal Degradation: Store solid Penicillin G powder in an oven at 105°C for 24 hours. Dissolve the powder in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a 1 mg/mL solution of Penicillin G to UV light (e.g., 254 nm) for 24 hours.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Penicillin G and Its Degradation Products

1. Instrumentation and Conditions:

  • HPLC System: A system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and a phosphate (B84403) buffer (e.g., 0.004 M KH₂PO₄, pH 4.5) in a 50:50 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[2]

  • Injection Volume: 20 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study (Protocol 1) and any stability study samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

  • Filter the samples through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Inject the prepared samples into the HPLC system.

  • Identify the peak for Penicillin G based on the retention time of a standard solution.

  • Degradation products will appear as separate peaks. The ability of the method to separate these peaks from the parent drug peak demonstrates that it is "stability-indicating."

  • Quantify the amount of Penicillin G remaining by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Mandatory Visualizations

PenG Penicillin G / V Penicilloic Penicilloic Acid (Inactive) PenG->Penicilloic Hydrolysis (H₂O, pH, Temp, β-lactamase) Penilloic Penilloic Acid (Inactive) Penicilloic->Penilloic Acidic Conditions Other Other Products Penicilloic->Other Further Degradation

Caption: Primary degradation pathway of Penicillin G and V.

start Prepare Penicillin Solution in Desired Buffer stress Expose to Stress Conditions (e.g., Temp, pH, Light) start->stress sample Withdraw Aliquots at Time Points (t₀, t₁, t₂, ...) stress->sample hplc Analyze by Stability-Indicating HPLC Method sample->hplc data Calculate % Penicillin Remaining vs. Time hplc->data end Determine Degradation Rate and Shelf-life data->end

Caption: Experimental workflow for a penicillin stability study.

References

"Penicillin T" overcoming poor oral bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Penicillin T

Disclaimer: "this compound" is referenced in some older and specialized literature but is not a commonly known or commercially available penicillin.[1][2][3] The information provided here is based on general principles and strategies applicable to the broader class of penicillin antibiotics for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of our lead compound, this compound, after oral administration in our animal models. What are the likely causes?

Low oral bioavailability for penicillin-class antibiotics is a common challenge stemming from several factors:

  • Acid Instability: The β-lactam ring, essential for antibacterial activity, is susceptible to hydrolysis under the acidic conditions of the stomach. Penicillin G, for example, is largely destroyed by gastric acid.[4][5]

  • Enzymatic Degradation: Penicillins can be degraded by β-lactamase enzymes, which may be present in the gastrointestinal (GI) tract.[4]

  • Poor Permeability: The ability of the drug to pass through the intestinal epithelial cell layer can be limited. While some penicillins utilize active transport mechanisms, many rely on passive diffusion, which can be inefficient for polar molecules.[6][7]

  • Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp), reducing net absorption.[8]

Q2: How can we determine if our this compound is being degraded in the stomach versus poorly absorbed in the intestine?

To differentiate between these possibilities, you can conduct a staged investigation:

  • Gastric Stability Assay: First, perform an in vitro stability study using simulated gastric fluid (SGF). This will quantify the extent of acid-catalyzed degradation before the compound reaches the intestine.

  • Intestinal Permeability Assay: If the compound is stable in SGF, the next step is to assess its ability to cross the intestinal barrier. The Caco-2 cell monolayer assay is the industry standard for this purpose.[9][10] It can determine the apparent permeability (Papp) and identify if the compound is a substrate for efflux pumps.[11]

Q3: What do the results of a Caco-2 permeability assay tell us?

The Caco-2 assay provides two key parameters:

  • Apparent Permeability (Papp): This value indicates the rate at which your compound crosses the cell monolayer. It helps classify the compound as having low, medium, or high permeability.[12]

  • Efflux Ratio (ER): By measuring permeability in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated (Papp B-A / Papp A-B). An ER greater than 2 suggests that active efflux is limiting the absorption of your compound.[11]

Troubleshooting Guides

Problem: High variability in plasma concentrations during in vivo oral pharmacokinetic (PK) studies in rodents.

Possible Cause Troubleshooting Step
Gavage Technique Variability Ensure consistent, non-stressful oral gavage technique by trained personnel. Improper administration can lead to dosing errors or stress-induced changes in GI motility.
Food Effects The presence of food can significantly alter gastric pH and emptying time, affecting drug stability and absorption.[13] Standardize the fasting period for all animals before dosing (e.g., 4-12 hours).
Coprophagy (Rodents) Rodents consume their feces, which can lead to re-absorption of the excreted drug or its metabolites, causing erratic secondary peaks in the PK profile. Use metabolic cages or tail cups to prevent this.
Intestinal Metabolism/Degradation The composition of the gut microbiome can vary between animals, potentially leading to differential enzymatic degradation of the drug. While harder to control, note any signs of GI distress or illness in the animals.

Problem: this compound shows good stability in SGF but has very low permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.

Possible Cause Troubleshooting Step
Low Passive Diffusion The molecule may be too polar or too large to efficiently pass through the lipid cell membranes. Medicinal chemistry efforts could focus on increasing lipophilicity.
Active Efflux The efflux ratio from a bi-directional Caco-2 assay is >2, indicating the compound is being pumped out of the cells. Co-dose with a known P-gp inhibitor (e.g., Verapamil) in the Caco-2 assay. A significant increase in A-B permeability would confirm it as a P-gp substrate.
Poor Aqueous Solubility The compound may be precipitating out of solution in the donor well, limiting the concentration available for absorption. Check the compound's thermodynamic solubility in the assay buffer. If low, consider formulation strategies like using co-solvents or creating amorphous solid dispersions.

Quantitative Data Summary

The following tables provide a comparative overview of pharmacokinetic parameters for established penicillins, which can serve as a benchmark for your experimental compound, "this compound."

Table 1: Comparison of Oral Bioavailability and Physicochemical Properties of Penicillins Data is hypothetical for "this compound" and its prodrug for illustrative purposes.

Parameter Penicillin G Penicillin V Amoxicillin "this compound" (Parent) "this compound-Ester" (Prodrug)
Oral Bioavailability (%) < 30%[5][14]~60-75%[15][16]~74-92%[5]< 10%~55%
Acid Stability Poor[4]Good[16]Good[14]PoorGood (Prodrug protects parent)
Plasma Protein Binding (%) ~60%[4]~80%[4]~20%[14]~65%~65% (after conversion)
Elimination Half-life (hrs) ~0.5[14]~0.9[16]~1.0[14]~0.6~0.6 (after conversion)

Table 2: Interpreting Caco-2 Permeability Data Classification based on established standards.[12]

Permeability Classification Papp (A-B) Value (x 10⁻⁶ cm/s) Predicted Human Absorption
High> 10> 90%
Medium1 - 1020 - 90%
Low< 1< 20%

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

Objective: To determine the intestinal permeability and potential for active efflux of this compound.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.[9]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range (e.g., >300 Ω·cm²).[12]

  • Assay Preparation: Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).[8]

  • Transport Experiment (A-B):

    • Add the test compound solution (e.g., 10 µM this compound) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C for 2 hours with gentle shaking.[8]

    • At t=120 min, take samples from both donor and receiver chambers.

  • Transport Experiment (B-A):

    • Add the test compound solution to the basolateral (donor) chamber.

    • Add fresh transport buffer to the apical (receiver) chamber.

    • Repeat the incubation and sampling steps.

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.[16]

  • Calculations:

    • Calculate the apparent permeability (Papp) for both directions using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: Rate of drug appearance in the receiver chamber (mol/s)

      • A: Surface area of the membrane (cm²)

      • C₀: Initial concentration in the donor chamber (mol/cm³)[11]

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Visualizations

Logical & Experimental Workflows

G cluster_start Initial Observation cluster_invitro In Vitro Investigation cluster_results Analysis of Results cluster_strategy Development Strategy start Low Oral Bioavailability of this compound Observed in vivo sgf Simulated Gastric Fluid (SGF) Stability Assay start->sgf sgf_res Stable in SGF? sgf->sgf_res caco2 Caco-2 Permeability Assay (Bidirectional) caco2_res High Permeability? (Papp > 10x10⁻⁶ cm/s) caco2->caco2_res sgf_res->caco2 Yes enteric Develop Enteric Coating or Acid-Stable Prodrug sgf_res->enteric No efflux_res Efflux Ratio > 2? caco2_res->efflux_res No final Re-test Optimized Candidate in vivo caco2_res->final Yes perm_enhance Formulation Strategy: Permeation Enhancers efflux_res->perm_enhance No prodrug Medicinal Chemistry: Prodrug Approach to Mask Efflux Recognition Site efflux_res->prodrug Yes enteric->final perm_enhance->final prodrug->final

Caption: Troubleshooting workflow for poor oral bioavailability.

G cluster_chem Chemical Modification cluster_form Formulation Strategies center Strategies to Overcome Poor Oral Bioavailability prodrugs Prodrugs (e.g., Esters like Penamecillin) center->prodrugs salt Salt Formation (e.g., Penicillin V Potassium) center->salt lipophilicity Increase Lipophilicity center->lipophilicity enteric Enteric Coating center->enteric enhancers Permeation Enhancers center->enhancers nano Nanoparticles / Liposomes center->nano

Caption: Key strategies to enhance oral bioavailability.

References

Penicillin T Mass Spectrometry Fragmentation Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues encountered during the mass spectrometry (MS) analysis of penicillins, with a focus on a compound designated as "Penicillin T."

Note on "this compound": "this compound" is not a standard designation in scientific literature. However, PubChem lists a compound with this name, also known as (p-Aminobenzyl)penicillin, with the molecular formula C₁₆H₁₉N₃O₄S.[1] This guide will use the structure of (p-Aminobenzyl)penicillin as a reference for this compound and Penicillin G as a well-documented analog for fragmentation patterns. The principles and troubleshooting steps described here are broadly applicable to the entire class of penicillin antibiotics.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here are some common problems encountered during the mass spectrometry analysis of penicillins and how to resolve them.

Q1: Why am I not seeing the expected molecular ion peak ([M+H]⁺) for this compound?

The absence or low intensity of the molecular ion peak is a common issue, often due to the compound's instability or the use of high-energy ionization techniques.[2]

Possible Causes & Solutions:

  • In-Source Fragmentation: Penicillins can be thermally labile. High temperatures in the ion source or GC inlet can cause the molecule to fragment before it is analyzed.[2]

    • Solution: Gradually lower the ion source and/or inlet temperatures to find a balance between efficient ionization and minimal degradation.

  • High Ionization Energy: Techniques like standard Electron Ionization (EI) are often too energetic for penicillins, leading to extensive fragmentation and a weak or absent molecular ion.

    • Solution: Switch to a "soft" ionization technique. Electrospray Ionization (ESI) and Chemical Ionization (CI) are less energetic and more likely to produce a prominent protonated molecule ([M+H]⁺).[2][3] ESI is particularly well-suited for LC-MS analysis of penicillins.[4]

  • Poor Ionization Efficiency: The mobile phase composition can significantly impact ionization.

    • Solution: For positive-ion ESI, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation.[5]

Q2: My spectrum shows an unexpected peak at m/z 160. What is it?

An ion at m/z 160 is a hallmark fragment for many penicillins. Its presence is often a good indicator that you are analyzing a penicillin-related compound.

Explanation:

This fragment corresponds to the thiazolidine (B150603) ring portion of the penicillin core structure. The common fragmentation pathway for penicillins involves the cleavage of the fragile β-lactam ring, which readily leads to the formation of this stable ion.[6]

Data Presentation: Expected vs. Observed Fragments

When troubleshooting, it's crucial to compare your observed fragments against expected values. The table below lists the calculated exact masses for the protonated molecule of this compound and key fragments derived from Penicillin G, which serves as a reliable model for the fragmentation of the core penicillin structure.[6][7]

Ion Description Example Compound Formula Expected m/z ([M+H]⁺) Common Fragment Ions (m/z)
Protonated this compoundThis compoundC₁₆H₂₀N₃O₄S⁺350.1174Fragments predicted to be similar to Penicillin G
Protonated Penicillin GPenicillin GC₁₆H₁₉N₂O₄S⁺335.1066176, 160, 114, 91, 74
Thiazolidine Ring FragmentPenicillin GC₆H₁₀NO₂S⁺160.0432
Acyl Side Chain FragmentPenicillin GC₉H₉O₂⁺149.0603 (as part of a larger fragment)

Data derived from fragmentation patterns of Penicillin G, a structural analog.[6]

Experimental Protocols

A robust experimental protocol is fundamental to obtaining reproducible and high-quality mass spectrometry data.

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of penicillins using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of 1 µg/mL.

    • For complex matrices like plasma or tissue, perform a solid-phase extraction (SPE) or protein precipitation to clean up the sample and reduce matrix effects.[4][5]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan MS/MS for structural elucidation.

    • Key Parameters Optimization: Infuse the standard solution to optimize parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP).[4]

    • MRM Transitions for Penicillin G (as a proxy):

      • Q1 (Precursor Ion): 335.1

      • Q3 (Product Ions): 160.1, 176.1

Visualizations: Pathways and Workflows

Penicillin Fragmentation Pathway

The core structure of penicillin consists of a β-lactam ring fused to a thiazolidine ring.[8][9] The fragmentation process in mass spectrometry is primarily driven by the cleavage of these rings.

G cluster_0 Penicillin Core Structure cluster_1 Primary Fragmentation cluster_2 Resulting Fragments Penicillin Protonated Penicillin [M+H]+ BetaLactam_Cleavage β-Lactam Ring Cleavage Penicillin->BetaLactam_Cleavage Collision Energy Thiazolidine_Ion Thiazolidine Ring Fragment (e.g., m/z 160 for Penicillin G) BetaLactam_Cleavage->Thiazolidine_Ion SideChain_Ion Acyl Side Chain Fragment BetaLactam_Cleavage->SideChain_Ion

Caption: Generalized fragmentation pathway of the penicillin core structure.

Troubleshooting Workflow for MS Fragmentation Analysis

When encountering issues with your mass spectrometry results, a systematic approach can help you quickly identify and resolve the problem.

G Start Problem with MS Spectrum (e.g., No Molecular Ion, Unexpected Peaks) Check_Ionization Is a soft ionization technique (ESI, CI) being used? Start->Check_Ionization Use_Soft_Ionization Action: Switch to ESI or CI. Lower ionization energy. Check_Ionization->Use_Soft_Ionization No Check_Source_Temp Is the ion source temperature too high? Check_Ionization->Check_Source_Temp Yes Use_Soft_Ionization->Check_Source_Temp Lower_Temp Action: Reduce source/inlet temperature incrementally. Check_Source_Temp->Lower_Temp Yes Check_Calibration Is the mass spectrometer properly calibrated? Check_Source_Temp->Check_Calibration No Lower_Temp->Check_Calibration Calibrate Action: Perform mass calibration with a known standard. Check_Calibration->Calibrate No Analyze_Fragments Do fragment ions match known penicillin patterns (e.g., m/z 160)? Check_Calibration->Analyze_Fragments Yes Calibrate->Analyze_Fragments Confirm_Structure Result: High confidence in penicillin structure identification. Analyze_Fragments->Confirm_Structure Yes Reevaluate Result: Potential contamination or incorrect compound. Re-evaluate sample. Analyze_Fragments->Reevaluate No

Caption: A logical workflow for troubleshooting common MS fragmentation issues.

References

Technical Support Center: Optimizing "Penicillin T" Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of "Penicillin T." This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic chemical structure of "this compound" that is relevant for HPLC purification?

A1: "this compound" has a core structure featuring a β-lactam ring fused to a thiazolidine (B150603) ring, which is characteristic of all penicillins.[1][2] The specific side chain for "this compound" is a (4-aminophenyl)acetyl group attached to the 6-amino position of the penicillanic acid nucleus.[3] This structure, with its free carboxyl group, makes it suitable for reversed-phase HPLC.[1]

Q2: Which HPLC mode and column are most effective for "this compound" purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective mode for purifying penicillins like "this compound." A C18 column is the standard choice, offering good retention and separation of these polar compounds.[4][5] Columns with a particle size of 5 µm are common, but higher efficiency can be achieved with smaller particle sizes (e.g., 3 µm), though this may lead to higher backpressure.[6]

Q3: What are typical mobile phase compositions for separating "this compound"?

A3: The mobile phase for penicillin analysis typically consists of a mixture of an organic solvent and an aqueous buffer.[5] Common organic modifiers are acetonitrile (B52724) or methanol. The aqueous phase is often a phosphate (B84403) or acetate (B1210297) buffer to control the pH.[5] Acidifying the mobile phase with 0.1% formic acid is also a frequent practice to ensure the consistent protonation state of the analyte and improve peak shape.[5][7]

Q4: My "this compound" peak is showing significant tailing. What are the likely causes and solutions?

A4: Peak tailing for penicillin compounds is often caused by interactions with acidic silanol (B1196071) groups on the silica-based column packing.[8][9] Basic analytes are particularly prone to this. Here are some solutions:

  • Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) can suppress the ionization of silanol groups, reducing unwanted interactions.[8]

  • Buffer Addition: Using a buffer, like a phosphate buffer, can help maintain a consistent pH and mask residual silanols.[8][10]

  • Column Choice: Using a high-purity silica (B1680970) column or one with end-capping can minimize the number of accessible silanol groups.[9]

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[11]

Q5: The retention time for my "this compound" peak is shifting between injections. What should I check?

A5: Shifting retention times can be attributed to several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before the first injection. Insufficient equilibration can cause the retention time to drift.[10]

  • Mobile Phase Composition: Inconsistently prepared mobile phase can lead to shifts. Prepare the mobile phase fresh and ensure accurate measurements. If using gradient elution, ensure the pump's proportioning valves are functioning correctly.[10][12]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention. A column oven should be used to maintain a stable temperature.[10]

  • Flow Rate Issues: Air bubbles in the pump or faulty check valves can cause an inconsistent flow rate. Degas the mobile phase and prime the pump.[10]

Q6: I'm observing poor resolution between "this compound" and an impurity. How can I improve the separation?

A6: To improve resolution, you can modify several HPLC parameters:

  • Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. This will increase retention times and potentially improve the separation between closely eluting peaks.

  • Gradient Slope: If using a gradient, make the slope shallower around the elution time of "this compound." This will give more time for the separation to occur.

  • Flow Rate: Reducing the flow rate can sometimes increase column efficiency and improve resolution, though it will also increase the run time.

  • Column Chemistry: If other adjustments fail, trying a different column chemistry (e.g., a C8 or a phenyl column) may provide a different selectivity and improve the separation.

Troubleshooting Guides

This section provides a structured approach to common problems encountered during the HPLC purification of "this compound."

Guide 1: Peak Shape Problems (Tailing, Fronting, Splitting)

Caption: Troubleshooting logic for HPLC peak shape issues.

Guide 2: Pressure and Baseline Problems

Troubleshooting_Pressure_Baseline Start System Problem Pressure High/Fluctuating Pressure Start->Pressure Baseline Noisy/Drifting Baseline Start->Baseline Blockage Blockage in System Pressure->Blockage Isolate components to find blockage PumpSeal Worn Pump Seal Pressure->PumpSeal Check for leaks BufferPrecip Buffer Precipitation Pressure->BufferPrecip Check mobile phase miscibility Contamination Contamination Baseline->Contamination Flush system / Use fresh mobile phase AirBubble Air Bubbles Baseline->AirBubble Degas mobile phase Detector Detector Lamp Issue Baseline->Detector Check lamp energy

Caption: Decision tree for pressure and baseline troubleshooting.

Experimental Protocols & Data

Protocol 1: Sample Preparation for "this compound"
  • Standard Solution: Accurately weigh and dissolve "this compound" standard in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Extraction (from a matrix like animal tissue):

    • Homogenize 5g of the sample with 15 mL of an acetonitrile/water mixture (e.g., 15:2 v/v).[13]

    • Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes).[13]

    • Collect the supernatant. Repeat the extraction on the pellet twice more.[13]

    • Combine the supernatants.

    • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to remove interfering substances.[5]

    • Elute the "this compound" from the SPE cartridge with a suitable solvent like methanol.

    • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a known volume of mobile phase.[14]

  • Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Protocol 2: General RP-HPLC Method for "this compound" Purification
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 20 µL.

  • Gradient Program: A linear gradient can be optimized. A starting point could be 10% B to 70% B over 20 minutes.

Data Presentation: Example HPLC Parameters for Penicillin Analysis

The following table summarizes typical HPLC conditions used for the analysis of various penicillins, which can be adapted for "this compound."

ParameterMethod 1Method 2Method 3
Column Waters NovaPak C18 (150x3.9 mm, 4 µm)[4]ZORBAX Eclipse Plus C18[13]Poroshell 120 EC-C18 (50x2.1 mm, 1.9 µm)[7]
Mobile Phase A: Acetonitrile/Phosphate BufferB: Acetonitrile/Phosphate Buffer (higher ACN %)[4]A: 0.1% Formic Acid in WaterB: Acetonitrile55% Methanol in water + 0.1% Formic Acid[7]
Flow Rate Gradient dependentNot Specified0.4 mL/min[7]
Temperature 30 °C[4]Not Specified25 °C[7]
Detection MS/MS (ESI+)[4]UV and MS/MS[13]MS/MS (MRM)[7]

Workflow Visualization

General HPLC Purification Workflow for "this compound"

HPLC_Workflow SamplePrep Sample Preparation (Extraction, SPE) HPLCSeparation HPLC Separation (C18 Column, Gradient Elution) SamplePrep->HPLCSeparation Detection Detection (UV/MS) HPLCSeparation->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis SolventEvap Solvent Evaporation PurityAnalysis->SolventEvap Pool pure fractions FinalProduct Purified this compound SolventEvap->FinalProduct

References

Technical Support Center: Penicillin T and its Role in Modulating Cell Culture Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effects of Penicillin T in cell culture, with a focus on its potential to modulate cellular cytotoxicity. While specific data on "this compound" is limited in publicly available scientific literature, this resource leverages information on the broader class of penicillins to address common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a specific compound within the penicillin family of antibiotics. Its chemical structure is defined as (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]. Like other penicillins, it contains a characteristic beta-lactam ring, which is crucial for its antibacterial activity[2][3][4][5].

Q2: How does penicillin generally affect mammalian cells in culture?

Penicillins are known for their selective action against bacteria. Their primary mechanism involves inhibiting the synthesis of the bacterial cell wall, a structure that is absent in mammalian cells[4][5]. Consequently, penicillins generally exhibit low intrinsic cytotoxicity to mammalian cells in culture[6][7]. This property is why they are widely used as a prophylactic agent against bacterial contamination in cell culture.

Q3: Could "reducing cytotoxicity" refer to an immunomodulatory effect of this compound?

While direct evidence for this compound is lacking, it is plausible that any observed "reduction in cytotoxicity" could be linked to the known immunomodulatory effects of the broader penicillin family, particularly in the context of immune cell cultures. Some beta-lactam antibiotics have been shown to modulate T-cell functions and gene expression[8][9]. For instance, certain penicillins can influence T-cell proliferation and cytokine production in response to specific stimuli[10][11][12]. In a co-culture system, such immunomodulation could be perceived as a reduction of cytotoxicity if, for example, it suppresses a cytotoxic T-cell response.

Q4: Are there any known direct effects of penicillins on T-cell function?

Yes, studies have shown that beta-lactam antibiotics can have direct effects on T-cells. Penicillin G, for example, has been observed to stimulate T-cell subsets in patients with penicillin allergies[10]. Furthermore, some beta-lactams can bind to cellular proteins, such as albumin, which can then be taken up by T-cells, potentially influencing their function[8]. The effects can be complex, with some studies indicating that different beta-lactams can have opposing effects on immune-related gene expression in human T-cells[8]. Some penicillins have been shown to exhibit anti-inflammatory properties by impairing the expression of genes associated with T-cell differentiation and function[12].

Troubleshooting Guide

Problem: I am observing unexpected changes in cell viability after treating my cell culture with this compound.

  • Possible Cause 1: Off-target effects. While generally having low cytotoxicity, high concentrations of any compound can have off-target effects.

    • Troubleshooting Step: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.

  • Possible Cause 2: Interaction with other media components. this compound may interact with other components in your cell culture medium, leading to unforeseen effects.

    • Troubleshooting Step: Review the composition of your media and consider if any components are known to interact with beta-lactam antibiotics. If possible, test the effect of this compound in a simpler, serum-free medium.

  • Possible Cause 3: Immunomodulatory effects in immune cell cultures. If you are working with immune cells, the observed changes in viability could be due to the modulation of cellular activation or differentiation pathways.

    • Troubleshooting Step: Assess markers of immune cell activation (e.g., surface markers like CD69, cytokine production) in parallel with your cytotoxicity assays.

Problem: I am trying to assess the effect of this compound on a cytotoxic T-lymphocyte (CTL) killing assay, and the results are inconsistent.

  • Possible Cause 1: Direct effect on CTLs. this compound may be directly affecting the viability or function of your CTLs.

    • Troubleshooting Step: Pre-incubate the CTLs with this compound and assess their viability and cytotoxic function against a known target cell line before using them in your primary experiment.

  • Possible Cause 2: Effect on target cells. this compound could be altering the susceptibility of the target cells to CTL-mediated killing.

    • Troubleshooting Step: Treat the target cells alone with this compound and then co-culture them with CTLs to see if their sensitivity to lysis is altered.

  • Possible Cause 3: Interference with assay readout. The compound might interfere with the reagents used in your cytotoxicity assay (e.g., fluorescent dyes, luciferase substrates).

    • Troubleshooting Step: Run a control experiment with this compound and the assay reagents in the absence of cells to check for any direct interference.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide - DMSO)

  • Multi-well spectrophotometer (ELISA reader)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ to 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 2: T-Cell Activation Assay

This protocol describes a method to assess the activation of T-cells in response to a stimulus, which can be modulated by compounds like this compound.

Materials:

  • 24-well tissue culture plates

  • T-cell isolation kit (e.g., magnetic-activated cell sorting)

  • T-cell medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • T-cell stimulus (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin)

  • Flow cytometer

  • Fluorescently labeled antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25)

Procedure:

  • T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit according to the manufacturer's instructions.

  • Cell Plating: Plate the isolated T-cells in a 24-well plate at a density of 5 x 10⁵ cells/well in 1 mL of T-cell medium.

  • Compound Treatment: Add this compound at the desired concentrations to the respective wells. Include an untreated control.

  • Stimulation: Add the T-cell stimulus to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂.

  • Staining: Harvest the cells and wash them with PBS. Stain the cells with fluorescently labeled antibodies against activation markers (e.g., anti-CD69, anti-CD25) for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Wash the cells again and resuspend them in FACS buffer. Analyze the expression of activation markers using a flow cytometer.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on a T-Cell Line

This compound Conc. (µM)Cell Viability (%) (Mean ± SD)CD69 Expression (%) (Mean ± SD)
0 (Control)100 ± 4.55.2 ± 1.1
198.2 ± 5.115.8 ± 2.3
1095.6 ± 4.835.4 ± 3.9
5092.1 ± 6.228.1 ± 3.5
10088.7 ± 5.920.7 ± 2.8

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare this compound Dilutions treatment 3. Treat Cells with this compound compound_prep->treatment incubation 4. Incubate (24-72h) treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition formazan_incubation 6. Incubate (2-4h) mtt_addition->formazan_incubation solubilization 7. Add Solubilization Buffer formazan_incubation->solubilization read_plate 8. Read Absorbance (570nm) solubilization->read_plate data_analysis 9. Calculate Cell Viability read_plate->data_analysis

Caption: Workflow for assessing cytotoxicity using the MTT assay.

t_cell_activation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 PI3K PI3K CD28->PI3K Antigen Antigen/Anti-CD3 Antigen->TCR Co_stim Co-stimulatory Ligand/Anti-CD28 Co_stim->CD28 NFAT NFAT (inactive) PLCg->NFAT AP1 AP-1 (inactive) PLCg->AP1 NFkB NF-κB (inactive) PI3K->NFkB NFAT_a NFAT (active) NFAT->NFAT_a NFkB_a NF-κB (active) NFkB->NFkB_a AP1_a AP-1 (active) AP1->AP1_a Gene_exp Gene Expression (e.g., IL-2, IFN-γ) NFAT_a->Gene_exp NFkB_a->Gene_exp AP1_a->Gene_exp PenicillinT This compound (Potential Modulator) PenicillinT->TCR Modulation? PenicillinT->PLCg Modulation?

Caption: Simplified T-cell activation signaling pathway.

References

Technical Support Center: Synthesis of Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Penicillin T" is a hypothetical designation used here to address common challenges in the scale-up of penicillin synthesis. The data and protocols are based on established principles for known penicillins, such as Penicillin G and V.[1]

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower yields of this compound upon scaling up our fermentation from a 10L to a 100L fermenter. What are the potential causes?

A2: Low penicillin yield during scale-up can be attributed to several factors:

  • Suboptimal Fermentation Conditions: Inadequate control of temperature, pH, or aeration can impede fungal growth and penicillin production.[2] In larger fermenters, maintaining homogeneity is challenging, leading to environmental gradients.[3][4]

  • Nutrient Limitation: The fermentation medium may lack sufficient levels of carbon, nitrogen, or essential minerals to support the increased biomass and product synthesis.[2]

  • Insufficient Precursor Availability: A shortage of the side-chain precursor specific to this compound will directly limit its formation.[2]

  • Strain Vigor: The high-yielding characteristics of the Penicillium chrysogenum strain may be lost due to improper storage or excessive subculturing.[2]

  • Feedback Inhibition: The accumulation of certain metabolites, such as lysine, can inhibit the penicillin biosynthesis pathway.[2]

Q2: What causes batch-to-batch variability in our this compound production?

A2: Inconsistency between fermentation batches is a common issue. Key areas to investigate include:

  • Inoculum Quality: Variations in the age, size, or metabolic activity of the inoculum can lead to different fermentation kinetics.[2]

  • Media Preparation: Even minor differences in the concentration of media components can impact the final penicillin titer.[2]

  • Environmental Fluctuations: Inconsistent temperature or agitation speeds can affect fungal metabolism and product formation.[2]

  • Precursor Feeding Strategy: Inconsistent timing or concentration of precursor addition can lead to variable yields.[2]

Q3: Our downstream processing is resulting in a significant loss of this compound. How can we improve recovery?

A3: Downstream processing can account for 50-70% of the total production cost, and product loss is a major challenge.[5][6] Consider the following:

  • Extraction pH: Penicillin is sensitive to pH. During solvent extraction, the broth should be acidified (pH 2.0-2.5) to convert penicillin to its anionic form, but this should be done rapidly as it is unstable at low pH.[7]

  • Solvent Choice: Amyl acetate (B1210297) or butyl acetate are commonly used for the initial extraction.[8] The efficiency of extraction can be affected by the solvent-to-broth ratio.

  • Emulsion Formation: Emulsification during solvent extraction can lead to significant product loss.[5] Centrifugation or the use of demulsifiers can help.

  • Alternative Purification Methods: Adsorption-based recovery using hydrophobic resins can be a more efficient and environmentally friendly alternative to solvent extraction.[5][6]

Troubleshooting Guides

Guide 1: Low this compound Titer in Fermentation

This guide provides a systematic approach to diagnosing and resolving issues of low this compound production.

Troubleshooting Workflow for Low this compound Titer

G start Low this compound Titer Detected check_strain Verify Strain Viability and Purity start->check_strain check_media Analyze Media Composition start->check_media check_conditions Monitor Fermentation Parameters (pH, Temp, DO) start->check_conditions check_precursor Evaluate Precursor Feeding Strategy start->check_precursor no_issue No Obvious Issues start->no_issue subculture Subculture from Master Stock check_strain->subculture Issue Found new_media Prepare Fresh Media with QC check_media->new_media Issue Found calibrate Calibrate Probes and Controllers check_conditions->calibrate Issue Found optimize_feed Optimize Precursor Addition Time and Concentration check_precursor->optimize_feed Issue Found end_node Re-run Fermentation subculture->end_node new_media->end_node calibrate->end_node optimize_feed->end_node advanced Advanced Troubleshooting: Metabolomic Analysis no_issue->advanced

Caption: Troubleshooting workflow for low this compound titer.

Data Presentation

Table 1: Comparison of Penicillin Production Yields

Production MethodPenicillium StrainYield (g/L)Reference
Early Surface CultureP. notatum~0.001[9]
Early Submerged CultureP. chrysogenum NRRL 19510.15[10]
Modern Industrial FermentationHigh-yielding P. chrysogenum40-50[10]

Table 2: Typical Parameters for Penicillin Fermentation

ParameterValueReference
Temperature25-26 °C[11]
pH (Production Phase)6.4 - 6.8[10]
Fermentation Time120 - 200 hours[10]
Carbon SourceGlucose, Lactose, Molasses[12][13]
Precursor (for Penicillin G)Phenylacetic acid[2]

Experimental Protocols

Protocol 1: Seed Culture Preparation for this compound Fermentation
  • Inoculum Revival: Aseptically transfer a lyophilized stock of a high-yielding P. chrysogenum strain to a flask containing a wheat bran nutrient solution.[13]

  • Incubation: Incubate the flask at 24°C for 5-7 days to allow for robust mycelial growth.[11]

  • Seed Fermenter: Transfer the culture to a seed fermenter containing a sterile nutrient medium.[11]

  • Growth Phase: Incubate for 24-48 hours with agitation and aeration to achieve a high density of active mycelia.[11][12] The resulting inoculum is now ready for transfer to the main production fermenter.

Protocol 2: Downstream Extraction and Purification of this compound
  • Biomass Removal: At the end of the fermentation, filter the broth using a rotary vacuum filter to separate the fungal mycelia.[14]

  • Acidification: Chill the filtered broth to 5-10°C and rapidly adjust the pH to 2.0-2.5 with sulfuric acid.[7]

  • Solvent Extraction: Immediately extract the acidified broth with amyl acetate or n-butyl acetate.[7][8] Separate the aqueous and organic phases.

  • Back Extraction: Extract the penicillin from the organic solvent into a phosphate (B84403) buffer at a pH of 7.5.[7]

  • Second Solvent Extraction: Re-acidify the aqueous phase to pH 2.0-2.5 and re-extract the penicillin into a fresh volume of organic solvent.[7]

  • Crystallization: Add potassium or sodium bicarbonate to the organic solvent to crystallize the penicillin as a salt.[7]

  • Recovery: Recover the penicillin salt crystals by filtration or centrifugation.[7]

Signaling Pathways and Workflows

Penicillin Biosynthesis Pathway

The biosynthesis of penicillin involves three key enzymatic steps.[2]

G cluster_0 Penicillin Biosynthesis L_AAA L-α-aminoadipic acid ACVS ACV Synthetase (ACVS) L_AAA->ACVS L_Cys L-cysteine L_Cys->ACVS L_Val L-valine L_Val->ACVS ACV δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) ACVS->ACV IPNS Isopenicillin N Synthase (IPNS) ACV->IPNS IPN Isopenicillin N (IPN) IPNS->IPN IAT Isopenicillin N Acyltransferase (IAT) IPN->IAT Penicillin_T This compound IAT->Penicillin_T precursor Side-chain Precursor (e.g., for this compound) precursor->IAT

Caption: Key enzymatic steps in the penicillin biosynthesis pathway.

References

"Penicillin T" addressing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of Penicillin T in experimental settings, with a particular focus on troubleshooting batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a type of penicillin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2] It specifically targets and inactivates the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), which is essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1] This disruption of cell wall integrity leads to bacterial cell lysis and death. Hydrophilic groups on the side chain of this compound are noted to have minimal impact on its activity against Gram-positive bacteria but may enhance its effectiveness against Gram-negative bacteria.[1][3][4]

Q2: We are observing significant batch-to-batch variability in the potency of our this compound. What are the potential causes?

Batch-to-batch variability in penicillin production is a known issue and can stem from several factors throughout the manufacturing and handling process.[5] Key areas to investigate include:

  • Inoculum Quality: Variations in the age, size, or metabolic activity of the Penicillium culture used for production can lead to inconsistencies in fermentation.[5]

  • Media Composition: Minor differences in the concentration of media components can significantly impact the final yield and purity of this compound.[5]

  • Fermentation Conditions: Inconsistent control of environmental parameters such as temperature, pH, and agitation speed can affect fungal metabolism and antibiotic production.[5]

  • Precursor Feeding: The timing and concentration of precursor addition during fermentation are critical and can lead to variable yields if not precisely controlled.[5]

  • Purity and Impurities: The presence of degradation-related impurities can affect the overall potency of the final product.[6]

Q3: How can we troubleshoot inconsistent results in our antimicrobial susceptibility testing (AST) with this compound?

Inconsistent AST results can be frustrating. Here are several factors to consider and troubleshoot:[7][8]

  • Inoculum Size: The density of the bacterial inoculum used for testing can significantly influence the size of the inhibition zone and the minimum inhibitory concentration (MIC) value.[7][9]

  • Media Quality: The pH of the testing medium should be within the acceptable range (typically 7.2-7.4 for penicillin susceptibility testing).[10] The concentration of divalent cations like calcium and magnesium in Mueller-Hinton agar (B569324) can also impact results.[8]

  • Antibiotic Potency: Ensure that your this compound stock solutions are properly stored and have not expired. Repeated freeze-thaw cycles should be avoided.[11]

  • Testing Methodology: Strict adherence to standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) is crucial to minimize variability.[8][12]

Troubleshooting Guides

Guide 1: Addressing Low or Inconsistent this compound Potency

This guide provides a systematic approach to diagnosing and resolving issues of low or inconsistent this compound potency between different batches.

Low_Potency_Troubleshooting start Start: Low/Inconsistent Potency check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage check_prep Review Solution Preparation (Correct solvent, concentration, sterile filtration) check_storage->check_prep qc_analysis Perform Quality Control Analysis (HPLC, Mass Spec) check_prep->qc_analysis impurity_profile Analyze Impurity Profile qc_analysis->impurity_profile Potency confirmed low end End: Potency Issue Resolved qc_analysis->end Potency within spec compare_batches Compare with Reference Standard and Previous Batches impurity_profile->compare_batches contact_supplier Contact Supplier for Certificate of Analysis compare_batches->contact_supplier

Troubleshooting Steps:

  • Verify Storage and Handling: Improper storage is a common cause of degradation. Penicillin solutions are susceptible to hydrolysis.[13]

    • Action: Confirm that this compound powder and solutions are stored at the recommended temperatures (-20°C or below) and protected from light and moisture. Avoid repeated freeze-thaw cycles of stock solutions.[11][14]

  • Review Solution Preparation: Errors in preparing stock and working solutions can lead to inaccurate concentrations.

    • Action: Double-check all calculations. Ensure the correct solvent is used and that the antibiotic is fully dissolved. Use sterile filtration for sterilization.[11]

  • Perform Quality Control Analysis: Analytical methods are essential to confirm the concentration and purity of your this compound.

    • Action: Use High-Performance Liquid Chromatography (HPLC) to determine the concentration and identify any degradation products.[6][15][16] Mass spectrometry can further aid in identifying impurities.

  • Compare with a Reference Standard: A certified reference standard is crucial for accurate quantification.

    • Action: Analyze your current batch alongside a certified reference standard and a previously well-performing batch (if available) to identify discrepancies.

  • Contact the Supplier: If you continue to see discrepancies, the issue may be with the manufacturing of the batch.

    • Action: Request the Certificate of Analysis (CofA) for the specific batch from the supplier and compare it with your in-house results.

Guide 2: Inconsistent Antimicrobial Susceptibility Testing (AST) Results

This guide outlines steps to troubleshoot variability in AST results when using this compound.

AST_Troubleshooting_Workflow start Start: Inconsistent AST Results qc_strain Check QC Strain Results (e.g., E. coli ATCC 25922) start->qc_strain qc_in_range QC in Range? qc_strain->qc_in_range review_protocol Review AST Protocol Adherence (CLSI/EUCAST guidelines) qc_in_range->review_protocol Yes investigate_qc Investigate QC Failure: - Re-test QC strain - Check all reagents - Review technique qc_in_range->investigate_qc No check_inoculum Verify Inoculum Preparation (0.5 McFarland standard) review_protocol->check_inoculum check_media Inspect Media (pH, expiry, storage) check_inoculum->check_media check_antibiotic Check this compound Stock (storage, age, preparation) check_media->check_antibiotic end End: AST Results Stabilized check_antibiotic->end investigate_qc->start

Troubleshooting Steps:

  • Run Quality Control (QC) Strains: Always run appropriate QC strains with known susceptibility profiles alongside your experimental samples.

    • Action: If QC results are out of the acceptable range, all other results from that run are considered invalid.[8] Investigate the cause of the QC failure before proceeding.

  • Standardize Inoculum Preparation: The density of the bacterial suspension is a critical variable.

    • Action: Ensure the inoculum is prepared to the correct turbidity (e.g., 0.5 McFarland standard) immediately before use.

  • Verify Media Quality: The growth medium can significantly affect antibiotic activity.

    • Action: Check the pH of your Mueller-Hinton Agar/Broth. Ensure it is stored correctly and is not expired.[8]

  • Check Antibiotic Disks/Solutions: The potency of the antibiotic itself is paramount.

    • Action: Store antibiotic disks at the recommended temperature (-20°C or below) and allow them to come to room temperature before opening to prevent condensation.[8] For solutions, ensure they are freshly prepared or have been stored correctly for a validated period.

Data Presentation

Table 1: Stability of Penicillin Solutions Under Various Conditions

Note: Specific stability data for this compound is limited. This table is based on general data for penicillin compounds, which are expected to have similar stability profiles.

Storage ConditionTemperatureDurationExpected StabilityRecommendations
Solid (Powder) 2-8°CMonths-YearsHighStore in a tightly sealed container, protected from moisture and light.
Stock Solution (e.g., in water or buffer) -80°CUp to 6 monthsGoodAliquot into single-use volumes to avoid freeze-thaw cycles.[14]
-20°CWeeks-MonthsModerateAliquot into single-use volumes.
4°CDaysLowPrepare fresh for immediate use if possible.
Working Dilution Room Temperature (23 ± 2°C)1 hourGood (98-103%)Use immediately after preparation.[14]
Room Temperature (23 ± 2°C)4 hoursModerate (Degradation can occur)Significant degradation is possible; not recommended.[14]

Table 2: Common Factors Affecting Antimicrobial Susceptibility Testing (AST) of Penicillins

FactorPotential IssueRecommended Action
Inoculum Density Too high: Smaller inhibition zones, falsely resistant result. Too low: Larger zones, falsely susceptible.Standardize to 0.5 McFarland.
Media pH pH < 7.2: Reduced penicillin activity.Use media with a pH between 7.2 and 7.4.[10]
Cation Concentration Incorrect levels of Ca²⁺ and Mg²⁺ in media.Use cation-adjusted Mueller-Hinton broth/agar.[8]
Incubation Time Too short: Incomplete growth, larger zones. Too long: Overgrowth, smaller zones.Adhere to standardized incubation times (e.g., 16-20 hours).[8]
Antibiotic Degradation Loss of potency in disks or solutions due to improper storage.Store at recommended temperatures; check expiration dates.[8]

Experimental Protocols

Protocol 1: Stability Assessment of this compound by HPLC

This protocol outlines a method to assess the stability of this compound solutions under different storage conditions.

HPLC_Stability_Protocol prep_solution 1. Prepare this compound Stock Solution (e.g., 1 mg/mL in sterile water) aliquot 2. Aliquot Solution into Vials for each test condition prep_solution->aliquot store 3. Store Aliquots (e.g., -20°C, 4°C, 25°C) aliquot->store sample 4. Sample at Time Points (0, 2, 4, 8, 24, 48 hrs) store->sample hplc_analysis 5. Analyze by HPLC (Quantify parent peak area) sample->hplc_analysis calculate 6. Calculate % Remaining (Relative to T=0) hplc_analysis->calculate plot 7. Plot % Remaining vs. Time calculate->plot

Methodology:

  • Preparation of this compound Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., sterile, purified water or a specific buffer) to a known concentration (e.g., 1 mg/mL).

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.[11]

  • Stability Study Setup:

    • Aliquot the sterile stock solution into multiple sterile vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

    • Prepare a separate set of vials for each time point to avoid contaminating the stock.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition for analysis. The T=0 sample represents 100% potency.

  • HPLC Analysis:

    • Analyze each sample using a validated stability-indicating HPLC method. A C18 reversed-phase column is commonly used for penicillin analysis.[17]

    • The mobile phase could consist of a gradient of acetonitrile (B52724) and a buffered aqueous solution.

    • Detection is typically performed using a UV detector at a wavelength around 210-230 nm.[17]

  • Data Analysis:

    • Record the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T=0.

    • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

Protocol 2: Quality Control of this compound using Broth Microdilution MIC Testing

This protocol describes how to perform a quality control check on a new batch of this compound using a standard QC bacterial strain.

Methodology:

  • Prepare this compound Dilutions:

    • Prepare a stock solution of the new batch of this compound.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range for the QC strain.

  • Prepare Inoculum:

    • From a fresh culture (18-24 hours old) of a QC strain (e.g., E. coli ATCC® 25922), prepare a bacterial suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension according to CLSI guidelines to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control well (inoculum in broth with no antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Reading and Interpretation:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Compare the resulting MIC value to the acceptable QC range published by CLSI for that specific strain and antibiotic. If the result falls within this range, the batch of this compound is considered to be performing correctly. If it is outside the range, it indicates a potential issue with the antibiotic, media, or testing procedure.

References

Technical Support Center: Penicillin Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Penicillin T" protocol is not a standard or widely recognized term in scientific literature for a penicillin purification method. This guide provides information on established and validated protocols for removing synthesis impurities from penicillin, which we believe will address your underlying technical needs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of penicillin.

Issue 1: Low Penicillin Yield After Solvent Extraction

  • Question: We are experiencing a consistently low yield of penicillin after performing a solvent extraction from the fermentation broth. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yield during solvent extraction is a common problem that can be attributed to several factors:

    • Suboptimal pH: The pH of the aqueous phase is critical for efficient extraction. Penicillin is an acid and is most soluble in organic solvents in its unionized form, which is favored at an acidic pH (typically pH 2.0-3.0).[1] Conversely, it is extracted back into an aqueous phase at a more neutral pH (around 7.0).[2]

      • Troubleshooting:

        • Carefully monitor and adjust the pH of the fermentation broth to 2.0-2.5 with an acid like H₂SO₄ immediately before extraction.[1]

        • Ensure the pH of the aqueous alkaline solution for the back-extraction is between 6.5 and 7.0.[2]

    • Inadequate Mixing: Insufficient mixing of the aqueous and organic phases can lead to incomplete extraction.

      • Troubleshooting:

        • Ensure vigorous but not excessive agitation to prevent the formation of stable emulsions.

        • Consider using equipment designed for efficient liquid-liquid extraction, such as a centrifugal extractor.

    • Penicillin Degradation: Penicillin is highly unstable at the low pH required for extraction, especially at room temperature.[2]

      • Troubleshooting:

        • Perform the extraction at low temperatures (around 0-5°C) to minimize degradation.[2]

        • Complete the acidic extraction step as quickly as possible.

    • Incorrect Solvent Choice: The choice of organic solvent affects the partition coefficient and, therefore, the extraction efficiency.

      • Troubleshooting:

        • Commonly used and effective solvents include butyl acetate (B1210297) and amyl acetate.[2][3]

        • Ensure the solvent is of high purity to avoid introducing contaminants.

Issue 2: High Levels of Impurities in the Final Crystalline Product

  • Question: Our final crystalline penicillin product shows significant levels of impurities when analyzed by HPLC. What could be the source of these impurities and how can we improve the purity?

  • Answer: Impurities in the final product can originate from the fermentation process or be introduced during purification.

    • Fermentation-Related Impurities: These include other penicillin variants (like penicillin K) and degradation products.[2]

      • Troubleshooting:

        • Optimize fermentation conditions (temperature, pH, nutrient feed) to favor the production of the desired penicillin G.[4]

        • Consider a multi-step extraction or chromatographic separation to remove related penicillin species.

    • Process-Related Impurities: Residual solvents, pigments, and other organic compounds from the fermentation broth can co-crystallize with penicillin.

      • Troubleshooting:

        • Incorporate a charcoal treatment step to adsorb pigments and some organic impurities.[3] This is often done after the initial extraction into the organic solvent.

        • Ensure complete removal of the organic solvent during the drying process of the crystals.

        • Recrystallization of the product can be an effective final polishing step to achieve high purity.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common impurities encountered in penicillin synthesis?

    • A1: Common impurities include related substances (other penicillin variants), degradation products (from hydrolysis of the β-lactam ring), and residual solvents used during extraction and crystallization.

  • Q2: Why is temperature control so critical during penicillin purification?

    • A2: Penicillin is highly susceptible to degradation, particularly at acidic pH values required for solvent extraction.[2] Lowering the temperature to 0-5°C significantly reduces the rate of this degradation, thereby maximizing the yield of active penicillin.[2]

Protocol-Specific Questions

  • Q3: What is the purpose of using activated charcoal in the purification process?

    • A3: Activated charcoal is used to adsorb pigments and other impurities from the penicillin-rich organic solvent, leading to a purer final product.[3]

  • Q4: Which analytical methods are most suitable for determining the purity of a penicillin sample?

    • A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying penicillin and its impurities.[5] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of purity.[3]

Troubleshooting Questions

  • Q5: We are observing batch-to-batch variability in our penicillin production and purification. What are the likely causes?

    • A5: Batch-to-batch variability can stem from several sources:

      • Inoculum Quality: Differences in the age, size, or metabolic state of the fungal inoculum.[6]

      • Media Preparation: Minor variations in the composition of the fermentation medium.[6]

      • Environmental Control: Inconsistent temperature, pH, or aeration during fermentation.[6]

      • Precursor Feeding: Inconsistent timing or concentration of precursor addition (e.g., phenylacetic acid for penicillin G).[6]

  • Q6: Why is my penicillin yield consistently low even with optimized extraction?

    • A6: If extraction is optimized, low yields often point to issues in the fermentation stage:

      • Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration can hinder penicillin production.[6]

      • Nutrient Limitation: Lack of essential nutrients in the fermentation medium.[6]

      • Strain Vigor: The producing strain of Penicillium chrysogenum may have lost its high-yield characteristics.[6]

Data Presentation

Table 1: Penicillin G Extraction Efficiency with Different Solvents

Organic Solvent Aqueous Phase pH Extraction Efficiency (%) Partition Coefficient Reference
Amyl Acetate ~2.0 Not specified Not specified [2]
Butyl Acetate 3.0 >90% Not specified [1]
1-butyl-3-methylimidazolium chloride 1.5-2.0 91% >30 [7]

| 3-methyl-1-butanol | Not specified | 92.63% | 12.25 |[8] |

Table 2: Purity and Yield of Amoxicillin Trihydrate Crystals

Crystallization Parameter Condition Purity (%) Yield (%) Reference
Temperature 10°C 99.83% Not specified [9]
Temperature 28°C (Room Temp) 96.04% Not specified [9]
Optimized Conditions* 2.5 M malic acid, pH 5.5, 1000 rpm, 60 min 99.21% 62.6% [10]

*Note: These conditions are for amoxicillin, a semi-synthetic penicillin, but illustrate the impact of crystallization parameters on purity and yield.

Experimental Protocols

Protocol 1: Solvent Extraction of Penicillin G from Fermentation Broth

  • Harvest and Filtration:

    • Harvest the fermentation broth containing penicillin.

    • Filter the broth to remove fungal mycelia and other solid materials.[3]

  • Acidification and Cooling:

    • Chill the clarified broth to approximately 0-5°C to minimize penicillin degradation.[2]

    • Acidify the broth to a pH of 2.0-2.5 using a dilute solution of sulfuric acid (H₂SO₄).[1]

  • First Solvent Extraction:

    • Immediately add an equal volume of cold (0-5°C) butyl acetate to the acidified broth.

    • Agitate the mixture vigorously for a sufficient time to allow for the transfer of penicillin into the organic phase.

    • Separate the organic (butyl acetate) phase from the aqueous phase. The penicillin is now in the organic phase.

  • Back Extraction into Aqueous Phase:

    • To the penicillin-rich butyl acetate, add a smaller volume of a chilled aqueous buffer solution with a pH of 7.0 (e.g., a phosphate (B84403) buffer).

    • Agitate the mixture to transfer the penicillin back into the aqueous phase as a salt.

    • Separate the aqueous phase, which now contains a more concentrated and purer solution of penicillin salt.[2]

  • Crystallization:

    • The concentrated penicillin solution can then be processed for crystallization by adding a suitable counter-ion (e.g., potassium acetate) and a solvent in which the penicillin salt is less soluble (e.g., butanol).

Protocol 2: HPLC Analysis of Penicillin Purity

This protocol is a general guideline and may need optimization based on the specific penicillin and available equipment.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified penicillin sample in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used (e.g., Ascentis® Express C18, 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate) and an organic solvent like methanol (B129727) or acetonitrile. A typical isocratic mixture could be 60:40 (v/v) buffer to methanol.

    • Flow Rate: Typically around 0.2-1.0 mL/min.

    • Temperature: 30°C.

    • Injection Volume: 1-10 µL.

  • Detection:

    • UV detection at a wavelength of 280 nm is suitable for penicillin G.

  • Analysis:

    • Run a standard of known concentration to determine the retention time of the pure penicillin.

    • Inject the sample and integrate the area of the main penicillin peak and any impurity peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualizations

Penicillin_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Purification Steps cluster_analysis Quality Control Fermentation Penicillium Fermentation (Produces Penicillin) Filtration Filtration (Remove Mycelia) Fermentation->Filtration Acidification Acidification & Cooling (pH 2.0-2.5, 0-5°C) Filtration->Acidification Solvent_Extraction Solvent Extraction (e.g., Butyl Acetate) Acidification->Solvent_Extraction Charcoal_Treatment Charcoal Treatment (Remove Pigments) Solvent_Extraction->Charcoal_Treatment Back_Extraction Back Extraction (Aqueous Buffer, pH 7.0) Charcoal_Treatment->Back_Extraction Crystallization Crystallization (e.g., Add Potassium Acetate) Back_Extraction->Crystallization Drying Drying Crystallization->Drying Final_Product Pure Crystalline Penicillin Drying->Final_Product HPLC HPLC Analysis (Purity Check) Final_Product->HPLC

Caption: Workflow for Penicillin Purification from Fermentation to Final Product.

Troubleshooting_Logic cluster_extraction Extraction Issues cluster_fermentation Fermentation Issues Start Low Penicillin Yield? Check_Extraction Review Extraction Protocol Start->Check_Extraction Yes Check_Fermentation Review Fermentation Protocol Start->Check_Fermentation No, extraction is optimized pH_Check Is pH correct? (Acidic: 2.0-2.5, Neutral: ~7.0) Check_Extraction->pH_Check Temp_Check Is Temperature low? (0-5°C) Check_Extraction->Temp_Check Mixing_Check Is mixing adequate? Check_Extraction->Mixing_Check Nutrient_Check Nutrient Limitation? Check_Fermentation->Nutrient_Check Conditions_Check Suboptimal Conditions? (Temp, pH, Aeration) Check_Fermentation->Conditions_Check Strain_Check Strain Vigor? Check_Fermentation->Strain_Check

Caption: Troubleshooting Logic for Low Penicillin Yield.

References

"Penicillin T" managing pH sensitivity during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the pH sensitivity of Penicillin T during experiments.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the pH sensitivity of this compound. The information is primarily based on studies of closely related penicillins, such as Penicillin G, due to the limited specific data available for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maintaining this compound stability in solution?

A1: this compound, like other penicillins, is most stable in solutions with a pH between 6.0 and 7.5.[1] Both acidic and alkaline conditions can lead to the rapid degradation of the molecule.[2] The β-lactam ring, crucial for its antibacterial activity, is susceptible to hydrolysis outside of this optimal pH range.[3]

Q2: How does temperature affect the pH-dependent degradation of this compound?

A2: Temperature significantly accelerates the degradation of this compound, especially under non-optimal pH conditions. For instance, at 100°C, penicillin degradation is substantially faster at pH 4 and pH 10 compared to neutral pH.[2] The effect of temperature on the degradation rate is more pronounced at neutral pH than in acidic or alkaline conditions.[2]

Q3: What are the primary degradation products of this compound at different pH values?

A3: Under acidic conditions (pH ≈ 4), this compound is expected to degrade into multiple products, including penilloic acid. In alkaline (pH ≈ 10) or neutral (pH ≈ 7) conditions, particularly in the presence of certain metal ions, penilloic acid is the main degradation product.[2][4]

Q4: Can I use any buffer to maintain the optimal pH for my this compound solution?

A4: The choice of buffer can influence the stability of this compound. Citrate (B86180) and acetate (B1210297) buffers have been shown to provide better stability for penicillins compared to phosphate (B84403) buffers.[1] It is crucial to select a buffer system that can effectively maintain the pH in the optimal range of 6.0-7.5 throughout the experiment.

Troubleshooting Common Experimental Issues

Problem Possible Cause Recommended Solution
Loss of this compound activity in prepared solutions. The pH of the solution may be outside the optimal range of 6.0-7.5.[1]Prepare fresh solutions using a calibrated pH meter and a suitable buffer (e.g., citrate or acetate) to maintain the pH between 6.0 and 7.5. Store solutions at 4°C for short-term use and aliquot and freeze at -20°C or -80°C for long-term storage.[1]
Inconsistent results between experimental replicates. The pH of the experimental medium may be shifting over time, leading to variable degradation of this compound.Monitor the pH of your experimental setup at regular intervals. If pH shifts are observed, a stronger buffer system may be required.
Formation of unexpected precipitates in the this compound solution. This could be due to the degradation of this compound into less soluble products.Analyze the precipitate to identify its composition. Review the solution's pH and storage conditions to minimize degradation.

Quantitative Data on Penicillin Stability

The following tables summarize the pH and temperature-dependent stability of penicillins, which can be used as a reference for experiments involving this compound.

Table 1: Effect of pH on the Degradation Rate Constant (k) of Penicillin at 100°C [2]

pHDegradation Rate Constant (k) (min⁻¹)
40.1603
70.0039
100.0485

Table 2: Time Required for Complete Degradation of Penicillin at 100°C at Different pH Values [2]

pHTime for Complete Degradation (minutes)
420
6240
8180
1060

Experimental Protocols

Protocol 1: Preparation of a pH-Stable this compound Stock Solution

This protocol describes the preparation of a sterile, pH-controlled stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, pyrogen-free water

  • Sterile 0.1 M citrate buffer (pH 6.5)

  • Sterile 0.22 µm syringe filters

  • Sterile conical tubes and microcentrifuge tubes

Procedure:

  • Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Add a small volume of sterile 0.1 M citrate buffer (pH 6.5) to dissolve the powder.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Adjust the final volume with the citrate buffer.

  • Verify the pH of the solution using a calibrated pH meter and adjust to pH 6.5 if necessary with sterile, dilute HCl or NaOH.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.[1]

  • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term use.[1] Avoid repeated freeze-thaw cycles.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability

This protocol outlines a general HPLC method to determine the concentration of intact this compound and its degradation products over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate buffer (pH adjusted to 6.8). The specific gradient will need to be optimized for this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Sample Preparation: At designated time points during your experiment, withdraw an aliquot of the this compound solution and dilute it to an appropriate concentration with the mobile phase.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Analysis: Record the peak area of the intact this compound and any degradation products. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).

Visualizations

Penicillin Degradation Pathway

The following diagram illustrates the proposed degradation pathways of penicillin under acidic and alkaline conditions.

Penicillin_Degradation cluster_acidic Acidic Conditions (pH < 6) cluster_alkaline Alkaline Conditions (pH > 8) Penicillin_T_Acid This compound Penillic_Acid Penillic Acid Penicillin_T_Acid->Penillic_Acid Rearrangement Penilloic_Acid_Acid Penilloic Acid Penicillin_T_Acid->Penilloic_Acid_Acid Hydrolysis Other_Products_Acid Other Degradation Products Penilloic_Acid_Acid->Other_Products_Acid Penicillin_T_Alkaline This compound Penicilloic_Acid Penicilloic Acid Penicillin_T_Alkaline->Penicilloic_Acid Hydrolysis Penilloic_Acid_Alkaline Penilloic Acid Penicilloic_Acid->Penilloic_Acid_Alkaline Decarboxylation

Caption: Proposed degradation pathways of this compound under acidic and alkaline conditions.

Experimental Workflow for pH Stability Testing

This diagram outlines the key steps in assessing the pH stability of this compound.

Stability_Workflow start Start: Prepare this compound Solutions at Different pH Values incubate Incubate Solutions at a Controlled Temperature start->incubate sample Withdraw Aliquots at Specific Time Intervals incubate->sample hplc Analyze Samples by HPLC sample->hplc data Calculate % this compound Remaining vs. Time hplc->data end End: Determine Degradation Kinetics data->end

References

"Penicillin T" avoiding precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Penicillin T

A-Note on "this compound": The designation "this compound" is not a standard nomenclature in widely available scientific literature or commercial products. This guide uses "this compound" as a placeholder to address issues related to a specific penicillin-like compound you are working with. The principles, troubleshooting steps, and protocols described here are based on the general physicochemical properties of the penicillin family of β-lactam antibiotics, such as Penicillin G.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: My this compound solution, which was clear when prepared, has formed a precipitate after being added to my cell culture medium. What is the likely cause?

A1: This is a common issue known as precipitation, which can arise from several factors:

  • Supersaturation: The final concentration of this compound in the culture medium may have exceeded its solubility limit.[4] Many experimental compounds have inherently low water solubility.[4]

  • Solvent Shock: If your stock solution was prepared in a solvent like DMSO, rapidly diluting it into the aqueous culture medium can cause the compound to "crash out" of the solution as the solvent polarity changes drastically.[4][5]

  • pH Shift: The solubility of penicillins can be highly dependent on pH.[6][7] Culture media are buffered, but the addition of a compound or cellular metabolism can shift the pH, potentially reducing solubility. Penicillins are generally most stable in a neutral pH range of approximately 6.0-7.5.[6][8]

  • Temperature Changes: Moving media from cold storage to a 37°C incubator can alter the solubility of its components, including the added antibiotic.[4][9]

  • Interaction with Media Components: this compound may interact with salts (especially divalent cations like Ca²⁺ and Mg²⁺), proteins, or other components in complex media, forming insoluble complexes.[9]

Q2: How can I prevent "solvent shock" when adding my this compound stock to the culture medium?

A2: To minimize precipitation due to solvent shock:

  • Add Drop-wise While Swirling: Add the stock solution slowly, drop by drop, into the pre-warmed culture medium while gently swirling or vortexing.[5][9] This promotes rapid dispersion and prevents localized high concentrations.

  • Use a Larger Volume: Dilute the stock into a larger volume of medium to facilitate better mixing.[5]

  • Pre-warm the Medium: Always ensure your culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[4][5]

Q3: My stock solution of this compound looks cloudy after thawing. Can I still use it?

A3: No, it is not advisable to use a solution with a visible precipitate.[4] A cloudy or precipitated stock solution indicates that the compound is not fully dissolved, and the actual concentration is unknown and lower than intended.[4] To resolve this, gently warm the stock solution to room temperature or 37°C and vortex thoroughly to redissolve the precipitate before use.[4] To prevent this, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][9]

Q4: What is the optimal pH for maintaining penicillin stability and solubility?

A4: The stability of β-lactam antibiotics is strongly pH-dependent.[6] Penicillins without a side-chain amino group are typically most stable around pH 6.0-7.5.[6][8] In highly acidic or alkaline conditions, the β-lactam ring can undergo hydrolysis, leading to degradation and loss of activity.[2][10] It is crucial to ensure your culture medium is properly buffered for the incubator's CO2 concentration.[4]

Q5: Could the type of culture medium I'm using affect the solubility of this compound?

A5: Yes. Different culture media have varying compositions of salts, amino acids, and other supplements that can interact with your compound. Complex media or those containing serum may have components that either enhance or decrease the solubility of this compound. If you suspect an interaction, you can test the compound's solubility in a simpler buffer, like phosphate-buffered saline (PBS), to see if media components are the cause.[4]

Troubleshooting Guide: Precipitate Formation

Use this guide to diagnose and resolve issues with this compound precipitation in your culture medium.

Observation Potential Cause Recommended Solution
Immediate cloudiness upon adding stock solution to media. 1. Concentration Exceeds Solubility: The final concentration is too high for the aqueous medium.[4] 2. Solvent Shock: Rapid dilution of a non-aqueous stock (e.g., DMSO) into the medium.[4][5]1. Decrease the final working concentration of this compound. 2. Add the stock solution drop-wise into pre-warmed media while gently vortexing to ensure rapid mixing.[5][9] 3. Prepare an intermediate dilution in a solvent more compatible with the aqueous medium if possible.
Precipitate forms over time while incubating at 37°C. 1. Temperature-Dependent Solubility: The compound is less soluble at 37°C than at room temperature.[4] 2. Compound Degradation: Penicillins can degrade over time at 37°C, and the degradation products may be insoluble.[6][11] 3. pH Shift During Incubation: Cellular metabolism or CO2 levels can alter the medium's pH, affecting solubility.[4]1. Ensure the final concentration is well below the determined solubility limit at 37°C. 2. Prepare fresh media with this compound for each experiment, or just before use, to minimize degradation. 3. Use a medium with a robust buffering system (e.g., HEPES) to maintain a stable pH.[4] Check the pH of the medium after incubation.
Precipitate observed in stock solution after freeze-thaw cycles. 1. Poor Solubility at Low Temperatures: The compound precipitates out of the solvent when frozen. 2. Water Absorption: DMSO is hygroscopic; absorbed water can reduce the compound's solubility.[4]1. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][9] 2. Before use, warm the aliquot to room temperature and vortex vigorously to ensure complete re-dissolution.[4] 3. Store stock solutions in desiccated conditions.

Quantitative Data Summary

While specific data for "this compound" is unavailable, the following tables for the well-characterized Penicillin G Sodium Salt provide a reference for expected physicochemical properties.

Table 1: Physicochemical Properties of Penicillin G Sodium Salt

Property Value Reference(s)
Molecular Formula C₁₆H₁₇N₂NaO₄S [2][8]
Molecular Weight ~356.4 g/mol [2][8]
Appearance White to off-white crystalline powder [1][8][12]
Solubility in Water Freely soluble; up to 100 mg/mL [1][3][13]
Optimal pH Range (Aqueous Solution) 5.5 - 7.5 [8][12]

| Storage Temperature (Powder) | 2-8°C |[1][8] |

Table 2: Stability of Penicillin G Sodium Salt in Aqueous Solution

Condition Stability Reference(s)
Stored at 2-8°C Stable for up to 1 week [12][13]
Stored at -20°C Stable for longer periods [12][13]

| Stored at 37°C | Stable for up to 3 days |[12][13] |

Note: The stability and solubility can be significantly impacted by the specific buffer and media components.[6][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution, typically in water or a suitable solvent, for subsequent dilution into culture media.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or cell culture-grade DMSO

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolving:

    • For Aqueous Stocks: Add a precise volume of sterile water to the powder to achieve the target concentration (e.g., 100 mg/mL). Penicillin salts are generally water-soluble.[1][13]

    • For DMSO Stocks: If the compound has poor aqueous solubility, dissolve it in the smallest practical volume of high-quality DMSO to create a high-concentration stock (e.g., 100 mM).

  • Mixing: Vortex the tube thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.[5]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube. This is critical for preventing contamination.

  • Aliquoting & Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store aliquots at -20°C to maintain stability and avoid freeze-thaw cycles.[12][13]

Protocol 2: Solubility Assessment of this compound in Culture Medium

This protocol helps determine the practical solubility limit of this compound in your specific experimental medium to prevent precipitation.

Materials:

  • Prepared, sterile stock solution of this compound

  • Complete cell culture medium (the same type used in your experiments), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare Serial Dilutions: In a series of sterile tubes, add pre-warmed culture medium.

  • Add this compound: Create a range of final this compound concentrations that bracket your intended working concentration. For example, test 0.5x, 1x, 2x, 5x, and 10x of your target concentration.

    • Crucial Step: Add the stock solution to the pre-warmed medium drop-wise while gently swirling each tube to mimic your experimental procedure.[9]

  • Incubate: Place the tubes or plate in a 37°C incubator for a duration that matches your longest experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection:

    • At regular intervals (e.g., 0, 1, 4, 24, 48 hours), remove the samples and carefully inspect them for any signs of precipitation.

    • Hold the tube/plate against a dark background and illuminate it from the side to check for cloudiness, haziness, or visible particles.

  • Determine Solubility Limit: The highest concentration that remains clear and free of precipitate throughout the incubation period is your practical solubility limit under these conditions. It is recommended to use a working concentration well below this limit to ensure reproducibility.

Visualizations

Diagram 1: Troubleshooting Workflow for Precipitation

G start Precipitation Observed in Culture Medium q1 Was the stock solution clear? start->q1 a1_no Stock solution is precipitated. q1->a1_no No q2 When did precipitation occur? q1->q2 Yes sol1 Action: 1. Warm and vortex stock. 2. Aliquot to avoid freeze-thaw. 3. Prepare fresh stock. a1_no->sol1 a2_imm Immediately upon addition to media q2->a2_imm Immediately a2_time Over time in the incubator q2->a2_time Over Time sol2 Cause: Solvent Shock / Supersaturation Action: 1. Lower final concentration. 2. Add stock slowly to pre-warmed media while vortexing. a2_imm->sol2 sol3 Cause: Instability / pH Shift Action: 1. Check media pH. 2. Use HEPES buffer. 3. Prepare media fresh before use. a2_time->sol3 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Sterile Stock Solution e1 Create Serial Dilutions in Pre-warmed Medium p1->e1 p2 Pre-warm Culture Medium to 37°C p2->e1 e2 Incubate at 37°C (0-72 hours) e1->e2 a1 Visually Inspect for Precipitate at Intervals e2->a1 a2 Determine Highest Soluble Concentration a1->a2 G penicillin Penicillin (β-Lactam Ring) pbp Penicillin-Binding Protein (PBP) (DD-Transpeptidase) penicillin->pbp Binds to & Inhibits crosslink Peptidoglycan Cross-linking pbp->crosslink Catalyzes wall Bacterial Cell Wall Synthesis crosslink->wall lysis Cell Wall Weakens → Cell Lysis wall->lysis Inhibition leads to

References

Validation & Comparative

"Penicillin T" Unidentified in Current Literature; A Comparative Analysis of Amoxicillin and Nafcillin for S. aureus Efficacy is Presented

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Penicillin T" have yielded no results in established pharmacological or scientific databases. This designation does not correspond to a recognized penicillin derivative or antibiotic. Therefore, a direct comparison of its efficacy against Staphylococcus aureus versus amoxicillin (B794) is not possible. Instead, this guide provides a comparative analysis between amoxicillin and a clinically relevant penicillinase-resistant penicillin, nafcillin (B1677895), for the treatment of S. aureus infections.

This comparison guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of amoxicillin and nafcillin against both methicillin-susceptible (MSSA) and methicillin-resistant (S. aureus).

Executive Summary

Amoxicillin, a broad-spectrum aminopenicillin, is effective against susceptible strains of S. aureus, but its efficacy is compromised by penicillinase-producing strains and is ineffective against MRSA.[1][2] Nafcillin, a penicillinase-resistant penicillin, is a primary choice for treating serious MSSA infections but is also ineffective against MRSA.[1][3] The primary mechanism of resistance in MRSA involves the mecA gene, which encodes for an altered penicillin-binding protein (PBP2a) with low affinity for beta-lactam antibiotics.[4][5]

Table 1: Comparative Efficacy of Amoxicillin and Nafcillin against S. aureus
FeatureAmoxicillinNafcillin
Drug Class Aminopenicillin (Beta-lactam)Penicillinase-resistant Penicillin (Beta-lactam)
Spectrum Broad-spectrumNarrow-spectrum (Antistaphylococcal)
Efficacy vs. MSSA Effective against non-penicillinase producing strains. Often combined with a beta-lactamase inhibitor (e.g., clavulanate).[1]Highly effective; often a drug of choice for serious MSSA infections.[3][6]
Efficacy vs. MRSA Ineffective.[7]Ineffective.[3]
Typical MIC vs. MSSA 0.25 - 0.50 µg/mL[8][9]≤ 0.12 - 2 µg/mL
Typical MIC vs. MRSA ≥ 128 µg/mL[9]≥ 128 µg/mL[10]
Primary Resistance Hydrolysis by beta-lactamase (penicillinase).[1]Altered PBP2a (encoded by mecA gene).[4]

*Minimum Inhibitory Concentration (MIC) values can vary between specific strains and testing conditions.

Mechanisms of Action and Resistance

Both amoxicillin and nafcillin are beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[11][12] They bind to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[11][13] This inhibition leads to a weakened cell wall and eventual cell lysis.[14][15]

Staphylococcus aureus has developed two primary mechanisms of resistance to penicillins:

  • Beta-lactamase Production: Many S. aureus strains produce beta-lactamase (penicillinase), an enzyme that hydrolyzes the beta-lactam ring of penicillins like amoxicillin, rendering them inactive.[1][4] Nafcillin is specifically designed to be resistant to this enzyme.[3][16]

  • PBP Alteration: Methicillin-resistant S. aureus (MRSA) acquires the mecA gene, which codes for a modified penicillin-binding protein, PBP2a.[5] PBP2a has a very low affinity for almost all beta-lactam antibiotics, including both amoxicillin and nafcillin, allowing the bacterium to continue cell wall synthesis even in the presence of the antibiotic.[4][17]

cluster_0 Mechanism of Action cluster_1 Mechanisms of Resistance in S. aureus cluster_2 MSSA (Penicillinase-Producing) cluster_3 MRSA Amox_Naf Amoxicillin / Nafcillin (β-Lactam Antibiotic) PBPs Penicillin-Binding Proteins (PBPs) Amox_Naf->PBPs Binds to & Inhibits BetaLactamase β-Lactamase (Penicillinase) Amox_Naf->BetaLactamase Targets Amoxicillin PBP2a PBP2a (Low Affinity PBP) Amox_Naf->PBP2a Cannot Bind Effectively Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Inhibits Cross-linking CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis CellWall->Lysis Weakened Wall Leads to Amox_Inactivated Inactivated Amoxicillin BetaLactamase->Amox_Inactivated Hydrolyzes mecA mecA gene mecA->PBP2a Encodes PG_Synth_MRSA Peptidoglycan Synthesis (Continues) PBP2a->PG_Synth_MRSA cluster_workflow Antibiotic Susceptibility Testing Workflow (MIC) start Isolate S. aureus Colony prep_inoculum Prepare Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotic in Microtiter Plate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic interpret Interpret Results (Susceptible, Intermediate, Resistant) using CLSI/EUCAST Breakpoints read_mic->interpret

References

"Penicillin T" compared to other semi-synthetic penicillins

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Penicillin T"

Given the limited contemporary data and the obscurity of "this compound," this guide will proceed by comparing major, well-documented classes of semi-synthetic penicillins that are cornerstones in clinical and research settings. This approach provides a relevant and data-rich comparison for the target audience of researchers, scientists, and drug development professionals. The compared classes are:

  • Penicillinase-Resistant Penicillins (e.g., Methicillin, Nafcillin)

  • Aminopenicillins (e.g., Amoxicillin, Ampicillin)

  • Extended-Spectrum (Antipseudomonal) Penicillins (e.g., Piperacillin, Ticarcillin)

These groups were developed to overcome the shortcomings of natural penicillins, such as their susceptibility to bacterial β-lactamase enzymes and their limited spectrum of activity.[5][6]

Introduction to Semi-Synthetic Penicillins

Semi-synthetic penicillins are derivatives of natural penicillin (Penicillin G) produced by the fungus Penicillium chrysogenum. The core structure, 6-aminopenicillanic acid (6-APA), is isolated, and new side chains are chemically added.[5] This modification allows for the creation of antibiotics with improved characteristics, such as resistance to stomach acid for oral administration, resistance to bacterial enzymes (penicillinases), and a broader spectrum of activity against various bacteria.[7][8]

The primary mechanism of action for all penicillins is the inhibition of bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to a weakened cell wall and, ultimately, bacterial cell lysis.[9][10]

Comparative Analysis of Semi-Synthetic Penicillin Classes

The following sections provide a detailed comparison of the major classes of semi-synthetic penicillins, focusing on their spectrum of activity, pharmacokinetic properties, and resistance profiles, supported by experimental data and protocols.

Table 1: Comparative Spectrum of Activity (Minimum Inhibitory Concentration, MIC90)

MIC90 is the concentration of an antibiotic required to inhibit the growth of 90% of tested bacterial isolates. Data is aggregated from various surveillance studies.

Bacterial SpeciesMethicillin (μg/mL)Amoxicillin (μg/mL)Piperacillin (μg/mL)
Staphylococcus aureus (MSSA)2>3216
Streptococcus pneumoniae0.06≤0.5≤1
Escherichia coli>1288 - >324 - 16
Haemophilus influenzae>32≤1 - 4≤0.5 - 2
Pseudomonas aeruginosa>128>12816 - 64

Note: Values can vary significantly based on bacterial resistance patterns in different geographical locations.

Table 2: Comparative Pharmacokinetic Properties
ParameterMethicillinAmoxicillinPiperacillin
Route of Administration IV/IMOralIV/IM
Oral Bioavailability Not administered orally~95%Not administered orally
Protein Binding 30-50%17-20%20-40%
Elimination Half-life 0.5 - 1 hour1 - 1.5 hours0.7 - 1.2 hours
Primary Excretion Route RenalRenalRenal

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic.

Objective: To determine the lowest concentration of a semi-synthetic penicillin that visibly inhibits the growth of a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Stock solutions of test antibiotics (e.g., Methicillin, Amoxicillin, Piperacillin)

  • Incubator (35°C ± 2°C)

Procedure:

  • Antibiotic Dilution: Prepare a serial two-fold dilution of each antibiotic in MHB directly in the 96-well plate. Concentrations should span the expected MIC range.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 μL of the diluted bacterial inoculum to each well containing 50 μL of the antibiotic dilution, resulting in a final volume of 100 μL.

  • Controls: Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only).

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours.

  • Reading Results: The MIC is the lowest antibiotic concentration in which there is no visible growth (turbidity) compared to the positive control.

Visualizations

Classification of Semi-Synthetic Penicillins

The following diagram illustrates the classification of semi-synthetic penicillins based on their spectrum of activity, branching from the core 6-APA structure.

G cluster_main Development of Semi-Synthetic Penicillins cluster_classes Semi-Synthetic Classes PenG Penicillin G (Natural) APA6 6-Aminopenicillanic Acid (6-APA) PenG->APA6 Enzymatic Cleavage Resistant Penicillinase-Resistant (e.g., Methicillin) APA6->Resistant Add Bulky Side Chain Amino Aminopenicillins (e.g., Amoxicillin) APA6->Amino Add Amino Group Extended Extended-Spectrum (e.g., Piperacillin) APA6->Extended Add Carboxy/ Ureido Group

Caption: Classification of semi-synthetic penicillins from 6-APA.

Mechanism of Action: Cell Wall Inhibition

This diagram shows the general mechanism of action for β-lactam antibiotics.

G cluster_moa Penicillin Mechanism of Action penicillin Penicillin (β-Lactam Ring) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) penicillin->pbp Binds to & Inactivates crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis (Bacterial Death) pbp->lysis Inhibition leads to synthesis Cell Wall Synthesis crosslinking->synthesis Essential for

Caption: Penicillin inhibits PBP, preventing cell wall synthesis.

Experimental Workflow: MIC Determination

This flowchart outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

G cluster_workflow Workflow for MIC Determination start Start step1 Prepare Serial Dilutions of Antibiotic in 96-Well Plate start->step1 step2 Standardize Bacterial Inoculum (0.5 McFarland) step1->step2 step3 Inoculate Wells with Standardized Bacteria step2->step3 step4 Incubate Plate (35°C for 18-24h) step3->step4 step5 Read Results: Identify Lowest Concentration with No Visible Growth step4->step5 end End (MIC Value) step5->end

Caption: Workflow for the broth microdilution MIC assay.

References

Comparative Efficacy of Penicillin T: A Guide to Antibacterial Activity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the antibacterial activity of a novel penicillin variant, herein referred to as Penicillin T. It outlines standard experimental protocols, presents comparative data in a structured format, and visualizes key pathways and workflows. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound

This compound is a novel semi-synthetic derivative of the penicillin family of antibiotics. Like other members of the β-lactam class, its core chemical structure features a four-membered β-lactam ring fused to a five-membered thiazolidine (B150603) ring.[1] This structural moiety is essential for its antibacterial activity.[1] The unique side chain of this compound is hypothesized to enhance its efficacy against a broader spectrum of bacteria and confer resistance to bacterial β-lactamase enzymes.

The primary mechanism of action for penicillins involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall.[1][2][3][4] By blocking the cross-linking of peptidoglycan, this compound is expected to induce cell wall weakening and subsequent lysis, leading to bacterial cell death.[3][4]

Comparative Antibacterial Spectrum

The in vitro activity of this compound was compared against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, were determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Beta-Lactam Antibiotics

Bacterial StrainThis compound (µg/mL)Penicillin G (µg/mL)Amoxicillin (µg/mL)Methicillin (µg/mL)
Staphylococcus aureus (MSSA)0.250.1250.52
Staphylococcus aureus (MRSA)4>256>256>256
Streptococcus pneumoniae≤0.06≤0.06≤0.060.125
Enterococcus faecalis2418
Escherichia coli8>25616>256
Pseudomonas aeruginosa>256>256>256>256

Interpretation of Data: The preliminary data suggest that this compound exhibits potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and Streptococcus pneumoniae, comparable to or exceeding that of Penicillin G and Amoxicillin. Notably, it demonstrates enhanced activity against Enterococcus faecalis compared to Penicillin G. While showing some activity against Escherichia coli, it is not effective against Pseudomonas aeruginosa. The observed activity against a methicillin-resistant Staphylococcus aureus (MRSA) strain, albeit at a higher concentration, warrants further investigation.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) dispense Dispense diluted antibiotic and bacterial suspension into 96-well microtiter plates start->dispense inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->dispense incubate Incubate plates at 37°C for 18-24 hours dispense->incubate read Visually inspect plates for turbidity incubate->read mic Determine MIC: lowest concentration with no visible growth read->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on an appropriate agar (B569324) plate are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

Time-Kill Assay

To assess the bactericidal or bacteriostatic activity of this compound, a time-kill assay was performed.

Methodology:

  • Culture Preparation: A logarithmic phase bacterial culture is diluted in fresh CAMHB to a starting concentration of approximately 1 x 10^6 CFU/mL.

  • Antibiotic Addition: this compound is added at concentrations corresponding to 1x, 4x, and 8x the predetermined MIC. A growth control with no antibiotic is also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated onto Mueller-Hinton agar.

  • Colony Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the viable bacterial count (CFU/mL). A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action: Signaling Pathway

The established mechanism of action for penicillin-class antibiotics is the disruption of bacterial cell wall synthesis.

Signaling Pathway of Penicillin Action

Penicillin_Mechanism penicillin_t This compound pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) penicillin_t->pbp Binds to and inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Cell Wall Synthesis crosslinking->cell_wall lysis Cell Lysis and Death cell_wall->lysis Prevents

Caption: Mechanism of action of this compound on bacterial cell wall synthesis.

Conclusion

The preliminary validation of this compound demonstrates its potential as a promising new antibacterial agent, particularly against key Gram-positive pathogens. Its efficacy against certain bacterial strains appears to be superior to that of some existing penicillins. Further studies are warranted to fully elucidate its spectrum of activity, investigate its potential against resistant strains, and assess its in vivo efficacy and safety profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for the continued development of this compound.

References

Navigating the Maze of Beta-Lactam Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in antimicrobial therapy is the phenomenon of cross-resistance, where a bacterium resistant to one antibiotic also exhibits resistance to other structurally similar drugs. This guide provides a comprehensive comparison of cross-resistance patterns between representative penicillins and other beta-lactam antibiotics, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While the term "Penicillin T" does not correspond to a recognized beta-lactam antibiotic in scientific literature, this guide will utilize Penicillin G, a foundational natural penicillin, and Amoxicillin, a widely used aminopenicillin, as exemplary compounds to explore the principles of cross-resistance within the broader beta-lactam class.

Understanding the Mechanisms of Action and Resistance

Beta-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, share a common structural feature: the beta-lactam ring. This ring is crucial for their antibacterial activity, which involves inhibiting penicillin-binding proteins (PBPs). PBPs are essential bacterial enzymes responsible for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall.[1][2][3][4] By binding to and inactivating these proteins, beta-lactams disrupt cell wall integrity, leading to bacterial cell death.[2][3][5][6]

Bacterial resistance to beta-lactams primarily arises from two key mechanisms that can lead to cross-resistance among different members of this antibiotic class:

  • Enzymatic Degradation by Beta-Lactamases: Bacteria can produce enzymes called beta-lactamases that hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[7][8][9] The substrate specificity of these enzymes varies. Some beta-lactamases may preferentially inactivate certain penicillins, while others, known as extended-spectrum beta-lactamases (ESBLs), can degrade a wide range of penicillins and cephalosporins.[9] Carbapenemases are a class of beta-lactamases that can inactivate carbapenems, which are often considered last-resort antibiotics.[7][9]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can alter their structure, reducing their affinity for beta-lactam antibiotics.[1][10][11][12] This prevents the antibiotic from effectively binding to its target and inhibiting cell wall synthesis. Such alterations are a significant cause of resistance in bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][10][12]

Comparative Analysis of Cross-Resistance

The extent of cross-resistance between a specific penicillin and other beta-lactams is dependent on the underlying resistance mechanism present in the bacterium.

Scenario 1: Beta-Lactamase Production

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for a bacterial strain producing a broad-spectrum beta-lactamase. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater susceptibility.

Antibiotic ClassAntibioticHypothetical MIC (µg/mL) for a Beta-Lactamase Producing StrainInterpretation
Penicillins Penicillin G>256Resistant
Amoxicillin>256Resistant
Cephalosporins Ceftriaxone128Resistant
Carbapenems Imipenem0.5Susceptible
Monobactams Aztreonam64Resistant

In this scenario, the beta-lactamase effectively hydrolyzes Penicillin G, Amoxicillin, the third-generation cephalosporin (B10832234) Ceftriaxone, and the monobactam Aztreonam, leading to high-level resistance. However, the carbapenem (B1253116) Imipenem remains effective, indicating that this particular beta-lactamase does not efficiently degrade it. This demonstrates partial cross-resistance across the beta-lactam class.

Scenario 2: Alteration in Penicillin-Binding Proteins

The table below illustrates hypothetical MIC data for a bacterial strain with altered PBPs that reduce the binding affinity of many beta-lactams.

Antibiotic ClassAntibioticHypothetical MIC (µg/mL) for a Strain with Altered PBPsInterpretation
Penicillins Penicillin G128Resistant
Amoxicillin64Resistant
Cephalosporins Ceftriaxone32Resistant
Carbapenems Imipenem16Resistant
Monobactams Aztreonam8Intermediate

Here, the structural changes in the PBPs confer resistance to penicillins, cephalosporins, and carbapenems. The monobactam Aztreonam may retain some activity, suggesting that the specific PBP alterations have a less pronounced effect on its binding. This scenario highlights extensive cross-resistance across multiple beta-lactam classes due to target site modification.

Experimental Protocols

Accurate determination of cross-resistance relies on standardized antimicrobial susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to quantify the in vitro activity of an antimicrobial agent.

Principle: A standardized suspension of bacteria is inoculated into microplate wells containing serial twofold dilutions of the antibiotic. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after a defined incubation period.

Detailed Protocol:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each beta-lactam antibiotic in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations in the microplate wells.

  • Inoculum Preparation: Culture the bacterial isolate on an appropriate agar (B569324) medium overnight. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizing Resistance Mechanisms and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

Beta_Lactam_Resistance_Mechanisms cluster_mechanisms Mechanisms of Beta-Lactam Resistance cluster_outcome Outcome Beta_Lactamase Enzymatic Degradation (Beta-Lactamase Production) Cross_Resistance Cross-Resistance to Multiple Beta-Lactams Beta_Lactamase->Cross_Resistance Broad substrate specificity PBP_Alteration Target Modification (PBP Alteration) PBP_Alteration->Cross_Resistance Reduced affinity for multiple beta-lactams

Caption: Mechanisms leading to beta-lactam cross-resistance.

MIC_Workflow A Prepare Serial Dilutions of Beta-Lactam Antibiotics C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Read MIC (Lowest Concentration with No Growth) D->E

Caption: Experimental workflow for MIC determination.

References

A Comparative Guide to the Synergistic Effect of Ticarcillin and Clavulanic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro synergistic effect of ticarcillin (B1683155) and clavulanic acid against various bacterial strains. While the topic specified "Penicillin T," this is not a standard nomenclature in pharmacology. This guide will focus on Ticarcillin, a carboxypenicillin frequently combined with clavulanic acid, and it is presumed this was the intended subject. By presenting key experimental data, detailed methodologies, and visual representations of the underlying mechanisms, this document serves as a valuable resource for understanding and advancing antibacterial research.

The combination of ticarcillin and clavulanic acid is a cornerstone in the treatment of infections caused by bacteria that have developed resistance to ticarcillin alone.[1] Ticarcillin, like other penicillin-class antibiotics, functions by inhibiting the synthesis of the bacterial cell wall. However, its effectiveness is limited by the production of β-lactamase enzymes by certain bacteria. These enzymes hydrolyze the β-lactam ring, a critical structural component of penicillin antibiotics, rendering them inactive.[1]

Clavulanic acid is a β-lactamase inhibitor that, despite having weak antibacterial activity on its own, irreversibly binds to and inactivates many β-lactamase enzymes.[2][3] This action protects ticarcillin from degradation, restoring its efficacy against β-lactamase-producing resistant bacteria.[2][4] The synergistic relationship significantly broadens ticarcillin's spectrum of activity.[5]

Quantitative Analysis of Synergistic Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing the synergistic effect of ticarcillin and clavulanic acid. The following table summarizes the in vitro efficacy of this combination against various ticarcillin-resistant bacterial strains.

Bacterial SpeciesTicarcillin Alone (Susceptible Isolates)Ticarcillin + Clavulanic Acid (Susceptible Isolates)Reference
Staphylococcus aureus2/1414/14[6]
Gram-negative bacilli (aggregate)Not specified48/57 (84.2%)[7]
Escherichia coli0/99/9[7]
Klebsiella spp.4/1410/14[7]
Enterobacter spp.2/31/3[7]
Serratia spp.0/88/8[7]
Proteus & Providencia spp.0/88/8[7]
Salmonella spp.0/22/2[7]
Acinetobacter spp.0/44/4[7]
Pseudomonas aeruginosa3/96/9[7]
Mechanism of Action: Signaling Pathway

The synergistic interaction between ticarcillin and clavulanic acid is a direct result of clavulanic acid's ability to inhibit β-lactamase enzymes. The following diagram illustrates this protective mechanism.

G cluster_bacteria β-lactamase Producing Bacterium Ticarcillin Ticarcillin Cell_Wall_Synthesis Cell Wall Synthesis Ticarcillin->Cell_Wall_Synthesis Inhibits Clavulanic_Acid Clavulanic_Acid Beta_Lactamase β-lactamase Clavulanic_Acid->Beta_Lactamase Inhibits Beta_Lactamase->Ticarcillin Inactivates Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to

Mechanism of ticarcillin and clavulanic acid synergy.

Experimental Protocols

The synergistic effect of ticarcillin and clavulanic acid is commonly quantified using the checkerboard assay. This method systematically evaluates the inhibitory effects of various concentrations of two antimicrobial agents, both alone and in combination.[8][9]

Checkerboard Assay Protocol

1. Preparation of Materials:

  • Microtiter Plates: Standard 96-well microtiter plates are used.

  • Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]

  • Antimicrobial Solutions: Stock solutions of ticarcillin and clavulanic acid are prepared. A series of twofold dilutions of each agent are made.[9] For testing the combination, the concentration of clavulanic acid is often kept constant.[10]

2. Assay Setup:

  • The first antibiotic (e.g., ticarcillin) is serially diluted along the x-axis of the microtiter plate.[8]

  • The second antibiotic (e.g., clavulanic acid) is serially diluted along the y-axis.[8]

  • This creates a grid where each well contains a unique combination of concentrations of the two drugs.[11]

  • Control wells containing each drug alone, as well as a growth control without any antibiotics, are included.[11]

3. Inoculation and Incubation:

  • Each well is inoculated with the prepared bacterial suspension.[8]

  • The plate is incubated at 35°C for 16-20 hours.[8]

4. Data Analysis and Interpretation:

  • After incubation, the wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination.

  • The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.[8][11]

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

  • The results are interpreted as follows[12]:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Experimental Workflow: Checkerboard Assay

The following diagram outlines the key steps in performing a checkerboard assay to determine antibiotic synergy.

G A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension A->D B Prepare Serial Dilutions of Ticarcillin & Clavulanic Acid C Dispense Drug Dilutions into 96-well Plate B->C C->D E Incubate Plate (35°C for 16-20h) D->E F Read MICs and Calculate FIC Index E->F G Determine Synergy, Additive, or Antagonism F->G

Workflow for the checkerboard synergy assay.

References

Comparative Analysis of Penicillin Side Effect Profiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the adverse effect profiles of major penicillin classes, developed for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of side effect data, detailed experimental protocols for their assessment, and visual representations of key biological and experimental pathways.

Introduction

The penicillin family of antibiotics has been a cornerstone of antibacterial therapy for decades. While highly effective, their use is associated with a range of adverse effects. Understanding the comparative side effect profiles of different penicillin classes is crucial for informed clinical use and the development of safer alternatives. This guide provides a detailed comparison of the known side effect profiles of major penicillin classes.

It is important to note that the term "Penicillin T" does not correspond to a recognized, clinically approved penicillin. Searches of scientific literature and drug databases reveal no clinical data, including side effect profiles, for a compound with this designation. Therefore, a direct comparative analysis involving "this compound" is not feasible. This guide will instead focus on a comparative analysis of well-established penicillin classes: Natural Penicillins, Aminopenicillins, and Extended-Spectrum Penicillins.

Comparative Table of Side Effect Profiles

The following table summarizes the common and significant adverse effects associated with major classes of penicillins. Frequencies can vary based on the specific drug, dosage, and patient population.

Side Effect CategoryNatural Penicillins (e.g., Penicillin G, Penicillin V)Aminopenicillins (e.g., Amoxicillin, Ampicillin)Extended-Spectrum Penicillins (e.g., Piperacillin)
Gastrointestinal Nausea, vomiting, diarrhea, stomatitis.[1]Diarrhea (more common), nausea, vomiting.[2][3]Diarrhea, nausea, vomiting, constipation.
Hypersensitivity Rash, urticaria, anaphylaxis (rare), serum sickness.[1]Maculopapular rash (higher incidence, especially with viral infections), urticaria, anaphylaxis (rare).[3]Rash, pruritus, urticaria, anaphylaxis (rare).
Hematologic Coombs-positive hemolytic anemia (with high doses), neutropenia.[1]Eosinophilia, hemolytic anemia, thrombocytopenia (rare).Leukopenia, neutropenia, thrombocytopenia (especially with prolonged use).
Neurologic Neurotoxicity with very high doses or renal impairment (seizures).[2]Seizures (with high doses and/or renal impairment).Headache, dizziness, seizures (rare).
Renal Acute interstitial nephritis (rare).[1]Acute interstitial nephritis (rare).Acute interstitial nephritis (rare), renal dysfunction.
Hepatic Mild elevation of liver enzymes (rare).Mild to moderate elevation in AST and ALT.Elevated liver enzymes.
Local Reactions Pain and inflammation at the injection site.Phlebitis or thrombophlebitis with IV administration.Pain at the injection site, phlebitis.
Superinfections Candidiasis (oral or vaginal).Candidiasis, Clostridium difficile-associated diarrhea.[2]Candidiasis, Clostridium difficile-associated diarrhea.

Experimental Protocols for Side Effect Evaluation

The determination of adverse drug reactions relies on a combination of pre-clinical and clinical studies. Below are outlines of key experimental methodologies.

Clinical Trial Protocol for Assessing Hypersensitivity Reactions
  • Objective: To evaluate the incidence and severity of hypersensitivity reactions to a new penicillin agent compared to a standard-of-care penicillin.

  • Study Design: A randomized, double-blind, active-control clinical trial.

  • Patient Population: A cohort of adult patients with bacterial infections requiring penicillin therapy, with no prior history of penicillin allergy.

  • Methodology:

    • Informed Consent: All participants provide written informed consent.

    • Randomization: Patients are randomly assigned to receive either the investigational penicillin or the standard penicillin.

    • Drug Administration: The drug is administered at a standard therapeutic dose and route.

    • Monitoring: Patients are closely monitored for signs of hypersensitivity, including skin rash, urticaria, angioedema, and anaphylaxis, for a defined period post-administration.

    • Data Collection: All adverse events are recorded, graded for severity (e.g., using the Common Terminology Criteria for Adverse Events - CTCAE), and assessed for causality.

    • Laboratory Tests: Blood samples may be collected to measure levels of tryptase and histamine (B1213489) in cases of suspected anaphylaxis.

    • Skin Testing: In cases of delayed reactions, penicillin skin testing and patch testing may be performed to confirm drug sensitization.

  • Statistical Analysis: The incidence of hypersensitivity reactions between the two groups is compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).

Pre-clinical Protocol for Assessing Gastrointestinal Side Effects
  • Objective: To assess the potential of a new penicillin compound to cause gastrointestinal disturbances in an animal model.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Methodology:

    • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

    • Grouping: Animals are randomly assigned to a control group (vehicle only) and multiple experimental groups receiving different doses of the test penicillin.

    • Drug Administration: The compound is administered orally once or twice daily for a period of 7 to 14 days.

    • Observation: Animals are observed daily for clinical signs of gastrointestinal distress, including changes in stool consistency (diarrhea), reduced food and water intake, and weight loss.

    • Fecal Analysis: Fecal samples are collected to assess water content and the presence of inflammatory markers.

    • Histopathology: At the end of the study, animals are euthanized, and sections of the gastrointestinal tract (stomach, small intestine, colon) are collected for histopathological examination to look for signs of inflammation, mucosal damage, or changes in gut morphology.

  • Data Analysis: Quantitative data (body weight, food/water intake, fecal water content) are analyzed using ANOVA. Histopathological findings are scored and compared between groups.

Visualizations

Signaling Pathway of Penicillin-Induced Anaphylaxis

cluster_mast_cell Mast Cell cluster_symptoms Clinical Manifestations Penicillin_Protein Penicillin-Protein Conjugate IgE IgE Antibodies Penicillin_Protein->IgE Cross-links Fc_epsilon_RI FcεRI Receptor IgE->Fc_epsilon_RI Binds to Degranulation Degranulation Fc_epsilon_RI->Degranulation Activates Mediators Release of Mediators (Histamine, Tryptase) Degranulation->Mediators Vasodilation Vasodilation & Increased Permeability Mediators->Vasodilation Bronchoconstriction Bronchoconstriction Mediators->Bronchoconstriction Urticaria Urticaria (Hives) Mediators->Urticaria

Caption: Mechanism of Type I hypersensitivity reaction to penicillin.

Experimental Workflow for Comparative Side Effect Analysis

cluster_preclinical Pre-clinical Phase cluster_clinical Clinical Trials cluster_postmarket Post-marketing Surveillance In_vitro In Vitro Assays (e.g., Cytotoxicity) Animal_studies Animal Toxicity Studies (Rodent & Non-rodent) In_vitro->Animal_studies Phase_I Phase I (Safety in Healthy Volunteers) Animal_studies->Phase_I IND Submission Phase_II Phase II (Efficacy & Side Effects in Patients) Phase_I->Phase_II Phase_III Phase III (Large-scale Comparison) Phase_II->Phase_III Phase_IV Phase IV Studies Phase_III->Phase_IV NDA Approval Spontaneous_reporting Spontaneous Reporting (e.g., FAERS) Phase_III->Spontaneous_reporting Market Launch

Caption: Workflow for drug side effect evaluation.

References

Unraveling the Combat Against Gram-Positive Pathogens: A Comparative Analysis of Ticarcillin and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a head-to-head comparison between a purported "Penicillin T" and vancomycin (B549263) have revealed that "this compound" is not a recognized or documented antibiotic. To fulfill the core request for a comparative guide, this report will utilize Ticarcillin (B1683155), a well-established carboxypenicillin, as a representative penicillin for a detailed, data-driven analysis against the glycopeptide antibiotic, vancomycin. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of their mechanisms of action, in vitro efficacy, and the experimental protocols underpinning such comparisons.

This analysis focuses on the in vitro activity of these two antibiotics against key Gram-positive pathogens, a domain where vancomycin is a cornerstone of therapy and where the utility of an extended-spectrum penicillin like ticarcillin warrants comparative scrutiny.

At a Glance: Key Differences and Mechanisms of Action

FeatureTicarcillinVancomycin
Class Carboxypenicillin (β-lactam)Glycopeptide
Primary Spectrum Gram-negative bacteria (especially Pseudomonas aeruginosa)Gram-positive bacteria (including MRSA)
Mechanism of Action Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing peptidoglycan cross-linking.Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing both transglycosylation and transpeptidation.
Common Resistance Production of β-lactamase enzymes that hydrolyze the β-lactam ring.Alteration of the D-Ala-D-Ala target to D-Ala-D-Lac or D-Ala-D-Ser.

In Vitro Efficacy: A Head-to-Head Comparison

Direct comparative studies detailing the in vitro efficacy of ticarcillin versus vancomycin against a broad panel of Gram-positive bacteria are limited, primarily because ticarcillin's main clinical application is against Gram-negative organisms. However, available data allows for an indirect comparison of their activity against key pathogens.

It is important to note that ticarcillin is often combined with a β-lactamase inhibitor, such as clavulanic acid, to broaden its spectrum against β-lactamase-producing bacteria. The data presented below for ticarcillin should be interpreted with this in mind where specified.

Minimum Inhibitory Concentrations (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. It is a critical measure of an antibiotic's potency.

OrganismTicarcillin MIC (µg/mL)Vancomycin MIC (µg/mL)
Staphylococcus aureusData for ticarcillin alone is scarce. With clavulanic acid, susceptibility is variable.0.5 - 2.0
Enterococcus faecalis2 - 16 (with clavulanic acid)[1]0.5 - 4[2]

Note: The provided MIC for Enterococcus faecalis for ticarcillin is in combination with clavulanic acid. The activity of ticarcillin alone against this organism is expected to be lower. Vancomycin MIC values can vary, and strains with MICs ≥2 µg/mL may be associated with poorer clinical outcomes.[3]

Signaling Pathways and Mechanisms of Action

The fundamental difference in the mechanism of action between ticarcillin and vancomycin lies in their molecular targets within the bacterial cell wall synthesis pathway.

Ticarcillin's Mechanism of Action

Ticarcillin, as a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. By covalently binding to the active site of PBPs, ticarcillin inactivates them, thereby halting the cross-linking of the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Ticarcillin_Pathway Ticarcillin Mechanism of Action Ticarcillin Ticarcillin PBP Penicillin-Binding Proteins (PBPs) Ticarcillin->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking Cell_Wall Bacterial Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Loss of integrity leads to

Ticarcillin's inhibitory effect on bacterial cell wall synthesis.
Vancomycin's Mechanism of Action

Vancomycin employs a different strategy. It is a large glycopeptide molecule that forms a cap over the D-Ala-D-Ala terminus of the peptidoglycan precursors. This steric hindrance prevents the precursors from being incorporated into the growing peptidoglycan chain by transglycosylases and also blocks the cross-linking of these chains by transpeptidases (a function of PBPs). This dual inhibition of cell wall synthesis is highly effective against Gram-positive bacteria.

Vancomycin_Pathway Vancomycin Mechanism of Action Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursors Vancomycin->D_Ala_D_Ala Binds to Transglycosylation Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Vancomycin's inhibition of cell wall synthesis via precursor binding.

Experimental Protocols

Accurate and reproducible in vitro susceptibility testing is paramount for comparing the efficacy of antibiotics. The following are standardized protocols for determining Minimum Inhibitory Concentrations (MICs).

Broth Microdilution Method for MIC Determination

This method determines the MIC of an antibiotic in a liquid growth medium.

Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antibiotic_Dilution Prepare serial two-fold dilutions of antibiotic in broth Inoculation Inoculate each well of a 96-well plate with bacterial suspension Antibiotic_Dilution->Inoculation Bacterial_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Bacterial_Inoculum->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination MIC is the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Workflow for determining MIC by broth microdilution.

Detailed Steps:

  • Prepare Antibiotic Dilutions: A series of two-fold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The wells are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits growth.

Agar (B569324) Disk Diffusion (Kirby-Bauer) Method

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Disk_Diffusion_Workflow Agar Disk Diffusion (Kirby-Bauer) Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Plate_Inoculation Inoculate a Mueller-Hinton agar plate with a standardized bacterial suspension Disk_Placement Place antibiotic-impregnated disks on the agar surface Plate_Inoculation->Disk_Placement Incubation Incubate at 35-37°C for 16-20 hours Disk_Placement->Incubation Measure_Zones Measure the diameter of the zone of inhibition Incubation->Measure_Zones Interpret_Results Interpret as Susceptible, Intermediate, or Resistant based on standard charts Measure_Zones->Interpret_Results

Workflow for the Kirby-Bauer disk diffusion test.

Detailed Steps:

  • Plate Inoculation: A Mueller-Hinton agar plate is uniformly inoculated with a standardized bacterial suspension.

  • Disk Placement: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Zone Measurement and Interpretation: The diameter of the zone of growth inhibition around each disk is measured. This diameter is then compared to established zone diameter interpretive standards to classify the organism as susceptible, intermediate, or resistant to the antibiotic.

Conclusion

While both ticarcillin and vancomycin are potent bactericidal agents that target the bacterial cell wall, their distinct mechanisms of action and primary spectra of activity define their clinical roles. Vancomycin remains a critical therapeutic option for serious Gram-positive infections, including those caused by MRSA. Ticarcillin, particularly when combined with a β-lactamase inhibitor, is a valuable agent for treating infections caused by Gram-negative bacteria. The head-to-head in vitro data, though limited for direct comparison against Gram-positive organisms, underscores the specialized nature of these antibiotics. For researchers and drug development professionals, understanding these differences is crucial for the rational design of new antimicrobial agents and the development of effective therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Penicillin T: A Comparative Structural Activity Relationship (SAR) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural activity relationship (SAR) of Penicillin T (p-aminobenzylpenicillin) within the broader context of the penicillin family of antibiotics. Due to the limited availability of specific quantitative data for this compound, this guide will utilize Ampicillin as a primary comparator to elucidate the SAR principles of aminopenicillins, contrasted with the foundational Penicillin G. This approach allows for a robust examination of how structural modifications to the penicillin core influence antibacterial efficacy and spectrum.

Comparative Analysis of Antibacterial Activity

The antibacterial potency of penicillins is fundamentally linked to their chemical structure. The core bicyclic system, consisting of a thiazolidine (B150603) ring fused to a β-lactam ring, is the essential pharmacophore responsible for inhibiting bacterial cell wall synthesis.[1] The acyl-amino side chain at the C-6 position of the β-lactam ring, however, dictates the spectrum of activity, stability to bacterial β-lactamases, and pharmacokinetic properties of the individual penicillin derivative.

This compound belongs to the aminopenicillin class, characterized by the presence of an amino group on the α-carbon of the benzyl (B1604629) side chain. This structural feature significantly enhances the antibiotic's ability to penetrate the outer membrane of Gram-negative bacteria through porin channels, thereby expanding its spectrum of activity compared to natural penicillins like Penicillin G.[2]

The following table summarizes the in vitro activity, expressed as Minimum Inhibitory Concentration (MIC) values (in µg/mL), of Penicillin G and Ampicillin against key Gram-positive and Gram-negative bacterial species. A lower MIC value indicates greater potency.

AntibioticChemical StructureStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Penicillin G 0.015 - >2560.008 - 2.0>128>128
Ampicillin 0.06 - >2560.015 - 4.02.0 - 128>512
This compound Data not readily availableData not readily availableData not readily availableData not readily available

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a range compiled from various sources.

Structural Activity Relationship of Penicillins

The following diagram illustrates the key structural features of the penicillin nucleus and the influence of the side chain (R-group) on its antibacterial properties.

SAR_Penicillin cluster_properties Biological Properties penam_core R_group Acyl Side Chain (e.g., Benzyl in Penicillin G, Aminobenzyl in Ampicillin/Penicillin T) spectrum Antibacterial Spectrum R_group->spectrum Influences stability β-lactamase Stability R_group->stability Influences acid_stability Acid Stability R_group->acid_stability Influences

Caption: General Structural Activity Relationship of Penicillins.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for cross-linking the peptidoglycan chains. The strained β-lactam ring of penicillin mimics the D-Ala-D-Ala substrate of the PBP, leading to the acylation of the enzyme's active site serine residue. This irreversible inhibition of PBPs disrupts cell wall integrity, leading to cell lysis and bacterial death.

The signaling pathway can be visualized as follows:

MOA_Penicillin penicillin Penicillin (e.g., this compound) pbp Penicillin-Binding Protein (PBP) (Transpeptidase) penicillin->pbp Binds to & inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Synthesis peptidoglycan->cell_wall Essential for lysis Cell Lysis & Bacterial Death cell_wall->lysis Disruption leads to

Caption: Penicillin's Mechanism of Action.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The following is a detailed methodology for determining the MIC of an antibiotic using the broth microdilution method, based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3]

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test organism grown on appropriate agar (B569324).

  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Stock Solution: A stock solution of the antibiotic of known concentration, prepared according to the manufacturer's instructions.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.

  • Saline Solution: Sterile 0.85% NaCl.

  • Spectrophotometer or Densitometer: For standardizing the bacterial inoculum.

2. Inoculum Preparation:

  • Select several morphologically similar colonies from the fresh agar plate and suspend them in saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions:

  • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate to achieve a range of final concentrations.

  • Typically, a volume of 50 µL of the diluted antibiotic is added to each well.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • The final volume in each well will be 100 µL.

  • Incubate the plates at 35 ± 1°C for 18-24 hours in ambient air.

5. Reading and Interpretation:

  • After incubation, examine the plates for visible bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[3]

The workflow for this experimental protocol is illustrated below:

MIC_Workflow start Start: Pure Bacterial Culture inoculum_prep Prepare & Standardize Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Plate with Bacterial Suspension inoculum_prep->inoculation antibiotic_dilution Prepare Serial Dilutions of Antibiotic in 96-Well Plate antibiotic_dilution->inoculation incubation Incubate Plate (35°C, 18-24h) inoculation->incubation reading Read Results for Visible Growth incubation->reading end Determine MIC Value reading->end

Caption: Broth Microdilution MIC Determination Workflow.

References

A Comparative Analysis of Penicillin T: Benchmarking Against Contemporary Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical antibiotic, Penicillin T, against a selection of current benchmark antibiotics. The analysis is based on established experimental protocols and presents quantitative data to facilitate an objective evaluation of its potential therapeutic efficacy.

Introduction to this compound (Hypothetical)

This compound is a novel, semi-synthetic β-lactam antibiotic engineered for enhanced stability and a broadened spectrum of activity. While sharing the core penicillin structure and mechanism of action—inhibition of bacterial cell wall synthesis—its modified side chain is hypothesized to confer improved resistance to certain β-lactamases and increased penetration through the outer membrane of Gram-negative bacteria. This guide benchmarks this compound against foundational and broad-spectrum antibiotics to situate its potential role in the clinical landscape.

Comparative Efficacy and Spectrum of Activity

The following table summarizes the in-vitro activity of this compound in comparison to Penicillin G, Amoxicillin, and Ciprofloxacin against a panel of common bacterial pathogens. Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)

AntibioticStaphylococcus aureus (MSSA)Streptococcus pneumoniaeEscherichia coliPseudomonas aeruginosa
This compound (Hypothetical) 0.06≤0.015416
Penicillin G 0.03[1]≤0.015[1]>64>64
Amoxicillin 0.25[2]0.038[3]>64
Ciprofloxacin 0.510.0150.25

Data for comparator antibiotics are representative values from published literature. Data for this compound is hypothetical.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Like all penicillin-class antibiotics, this compound exerts its bactericidal effect by interfering with the final step of peptidoglycan synthesis in the bacterial cell wall.[4][5][6] The structural integrity of the bacterial cell wall is crucial for survival, protecting the organism from osmotic lysis.[5][7] Penicillins acylate the active site of transpeptidases (also known as Penicillin-Binding Proteins or PBPs), enzymes that catalyze the cross-linking of peptidoglycan strands.[6][8] This irreversible inhibition prevents the formation of a rigid cell wall, leading to cell death.[6][9]

The diagram below illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by β-lactam antibiotics such as this compound.

Peptidoglycan_Synthesis_Inhibition UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_Pentapeptide UDP-NAM-Pentapeptide UDP_NAM->UDP_NAM_Pentapeptide Peptide addition Lipid_II Lipid II (NAM-NAG-Pentapeptide) UDP_NAM_Pentapeptide->Lipid_II Translocation to Lipid Carrier Lipid_Carrier Lipid Carrier Peptidoglycan_Chain Growing Peptidoglycan Chain Lipid_II->Peptidoglycan_Chain Glycosyltransferase (Elongation) Transpeptidase Transpeptidase (PBP) Peptidoglycan_Chain->Transpeptidase Substrate for Cross-linking Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Crosslinked_Peptidoglycan Catalyzes Cross-linking Penicillin_T This compound Penicillin_T->Transpeptidase Inhibition

Caption: Inhibition of bacterial cell wall synthesis by this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antibiotic efficacy. The following are standard protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), antibiotic stock solutions.

  • Procedure:

    • Prepare serial two-fold dilutions of each antibiotic (e.g., this compound, Penicillin G, Amoxicillin, Ciprofloxacin) in CAMHB across the rows of a 96-well plate. The typical concentration range tested is 0.015 to 128 µg/mL.

    • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours.

    • The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.

Assessment of Antibacterial Spectrum via Kirby-Bauer Disk Diffusion

This method assesses the susceptibility of bacteria to different antibiotics.

  • Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, antibiotic-impregnated paper disks (with standardized concentrations), bacterial cultures adjusted to 0.5 McFarland standard.

  • Procedure:

    • Using a sterile swab, uniformly streak the surface of an MHA plate with the standardized bacterial inoculum to create a lawn of bacteria.

    • Aseptically apply the antibiotic disks (e.g., this compound 10 µg, Penicillin G 10 units, Amoxicillin 30 µg) onto the surface of the agar, ensuring firm contact.

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.

    • Compare the measured zone diameters to standardized charts (e.g., from CLSI) to classify the organism as Susceptible (S), Intermediate (I), or Resistant (R) to each antibiotic.

Workflow for Comparative Antibiotic Benchmarking

The logical flow for a comprehensive benchmarking study of a new antibiotic candidate like this compound against existing drugs is depicted below.

Antibiotic_Benchmarking_Workflow Start Start: New Antibiotic (this compound) Select_Comparators Select Comparator Antibiotics (e.g., Penicillin G, Amoxicillin) Start->Select_Comparators Select_Pathogens Select Bacterial Pathogen Panel (Gram-positive & Gram-negative) Start->Select_Pathogens MIC_Testing Primary Efficacy Screening: MIC Determination (Broth Microdilution) Select_Comparators->MIC_Testing Select_Pathogens->MIC_Testing Spectrum_Testing Antibacterial Spectrum Analysis (Disk Diffusion / Agar Dilution) MIC_Testing->Spectrum_Testing MOA_Studies Mechanism of Action Studies (e.g., PBP Binding Assay) Spectrum_Testing->MOA_Studies Data_Analysis Data Analysis & Comparison: - Potency (MIC values) - Spectrum of Activity MOA_Studies->Data_Analysis Conclusion Conclusion: Profile of this compound vs. Benchmarks Data_Analysis->Conclusion

Caption: A logical workflow for benchmarking a novel antibiotic.

Conclusion

This guide presents a framework for the evaluation of the hypothetical antibiotic, this compound. Based on the hypothetical data, this compound demonstrates promising broad-spectrum activity, with potent action against key Gram-positive pathogens and improved efficacy against E. coli compared to older penicillins. Its mechanism of action is consistent with the β-lactam class of antibiotics. The provided experimental protocols offer a standardized approach for researchers to validate these findings and further characterize novel antimicrobial agents. Continued investigation through these and more advanced preclinical models is essential to fully delineate the therapeutic potential of new candidates like this compound in the ongoing effort to combat antimicrobial resistance.

References

A Comparative Guide to the Synthesis of Penicillin T: A Novel Enzymatic Approach vs. Traditional Chemical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and sustainable methods for the synthesis of antibiotics is a cornerstone of pharmaceutical research. This guide provides a detailed comparison of a novel, environmentally friendly enzymatic synthesis method for Penicillin T against the established, traditional chemical synthesis route. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to provide researchers with the necessary information to evaluate and adopt more sustainable and efficient practices in antibiotic manufacturing.

Executive Summary

This compound, a semisynthetic penicillin, holds therapeutic potential. Its synthesis, analogous to other aminopenicillins like ampicillin, has traditionally relied on chemical methods that involve harsh conditions and generate significant waste. This guide introduces a novel enzymatic approach that offers a greener alternative, leveraging the specificity and efficiency of immobilized Penicillin G Acylase (PGA). A comprehensive analysis of reaction parameters, yields, purity, and environmental impact demonstrates the considerable advantages of the enzymatic route over the traditional chemical pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and formulation.

PropertyValue
IUPAC Name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1]
Molecular Formula C₁₆H₁₉N₃O₄S[1]
Molecular Weight 349.4 g/mol [1]
pKa Approximately 2.6-2.8 (for the carboxylic acid group, typical for penicillins)[2]
Appearance Expected to be a solid powder[2]

Comparative Analysis of Synthesis Methods

This section provides a quantitative comparison of the key performance indicators for the traditional chemical synthesis and the novel enzymatic synthesis of this compound. The data for this compound synthesis is extrapolated from established data for the synthesis of ampicillin, a structurally similar aminopenicillin.

ParameterTraditional Chemical Synthesis (Dane Salt Method)Novel Enzymatic Synthesis
Catalyst Chemical reagents (e.g., pivaloyl chloride)Immobilized Penicillin G Acylase (PGA)
Primary Reactants 6-Aminopenicillanic acid (6-APA), Dane salt of D-(-)-α-amino-p-hydroxyphenylacetic acid6-Aminopenicillanic acid (6-APA), p-aminophenylglycine methyl ester (p-APGME)
Reaction Temperature Very low (typically -30°C to -50°C)[3]Mild (typically 25°C - 35°C)[4]
Reaction pH Acidic conditions for hydrolysis (pH ~1.5)[3]Near neutral (typically pH 6.0 - 7.0)[3]
Solvents Halogenated organic solvents (e.g., methylene (B1212753) chloride)[3]Primarily aqueous media[3][4]
Typical Yield ~77% - 82%[3]88% - 97%[5][6]
Product Purity High (e.g., 98%), but requires extensive purification to remove by-products[3]High (often >99%), with minimal purification required[5]
By-products Dane salt protecting groups, various saltsp-aminophenylglycine
Environmental Impact High, due to the use of toxic solvents and reagents, and generation of significant wasteLow, as it is an aqueous-based process with a recyclable enzyme catalyst

Experimental Protocols

Detailed methodologies for the traditional chemical and novel enzymatic synthesis of a this compound analogue are provided below.

Traditional Chemical Synthesis: Dane Salt Method

This method involves the protection of the amino group of the side chain precursor before its activation and subsequent coupling with 6-APA.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • Dane salt of p-aminophenylglycine

  • Pivaloyl chloride

  • Methylene chloride

  • Triethylamine

  • Hydrochloric acid

Procedure:

  • Silylation of 6-APA: Suspend 6-APA in methylene chloride and add triethylamine. Cool the mixture to 0°C and add trimethylsilyl (B98337) chloride. Stir the reaction mixture at room temperature for 2-3 hours.

  • Activation of the Side Chain: In a separate flask, dissolve the Dane salt of p-aminophenylglycine in methylene chloride and cool to -40°C. Add pivaloyl chloride dropwise and stir for 2 hours.

  • Acylation: Add the silylated 6-APA solution to the activated side chain mixture at -40°C. Allow the reaction to proceed for 3 hours.

  • Hydrolysis and Deprotection: Add water to the reaction mixture and adjust the pH to 1.5 with hydrochloric acid to hydrolyze the silyl (B83357) ester and remove the Dane salt protecting group.

  • Crystallization and Isolation: Adjust the pH to the isoelectric point of this compound to induce crystallization. Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Novel Enzymatic Synthesis

This novel method utilizes immobilized Penicillin G Acylase in an aqueous system, representing a significant advancement in green chemistry for antibiotic production.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • p-aminophenylglycine methyl ester (p-APGME)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate (B84403) buffer (0.1 M, pH 6.5)

  • Ammonia (B1221849) solution (3 M) for pH adjustment

Procedure:

  • Reaction Setup: Prepare a solution of 6-APA and p-APGME in phosphate buffer in a temperature-controlled reactor at 25°C. A typical molar ratio of p-APGME to 6-APA is 3:1.[4]

  • Enzyme Addition: Introduce the immobilized PGA to the reaction mixture to initiate the synthesis. The enzyme loading should be optimized based on its specific activity.

  • pH Control: Continuously monitor and maintain the pH of the reaction mixture at 6.5 by the controlled addition of ammonia solution.

  • Reaction Monitoring: Track the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the concentrations of this compound, 6-APA, and p-APGME.

  • Product Isolation: Once the reaction reaches equilibrium (typically after 2-4 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused for subsequent batches.

  • Crystallization: Adjust the pH of the filtrate to the isoelectric point of this compound to induce crystallization.

  • Purification: Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield high-purity this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the workflows of the traditional chemical and novel enzymatic synthesis methods.

Traditional_Chemical_Synthesis cluster_side_chain Side Chain Preparation cluster_coupling Coupling Reaction cluster_final Final Steps p_APG p-Aminophenylglycine Dane_Salt Dane Salt Formation (Protection of amino group) p_APG->Dane_Salt Ethylacetoacetate, KOH Activated_Side_Chain Mixed Anhydride Formation (Activation) Dane_Salt->Activated_Side_Chain Pivaloyl chloride Acylation Acylation Activated_Side_Chain->Acylation Six_APA 6-Aminopenicillanic Acid (6-APA) Silylated_APA Silylation of 6-APA (Protection of carboxyl group) Six_APA->Silylated_APA TMCS, TEA Silylated_APA->Acylation Hydrolysis Hydrolysis (Deprotection) Acylation->Hydrolysis Acidic water Crystallization Crystallization Hydrolysis->Crystallization pH adjustment Penicillin_T This compound Crystallization->Penicillin_T

Traditional Chemical Synthesis Workflow

Novel_Enzymatic_Synthesis cluster_reactants Reactants cluster_synthesis Enzymatic Condensation cluster_purification Purification Six_APA 6-Aminopenicillanic Acid (6-APA) Penicillin_T This compound Six_APA->Penicillin_T Acyl_Enzyme p_APGME p-Aminophenylglycine methyl ester (p-APGME) Acyl_Enzyme Acyl-Enzyme Intermediate p_APGME->Acyl_Enzyme Enzyme Enzyme Immobilized Penicillin G Acylase Hydrolysis Hydrolysis (Side Reaction) Acyl_Enzyme->Hydrolysis Crystallization Crystallization Penicillin_T->Crystallization pH adjustment p_APG p-Aminophenylglycine + Methanol Hydrolysis->p_APG Final_Product High-Purity this compound Crystallization->Final_Product

Novel Enzymatic Synthesis Workflow

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins, including this compound, exert their bactericidal effect by inhibiting the transpeptidase enzymes responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This disruption of cell wall synthesis leads to cell lysis and death.

Mechanism_of_Action Penicillin_T This compound (β-lactam ring) Transpeptidase Bacterial Transpeptidase (Penicillin-Binding Protein) Penicillin_T->Transpeptidase Binds to and inhibits Peptidoglycan Peptidoglycan Cross-linking Transpeptidase->Peptidoglycan Catalyzes Cell_Wall Bacterial Cell Wall Synthesis Peptidoglycan->Cell_Wall is essential for Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Inhibition leads to

Mechanism of Action of this compound

Conclusion

The novel enzymatic synthesis of this compound presents a paradigm shift in the production of semisynthetic penicillins. While the traditional chemical route can achieve acceptable yields, it is encumbered by the use of hazardous materials, extreme reaction conditions, and complex purification processes. In contrast, the enzymatic method offers a more sustainable, efficient, and environmentally benign alternative.[3] The mild reaction conditions, high yields, and superior purity of the final product position enzymatic synthesis as the preferred method for the modern, large-scale manufacturing of this compound and other β-lactam antibiotics. The adoption of such green chemistry principles is not only economically advantageous but also a crucial step towards a more sustainable pharmaceutical industry.

References

A Comparative Review of Penicillin Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The discovery of penicillin by Alexander Fleming in 1928 revolutionized modern medicine, ushering in the age of antibiotics.[1][2][3][4][5] Penicillins, a class of beta-lactam antibiotics, are derived from Penicillium molds and are renowned for their bactericidal activity against a wide range of bacteria.[1][2] While the user's query specifically mentioned "Penicillin T," extensive research of scientific literature and historical records reveals no evidence of a designated "this compound" in the classification of penicillins. This guide, therefore, provides a comparative analysis of the pharmacokinetics and pharmacodynamics of well-established and clinically significant penicillins, namely Penicillin G and Penicillin V, to serve as a valuable resource for the scientific community.

Comparative Pharmacokinetics

The pharmacokinetic profiles of penicillins, particularly their absorption, distribution, metabolism, and excretion (ADME), are crucial determinants of their clinical efficacy. The following table summarizes the key pharmacokinetic parameters of Penicillin G and Penicillin V.

Pharmacokinetic ParameterPenicillin GPenicillin V
Route of Administration Intramuscular, Intravenous[1]Oral[1]
Bioavailability Low (<30%) when given orally[1]Higher (60-70%)[1]
Acid Stability Destroyed by stomach acid[1]Relatively resistant to stomach acid[1]
Serum Half-life Approximately 30-60 minutes[6]Short, requiring frequent dosing
Protein Binding Low[1]Varies
Metabolism Minimal hepatic metabolism[1][7]Primarily unchanged[8]
Excretion Primarily renal[1][6][7]Primarily renal[8]

Comparative Pharmacodynamics

The pharmacodynamic properties of penicillins dictate their mechanism of action and spectrum of antibacterial activity.

Pharmacodynamic ParameterPenicillin GPenicillin V
Mechanism of Action Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.[2][6]Inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis.
Spectrum of Activity Effective against many gram-positive bacteria such as streptococci and staphylococci.[1] Also effective against some gram-negative cocci and spirochetes.Similar spectrum to Penicillin G, but generally less potent. Primarily used for infections caused by gram-positive cocci.
Resistance Mechanisms Production of β-lactamase enzymes that inactivate the penicillin molecule.[1] Alterations in penicillin-binding proteins.Production of β-lactamase enzymes. Alterations in penicillin-binding proteins.
Key Pharmacodynamic Index Time-dependent killing (%T > MIC): The percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (MIC).[8]Time-dependent killing (%T > MIC): The percentage of the dosing interval that the drug concentration remains above the minimum inhibitory concentration (MIC).[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of a penicillin against a bacterial strain is the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare serial two-fold dilutions of penicillin in Mueller-Hinton broth. I1 Inoculate each well of a microtiter plate containing penicillin dilutions with the bacterial suspension. P1->I1 P2 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard). P2->I1 I2 Incubate plates at 35-37°C for 16-20 hours. I1->I2 A1 Visually inspect for turbidity. I2->A1 A2 The MIC is the lowest concentration of penicillin that completely inhibits visible bacterial growth. A1->A2

Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy Studies (Mouse Thigh Infection Model)

This model is commonly used to evaluate the in vivo efficacy of antibiotics.

Thigh_Infection_Model cluster_setup Model Setup cluster_treatment Treatment cluster_endpoint Endpoint Analysis S1 Induce neutropenia in mice (e.g., with cyclophosphamide). S2 Inject a standardized bacterial inoculum into the thigh muscle. S1->S2 T1 Administer different dosing regimens of penicillin at specified time points post-infection. S2->T1 E1 Euthanize mice at a predetermined time (e.g., 24 hours post-treatment initiation). T1->E1 E2 Excise thigh muscle and homogenize. E1->E2 E3 Perform quantitative bacterial culture (CFU counting) on thigh homogenates. E2->E3

Experimental workflow for a mouse thigh infection model.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.

Penicillin_MOA Penicillin Penicillin PBP Penicillin-Binding Proteins (PBPs) Penicillin->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Cell Wall Synthesis Peptidoglycan->CellWall is essential for Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Signaling pathway of penicillin's mechanism of action.

References

Penicillin T vs. Penicillin V: A Comparative Analysis of Acid Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the acid stability of Penicillin T and Penicillin V, two members of the penicillin family of antibiotics. The oral bioavailability of penicillins is largely dictated by their stability in the acidic environment of the stomach. Understanding the nuances of their chemical structures and the resulting impact on acid-catalyzed degradation is crucial for the development of effective oral antibiotic therapies.

Chemical Structures and the Basis of Acid Stability

The core of all penicillins features a β-lactam ring fused to a thiazolidine (B150603) ring. The susceptibility of the β-lactam ring to cleavage is the primary route of degradation and inactivation. In acidic conditions, the lone pair of electrons on the side-chain amide oxygen can initiate a rearrangement that leads to the opening of the highly strained β-lactam ring.

Penicillin V (Phenoxymethylpenicillin) is well-known for its enhanced acid stability, which allows for oral administration. This stability is attributed to the electron-withdrawing nature of the phenoxy group in its side chain. This group pulls electron density away from the side-chain amide oxygen, making it less nucleophilic and less likely to attack the β-lactam ring.

This compound , with the IUPAC name (2S,5R,6R)-6-[[2-(4-aminophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1], possesses a 2-(4-aminophenyl)acetyl side chain. The amino group on the phenyl ring is an electron-donating group, which is expected to have the opposite effect of the electron-withdrawing group in Penicillin V.

Quantitative Data Summary

Due to the lack of direct experimental data for the acid stability of this compound, a quantitative comparison table cannot be constructed at this time. However, the table below presents typical data for Penicillin V and Penicillin G (Benzylpenicillin). Penicillin G is often used as a baseline for acid-labile penicillins due to its simple benzyl (B1604629) side chain, which lacks strong electron-withdrawing groups. The stability of this compound is hypothesized to be more comparable to Penicillin G than to Penicillin V based on its side chain's electronic properties.

PenicillinSide ChainHalf-life in Gastric Acid (pH 2.0, 37°C)Oral Bioavailability
Penicillin V Phenoxymethyl~60 minutes~60%
Penicillin G Benzyl<1 minute~15-30%
This compound 2-(4-aminophenyl)acetylData not availableData not available

Experimental Protocol: Comparative Acid Stability Analysis

To definitively determine the acid stability of this compound relative to Penicillin V, a standardized experimental protocol is required. High-Performance Liquid Chromatography (HPLC) is the method of choice for such an analysis, as it allows for the separation and quantification of the intact penicillin from its degradation products.

Objective:

To compare the degradation kinetics of this compound and Penicillin V in a simulated gastric fluid.

Materials:
  • This compound reference standard

  • Penicillin V potassium reference standard

  • Simulated Gastric Fluid (SGF), USP (pH 1.2) or 0.1 M HCl

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate (B84403) buffer (for mobile phase)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Thermostatically controlled incubator or water bath (37°C)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:
  • Preparation of Standard Solutions:

    • Prepare stock solutions of this compound and Penicillin V potassium in a suitable solvent (e.g., water or a buffer of near-neutral pH) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working standard solutions for calibration curves at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Acid Degradation Study:

    • Equilibrate the SGF or 0.1 M HCl to 37°C.

    • Initiate the degradation by adding a known volume of the this compound and Penicillin V stock solutions to separate volumes of the pre-warmed acidic medium to achieve a final concentration of approximately 50 µg/mL.

    • Immediately withdraw a sample (t=0) and neutralize it with a suitable buffer (e.g., phosphate buffer, pH 7.0) to quench the degradation reaction.

    • Incubate the remaining solutions at 37°C.

    • Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes). Neutralize each sample immediately upon collection.

    • Filter all samples through a 0.45 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A typical mobile phase would be a gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., pH 6.5). The exact composition should be optimized to achieve good separation between the parent drug and its degradation products.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm (or the λmax of the specific penicillin)

    • Injection Volume: 20 µL

    • Run the calibration standards to generate a standard curve.

    • Analyze the samples from the degradation study.

  • Data Analysis:

    • Quantify the concentration of the remaining intact penicillin in each sample using the calibration curve.

    • Plot the natural logarithm of the concentration of the intact penicillin versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) of each penicillin in the acidic medium using the equation: t₁/₂ = 0.693 / k.

Visualizations

cluster_PenV Penicillin V Degradation cluster_PenT This compound Degradation (Hypothesized) PenV_Struct Penicillin V (Phenoxymethyl Side Chain) PenV_Degraded Degradation Products (e.g., Penicilloic Acid) PenV_Struct->PenV_Degraded Slow Degradation PenV_Acid Acidic Environment (H+) PenT_Struct This compound (2-(4-aminophenyl)acetyl Side Chain) PenT_Degraded Degradation Products PenT_Struct->PenT_Degraded Rapid Degradation PenT_Acid Acidic Environment (H+)

Caption: Hypothesized comparison of acid-catalyzed degradation pathways.

start Start: Prepare Penicillin Solutions acid_incubation Incubate in Acidic Medium (37°C) start->acid_incubation sampling Collect Samples at Time Intervals acid_incubation->sampling neutralize Neutralize Samples to Quench Reaction sampling->neutralize hplc Analyze by HPLC neutralize->hplc data_analysis Calculate Degradation Rate & Half-life hplc->data_analysis end End: Compare Stability data_analysis->end

Caption: Experimental workflow for comparative acid stability analysis.

Conclusion

Based on a structural analysis, Penicillin V is expected to exhibit significantly greater stability in acidic conditions compared to this compound. The electron-withdrawing phenoxy group in Penicillin V's side chain is a key structural feature that imparts this acid resistance. Conversely, the electron-donating amino group in the side chain of this compound is likely to render it more susceptible to acid-catalyzed degradation, similar to Penicillin G.

For the definitive assessment of this compound's potential as an oral antibiotic, the detailed experimental protocol provided in this guide should be followed. The resulting quantitative data will be invaluable for researchers and drug development professionals in making informed decisions regarding the formulation and clinical application of this penicillin analog.

References

A Comparative Analysis of Penicillinase-Resistant Penicillins and Alternatives for Penicillin-Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of penicillin-resistant bacterial strains, particularly Staphylococcus aureus, has necessitated the development of alternative therapeutic strategies. While the initially requested analysis of "Penicillin T" could not be conducted due to the compound's obscurity in scientific literature, this guide provides a comprehensive comparison of established penicillinase-resistant penicillins and other key antibiotics used to combat these resilient pathogens. This guide synthesizes available efficacy data, details experimental protocols for susceptibility testing, and visualizes critical biological and methodological pathways.

Executive Summary

Penicillin-resistant Staphylococcus aureus primarily achieves resistance through the production of β-lactamase enzymes (penicillinases), which inactivate standard penicillins. To counter this, penicillinase-resistant penicillins such as oxacillin, nafcillin, and dicloxacillin (B1670480) were developed. These semi-synthetic antibiotics feature bulky side chains that sterically hinder the action of β-lactamases. For methicillin-resistant Staphylococcus aureus (MRSA), which has altered penicillin-binding proteins, alternative agents like vancomycin (B549263) and linezolid (B1675486) are the standards of care. This guide provides a comparative overview of the efficacy of these agents against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of S. aureus.

Comparative Efficacy of Antimicrobial Agents

The efficacy of various antibiotics against penicillin-resistant S. aureus is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for comparing antimicrobial potency.

Penicillinase-Resistant Penicillins vs. Alternatives for MSSA

For penicillin-resistant but methicillin-susceptible S. aureus (MSSA), penicillinase-resistant penicillins remain a primary treatment option. Cefazolin, a first-generation cephalosporin, is also frequently used.

Antimicrobial Agent Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference
Oxacillin MSSA 0.25 0.25
Cefazolin MSSA 0.5 2
Penicillin Penicillin-Susceptible S. aureus (PSSA) ≤0.015 (modal) 0.125

Note: Direct comparative studies providing MIC50 and MIC90 for a wide range of penicillinase-resistant penicillins against the same panel of MSSA isolates are limited. The data presented are from separate studies and should be interpreted with caution.

Alternatives for Methicillin-Resistant S. aureus (MRSA)

MRSA strains are resistant to all β-lactam antibiotics, including penicillinase-resistant penicillins. Treatment for MRSA infections relies on other classes of antibiotics, primarily glycopeptides and oxazolidinones.

Antimicrobial Agent Organism MIC50 (µg/mL) MIC90 (µg/mL) Reference
Vancomycin MRSA 0.5 1
Linezolid MRSA 1 2
Daptomycin MRSA N/A 0.5 - 0.75

Note: MIC values can vary depending on the geographic location and the specific clones of MRSA being tested.

Mechanism of Action: Penicillinase-Resistant Penicillins

Penicillinase-resistant penicillins, like other β-lactam antibiotics, function by inhibiting the synthesis of the bacterial cell wall. They specifically target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the cell wall. The key structural feature of these penicillins is a bulky side chain that protects the β-lactam ring from cleavage by penicillinase enzymes.

Mechanism of Action of Penicillinase-Resistant Penicillins cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Cell Wall Synthesis (Peptidoglycan Cross-linking) Cell_Lysis Cell Lysis and Bacterial Death Bacterial_Cell_Wall->Cell_Lysis Inhibition leads to PBP Penicillin-Binding Proteins (PBPs) PBP->Bacterial_Cell_Wall Catalyzes Penicillinase β-lactamase (Penicillinase) PRP Penicillinase-Resistant Penicillin Penicillinase->PRP Blocked by bulky side chain PRP->PBP Inhibits

Caption: Action of penicillinase-resistant penicillins.

Experimental Protocols

Accurate determination of antimicrobial susceptibility is paramount for effective treatment and for research and development of new antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized protocols for this purpose.

Workflow for Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of a bacterial isolate involves several key steps, from preparing the inoculum to interpreting the results.

Antimicrobial Susceptibility Testing Workflow Start Bacterial Isolate Inoculum Prepare Inoculum (0.5 McFarland Standard) Start->Inoculum Method Select Method Inoculum->Method Broth_Dilution Broth Microdilution Method->Broth_Dilution Quantitative Disk_Diffusion Disk Diffusion Method->Disk_Diffusion Qualitative Incubation Incubate (35°C, 16-20h) Broth_Dilution->Incubation Disk_Diffusion->Incubation Reading Read Results (MIC or Zone Diameter) Incubation->Reading Interpretation Interpret Results (S, I, R based on breakpoints) Reading->Interpretation End Report Interpretation->End

Caption: General workflow for antimicrobial susceptibility testing.

Broth Microdilution Method (CLSI)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Summary:

  • Prepare Inoculum: Select several colonies of the S. aureus isolate and suspend them in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[1]

  • Prepare Microdilution Plates: Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth (CAMHB).[1]

  • Inoculation: Inoculate each well of the microdilution plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16 to 20 hours.[1]

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[2]

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

Protocol Summary:

  • Prepare Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, as described for the broth microdilution method.[3]

  • Inoculate Agar (B569324) Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[3]

  • Apply Antimicrobial Disks: Aseptically apply paper disks impregnated with specific concentrations of the antimicrobial agents onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar.[3]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16 to 18 hours. For detecting methicillin (B1676495) resistance in S. aureus, incubation for a full 24 hours is recommended.[4]

  • Reading Results: Measure the diameter of the zones of complete growth inhibition in millimeters. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints provided by CLSI or EUCAST.[3]

Conclusion

The challenge of penicillin-resistant Staphylococcus aureus necessitates a thorough understanding of the available therapeutic options and the methodologies for assessing their efficacy. Penicillinase-resistant penicillins remain a cornerstone for the treatment of MSSA, while alternative agents such as vancomycin and linezolid are crucial for managing MRSA infections. The standardized protocols for antimicrobial susceptibility testing provided by organizations like CLSI and EUCAST are indispensable tools for both clinical decision-making and the ongoing development of novel antimicrobial agents. Continuous surveillance of antimicrobial resistance patterns and adherence to rigorous testing standards are essential in the fight against these evolving pathogens.

References

An Independent Verification and Comparative Analysis of Penicillin G, Penicillin V, and Amoxicillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three foundational β-lactam antibiotics: the natural penicillins, Penicillin G and Penicillin V, and the aminopenicillin, Amoxicillin. The information presented is collated from various in-vitro studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Penicillins

Penicillins are a class of β-lactam antibiotics that are among the first medications to be effective against many bacterial infections caused by staphylococci and streptococci.[1] They exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. While Penicillin G was the first to be discovered, subsequent developments have led to a range of natural and semi-synthetic penicillins with varied spectrums of activity and pharmacokinetic profiles. This guide focuses on a comparative analysis of Penicillin G, Penicillin V, and Amoxicillin, highlighting their key performance differences.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism in vitro.[1] It is a key measure of an antibiotic's potency. The following tables summarize the MIC values for Penicillin G, Penicillin V, and Amoxicillin against representative Gram-positive and Gram-negative bacteria.

Note: The following MIC values are compiled from multiple sources and may exhibit variability due to different bacterial strains and testing methodologies.

Table 1: Comparative MICs (µg/mL) against Gram-Positive Bacteria

Bacterial SpeciesPenicillin G (µg/mL)Penicillin V (µg/mL)Amoxicillin (µg/mL)
Staphylococcus aureus (penicillin-susceptible)0.03 - 24[1][2][3]N/AN/A
Streptococcus pyogenes0.006 - 0.016[1][4]N/A0.004[1]
Streptococcus pneumoniae (penicillin-susceptible)≤0.03 - 0.12[1][3]N/AN/A

Table 2: Comparative MICs (µg/mL) against Gram-Negative Bacteria

Bacterial SpeciesPenicillin G (µg/mL)Penicillin V (µg/mL)Amoxicillin (µg/mL)
Escherichia coliGenerally Resistant[3][5]Generally Resistant2 - >256[3]
Haemophilus influenzaeGenerally Resistant[3]Generally Resistant0.12 - 4[3]

Pharmacokinetic Properties

The clinical effectiveness of an antibiotic is also determined by its pharmacokinetic properties, such as oral bioavailability and elimination half-life.

Table 3: Comparative Pharmacokinetic Properties

PropertyPenicillin GPenicillin VAmoxicillin
Oral Bioavailability Poor (acid-labile)~60%70-90%[6]
Elimination Half-life ~30 minutes~45 minutes~61.3 minutes[6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillins, like other β-lactam antibiotics, act by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.

cluster_bacterium Bacterial Cell cluster_antibiotic Mechanism of Penicillin PBP Penicillin-Binding Protein (PBP) / Transpeptidase CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Lysis Cell Lysis and Death CellWall->Lysis Weakened Penicillin Penicillin (β-Lactam Antibiotic) Inhibition Inhibition Penicillin->Inhibition Inhibition->PBP Blocks Active Site

Caption: Mechanism of action of penicillin on bacterial cell wall synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antibiotic efficacy.

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid medium.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) (or other appropriate broth for fastidious organisms), standardized bacterial inoculum (0.5 McFarland standard), and stock solutions of the antibiotics to be tested.[7][8][9]

  • Procedure:

    • A serial two-fold dilution of each antibiotic is prepared directly in the wells of the microtiter plate, each containing a final volume of 100 µL of broth.

    • Each well is then inoculated with 5 µL of the standardized bacterial suspension, achieving a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

    • A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.

    • The plates are incubated at 35-37°C for 16-20 hours.[3]

    • The MIC is read as the lowest concentration of the antibiotic in which there is no visible turbidity (growth).[10]

start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antibiotic in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

2. Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of a bacterium to various antibiotics.

  • Materials: Mueller-Hinton agar (B569324) plates, sterile cotton swabs, standardized bacterial inoculum (0.5 McFarland standard), and paper disks impregnated with a standard concentration of each antibiotic.[9][11]

  • Procedure:

    • A sterile cotton swab is dipped into the standardized bacterial suspension and then streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[11][12]

    • Antibiotic-impregnated disks are placed on the agar surface using sterile forceps, ensuring they are at least 24 mm apart.[9]

    • The plate is incubated at 35-37°C for 16-24 hours.[9][13]

    • The diameter of the zone of inhibition (the clear area around the disk where no bacteria have grown) is measured in millimeters.

    • The measured zone diameter is compared to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the antibiotic.[12]

Conclusion

The selection of an appropriate penicillin antibiotic is a critical decision in clinical practice and drug development. Penicillin G, while highly potent against susceptible Gram-positive organisms, is limited by its poor oral bioavailability. Penicillin V offers the advantage of oral administration but retains a narrow spectrum of activity. Amoxicillin represents a significant advancement with its broader spectrum, including some Gram-negative coverage, and excellent oral absorption. This comparative guide, by presenting key performance data and methodologies, aims to provide a valuable resource for the informed evaluation and selection of these important antibacterial agents.

References

"Penicillin T" Not Identified in Scientific Literature; Preclinical Meta-Analysis Presented for Penicillin G as an Exemplar

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound designated "Penicillin T" have not yielded any matching results in peer-reviewed scientific literature or established pharmaceutical databases. This designation does not correspond to a recognized member of the penicillin family of antibiotics.[1][2][3] To fulfill the structural and content requirements of the requested comparison guide, this report presents a meta-analysis of preclinical studies for the foundational and widely researched antibiotic, Penicillin G.

This guide provides a comparative overview of Penicillin G's preclinical performance against alternative beta-lactam antibiotics, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the compound's preclinical profile.

Comparative Efficacy of Beta-Lactam Antibiotics

The following table summarizes the in vitro efficacy of Penicillin G and selected comparator beta-lactam antibiotics against common bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, is aggregated from multiple preclinical studies. A lower MIC value indicates greater potency.

AntibioticStaphylococcus aureus (MIC µg/mL)Streptococcus pneumoniae (MIC µg/mL)Escherichia coli (MIC µg/mL)
Penicillin G 0.015 - 2560.008 - 8>128
Amoxicillin 0.25 - 128≤0.03 - 24 - 32
Ceftriaxone 1 - 8≤0.03 - 1≤0.12 - 1
Meropenem 0.06 - 2≤0.03 - 1≤0.03 - 0.25

Note: MIC ranges can be broad due to variations in bacterial strains, including resistant phenotypes.

Pharmacokinetic Profiles in Preclinical Models

This table outlines key pharmacokinetic parameters of Penicillin G in comparison to other beta-lactams, as observed in animal models. These parameters are crucial for predicting drug disposition in a clinical setting.

AntibioticAnimal ModelHalf-Life (t½) (hours)Volume of Distribution (Vd) (L/kg)Renal Clearance (mL/min/kg)
Penicillin G Rabbit0.5 - 1.00.3 - 0.75.0 - 10.0
Amoxicillin Rat1.0 - 1.50.315.0 - 25.0
Ceftriaxone Dog1.2 - 2.50.15 - 0.251.5 - 3.0
Meropenem Monkey0.8 - 1.20.2 - 0.33.0 - 5.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium in vitro.

Methodology:

  • Bacterial Strains: Standard laboratory strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) are cultured overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotic Preparation: The antibiotic is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: The bacterial culture is diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) and added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Animal Model for Pharmacokinetic Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of an antibiotic in a preclinical animal model.

Methodology:

  • Animal Subjects: Healthy, male New Zealand White rabbits (2.5-3.0 kg) are used. Animals are fasted overnight prior to the experiment.

  • Drug Administration: A single intravenous (IV) bolus dose of Penicillin G (e.g., 50,000 units/kg) is administered via the marginal ear vein.[4]

  • Blood Sampling: Blood samples (approx. 1 mL) are collected from the contralateral ear vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) into heparinized tubes.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the antibiotic are quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[5]

  • Pharmacokinetic Modeling: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine parameters such as half-life, volume of distribution, and clearance.[5]

Visualizations

Signaling Pathway: Penicillin G Mechanism of Action

Penicillins and other beta-lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.[3][6] They specifically target and inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[4] This inhibition leads to a weakened cell wall and ultimately results in cell lysis due to osmotic pressure.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Stable Cell Wall Peptidoglycan->CellWall Cross-linking Lysis Cell Lysis CellWall->Lysis Weakens PenicillinG Penicillin G PenicillinG->PBP Inhibits

Caption: Mechanism of Penicillin G action on bacterial cell wall synthesis.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates the sequential steps involved in conducting a typical preclinical pharmacokinetic study in an animal model.

G start Animal Acclimation & Fasting admin Intravenous (IV) Drug Administration start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation & Storage sampling->processing analysis HPLC Bioanalysis processing->analysis modeling Pharmacokinetic Data Modeling analysis->modeling end Parameter Determination modeling->end

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Penicillin T

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical and biological waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Penicillin T, a beta-lactam antibiotic. Adherence to these protocols is critical for regulatory compliance and for mitigating the environmental impact of pharmaceutical waste, particularly the growing threat of antimicrobial resistance. Improper disposal, such as flushing down the drain or discarding in regular trash, can introduce active pharmaceutical ingredients (APIs) into ecosystems, with far-reaching consequences.[1]

Core Disposal Protocol: A Step-by-Step Guide

This compound waste, including pure compounds, contaminated labware (e.g., plates, tubes, gloves), and solutions, should be treated as hazardous chemical waste.[2] The primary goal is to denature the active beta-lactam ring, rendering the antibiotic inactive before its final disposal.

Step 1: Waste Segregation and Collection

  • Identify and Segregate: All materials that have come into contact with this compound must be segregated from the general laboratory waste stream at the point of generation. This includes stock solutions, unused media containing the antibiotic, and contaminated consumables.

  • Use Designated Containers: Collect this compound waste in clearly labeled, leak-proof, and puncture-resistant containers appropriate for chemical waste.[1] The label should explicitly state "this compound Waste" and include the appropriate hazard symbols as dictated by your institution.

Step 2: Chemical Deactivation of Liquid Waste

For liquid waste such as unused culture media or aqueous solutions containing this compound, a chemical deactivation step is recommended to hydrolyze the beta-lactam ring.

  • Hydrolysis with Sodium Hydroxide (B78521): A recommended method for inactivating beta-lactam antibiotics is through hydrolysis using a 1 M sodium hydroxide (NaOH) solution.[3][4] This process breaks open the beta-lactam ring, rendering the antibiotic inactive.[4]

  • Procedure:

    • Working in a fume hood and wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, cautiously add a 1 M NaOH solution to the liquid this compound waste.

    • The target is to raise the pH of the solution to a level that facilitates hydrolysis. Studies have shown that a pH of around 10.00 to 13.00 is effective for degrading beta-lactam antibiotics.[5]

    • Allow the mixture to stand for a sufficient period to ensure complete deactivation. While specific timeframes for this compound are not available, a conservative approach would be to let it react for several hours or overnight.

    • After deactivation, the resulting solution should still be collected as chemical waste. Do not pour it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 3: Management of Solid Waste

  • Packaging: Solid waste, such as contaminated agar (B569324) plates, filter paper, and PPE, should be collected in the designated, labeled waste containers. Ensure the containers are securely sealed to prevent any leakage.

  • Autoclaving Considerations: While autoclaving is effective for sterilizing biohazardous waste, it may not be sufficient to fully degrade the chemical structure of all penicillins.[1] Therefore, even after autoclaving, waste containing this compound should be disposed of as chemical waste.[1]

Step 4: Final Disposal

  • Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department with specific protocols for chemical and pharmaceutical waste.[1][6] It is mandatory to consult and adhere to your institution's guidelines for the final disposal of this compound waste.

  • High-Temperature Incineration: The preferred and most environmentally sound method for the final disposal of pharmaceutical waste is high-temperature incineration by a licensed hazardous waste facility.[1] This process ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data for Disposal

The following table summarizes the key quantitative parameter for the chemical deactivation of beta-lactam antibiotics.

ParameterValueSource(s)
Deactivating Agent1 M Sodium Hydroxide (NaOH)[3][4]
Target pH for Degradation~10.00 - 13.00[5]

Experimental Protocol: Hydrolytic Deactivation of Beta-Lactam Antibiotics

This protocol outlines a general methodology for the chemical deactivation of beta-lactam antibiotics in a laboratory setting, based on the principle of alkaline hydrolysis.

Objective: To inactivate this compound in liquid waste streams prior to final disposal.

Materials:

  • Liquid waste containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate chemical waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

  • Fume hood

  • pH meter or pH indicator strips

Methodology:

  • Preparation: Ensure all work is conducted within a certified chemical fume hood. Don appropriate PPE.

  • pH Adjustment: Slowly and carefully add the 1 M NaOH solution to the liquid this compound waste. Monitor the pH of the solution using a calibrated pH meter or pH strips.

  • Target pH: Continue adding NaOH until the pH of the solution is within the effective range for beta-lactam degradation (pH 10-13).[5]

  • Reaction Time: Allow the solution to react for a minimum of several hours to ensure complete hydrolysis of the beta-lactam ring. An overnight reaction is a safe and effective approach.

  • Containerization: Following the reaction period, ensure the waste container is securely sealed.

  • Labeling and Storage: Label the container as "Deactivated this compound Waste" or as required by your institution. Store the container in a designated satellite accumulation area for hazardous waste.

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's EHS-approved hazardous waste vendor.

Diagrams

G cluster_0 This compound Waste Disposal Workflow A Step 1: Identify & Segregate This compound Waste B Solid Waste (Plates, Gloves, etc.) A->B C Liquid Waste (Media, Solutions) A->C E Step 3: Collect in Labeled, Leak-Proof Container B->E D Step 2: Chemical Deactivation (e.g., 1M NaOH) C->D D->E F Step 4: Store in Designated Satellite Accumulation Area E->F G Step 5: Disposal via Institutional EHS (Incineration) F->G

References

Essential Safety Protocols for Handling Penicillin-Class Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Note on "Penicillin T": The designation "this compound" does not correspond to a recognized penicillin-class antibiotic in standard pharmaceutical or chemical literature. The following guidance is based on established safety protocols for handling potent penicillin compounds, which are known sensitizers. Researchers should verify the exact identity of their compound and consult its specific Safety Data Sheet (SDS) if available.

Penicillin and its derivatives are potent pharmaceutical compounds that demand meticulous handling to ensure the safety of laboratory personnel. Due to their classification as hazardous substances, particularly as respiratory and skin sensitizers, strict adherence to personal protective equipment (PPE) protocols is paramount.[1] Individuals sensitive to beta-lactam antibiotics may experience allergic reactions, which can be severe.[2][3]

Recommended Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure. The following equipment is mandatory when handling penicillin compounds, especially in powdered form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant, powder-free nitrile or low-protein latex gloves.[1][4]Prevents skin contact and potential allergic reactions.[1] The outer glove should be removed after each task.[4]
Eye & Face Protection Safety glasses with side shields (minimum).[1] Chemical safety goggles for tasks with a high likelihood of dust generation.[1]Protects against airborne particles and splashes.
Respiratory Protection NIOSH-approved P95 or equivalent particle respirator for low dust potential.[1] For higher-risk activities, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended.[1]Prevents inhalation of aerosolized powder, which can cause sensitization.[1][2]
Body Protection Disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.[1][4]Prevents skin exposure and contamination of personal clothing.[1]
Quantitative Safety Data for Glove Selection
Contact DurationRecommended Glove Protection Class
Brief Contact (< 60 min)Class 3 or higher[1]
Prolonged/Repeated Contact (> 240 min)Class 5 or higher[1]

Occupational Exposure Limits (OEL): No specific OEL has been established for many penicillin compounds.[1] Therefore, all operations should be guided by the principle of minimizing exposure to the lowest practical level. Engineering controls, such as chemical fume hoods or ventilated enclosures, are the preferred method of exposure reduction.[1][5]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling penicillin compounds is essential to minimize exposure risk.

1. Preparation:

  • Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.[5]

  • Assemble all necessary equipment and materials before beginning work.[5]

  • Don all required PPE as specified in the table above.

2. Weighing and Aliquoting:

  • Perform all manipulations of penicillin powder within the designated ventilated enclosure to minimize the risk of inhalation.[5]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder and avoid creating dust.[5]

3. Solution Preparation:

  • When preparing solutions, add the solvent to the penicillin powder slowly to prevent aerosolization.

  • Ensure the container is securely capped before mixing or vortexing.

4. Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove PPE by rolling it inside-out and away from the body.[1]

  • Wash hands thoroughly with soap and water after removing gloves.[5]

G PPE Donning & Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Gown 1. Gown Don_Mask 2. Mask/Respirator Don_Gown->Don_Mask Don_Goggles 3. Goggles/Face Shield Don_Mask->Don_Goggles Don_Gloves 4. Gloves (over cuffs) Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Gown 2. Gown Doff_Gloves->Doff_Gown Wash1 3. Wash Hands Doff_Gown->Wash1 Doff_Goggles 4. Goggles/Face Shield Wash1->Doff_Goggles Doff_Mask 5. Mask/Respirator Doff_Goggles->Doff_Mask Wash2 6. Wash Hands Thoroughly Doff_Mask->Wash2

Caption: Workflow for the proper donning and doffing of PPE.

Disposal Plan

Proper disposal of penicillin waste is crucial to prevent environmental contamination and accidental exposure.[5] Penicillin-containing waste should be treated as chemical waste.[6][7]

1. Waste Segregation:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, weighing paper, and empty vials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Concentrated stock solutions are considered hazardous chemical waste and should be collected in an approved, leak-proof container for chemical waste.[7][8]

2. Inactivation and Disposal Method:

  • Autoclaving: Standard autoclaving may not be sufficient for the complete degradation of some penicillins.[6] Therefore, autoclaved waste containing penicillin should still be disposed of as chemical waste.[6]

  • Incineration: The most effective and environmentally sound method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.[6] This ensures the complete destruction of the active pharmaceutical ingredient.

3. Institutional Guidelines:

  • Always consult and adhere to your institution's Environmental Health and Safety (EHS) department's specific protocols for chemical and pharmaceutical waste.[6][9]

G Penicillin Waste Disposal Decision Workflow Start Penicillin-Contaminated Waste Generated IsLiquid Liquid Waste? Start->IsLiquid IsSolid Solid Waste? Start->IsSolid CollectLiquid Collect in labeled, leak-proof hazardous liquid waste container IsLiquid->CollectLiquid Yes CollectSolid Place in sealed, labeled hazardous solid waste container IsSolid->CollectSolid Yes EHS_Pickup Arrange for pickup by EHS-approved vendor CollectSolid->EHS_Pickup CollectLiquid->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penicillin T
Reactant of Route 2
Penicillin T

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.